A Comprehensive Technical Guide to 2-Chloro-1-(4-chloro-3-methylphenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-1-(4-chloro-3-methylphenyl)ethan-1-one, which can also be referred to by the common name 4-chloro-3-methylphenacyl chloride, is a halo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(4-chloro-3-methylphenyl)ethan-1-one, which can also be referred to by the common name 4-chloro-3-methylphenacyl chloride, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry. Its structure as an α-haloketone imparts a high degree of reactivity, making it a versatile intermediate for the construction of more complex molecular architectures, particularly heterocyclic compounds.[1][2] The presence of chlorine and methyl substituents on the phenyl ring further modulates its chemical properties and potential applications. This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development.
Chemical Identity and Properties
The definitive identification of 2-chloro-1-(4-chloro-3-methylphenyl)ethan-1-one is crucial for its effective use in a research setting.
Identifier
Value
IUPAC Name
2-chloro-1-(4-chloro-3-methylphenyl)ethan-1-one
Common Name
4-chloro-3-methylphenacyl chloride
Molecular Formula
C9H8Cl2O
SMILES
CC1=C(C=C(C=C1)Cl)C(=O)CCl
CAS Number
200936-39-0
The reactivity of this compound is largely dictated by the two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom.[3] The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[2]
Synthesis of 2-Chloro-1-(4-chloro-3-methylphenyl)ethan-1-one
The most common and efficient method for the synthesis of 2-chloro-1-(4-chloro-3-methylphenyl)ethan-1-one is the Friedel-Crafts acylation of 4-chloro-3-methyltoluene (1-chloro-2-methyl-4-xylene) with chloroacetyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
4-chloro-3-methyltoluene
Chloroacetyl chloride
Anhydrous aluminum chloride (AlCl3)
Anhydrous dichloromethane (DCM)
Hydrochloric acid (HCl), 1 M
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO4)
Rotary evaporator
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 4-chloro-3-methyltoluene (1 equivalent) in anhydrous dichloromethane to the stirred suspension.
To this mixture, add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 2-chloro-1-(4-chloro-3-methylphenyl)ethan-1-one.
Caption: Synthetic workflow for 2-chloro-1-(4-chloro-3-methylphenyl)ethan-1-one.
Chemical Reactivity and Applications in Drug Development
The dual electrophilic nature of 2-chloro-1-(4-chloro-3-methylphenyl)ethan-1-one makes it a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.[1][3]
Hantzsch Thiazole Synthesis
One of the most important applications of α-haloketones is the Hantzsch thiazole synthesis, where they react with a thioamide to form a thiazole ring.[2] Thiazoles are found in a wide range of biologically active compounds, including antibacterial and anticancer agents.
Reaction Mechanism:
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic α-carbon of the α-haloketone, displacing the chloride ion.
Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular cyclization.
Dehydration: The tetrahedral intermediate undergoes dehydration to form the final thiazole product.
Physicochemical Properties and Synthetic Utility of 4-Chloro-3-methylphenacyl Chloride: A Technical Whitepaper
Executive Summary In the realm of organic synthesis and medicinal chemistry, α -haloketones serve as indispensable building blocks for the construction of complex heterocyclic scaffolds. 4-Chloro-3-methylphenacyl chlorid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of organic synthesis and medicinal chemistry,
α
-haloketones serve as indispensable building blocks for the construction of complex heterocyclic scaffolds. 4-Chloro-3-methylphenacyl chloride (also known as 2-chloro-1-(4-chloro-3-methylphenyl)ethanone) is a highly reactive, bifunctional electrophile. Characterized by its phenacyl chloride core and a di-substituted phenyl ring, this compound is primarily utilized in the synthesis of thiazoles, imidazoles, and other pharmacologically active heterocycles.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, biological target engagement, and field-proven experimental protocols, designed specifically for researchers and drug development professionals.
Molecular Identity & Structural Architecture
The structural architecture of 4-chloro-3-methylphenacyl chloride dictates its chemical behavior. The presence of the highly electronegative chlorine atom at the
α
-position to the carbonyl group creates a highly electrophilic carbon center, while the 4-chloro and 3-methyl substitutions on the phenyl ring modulate the electronic density of the aromatic system through inductive and hyperconjugative effects.
Due to the highly reactive nature of substituted phenacyl chlorides, empirical physicochemical data is often extrapolated from its structural analogs, specifically unsubstituted phenacyl chloride[3] and its direct synthetic precursor, 4-chloro-3-methylacetophenone[4].
The
α
-chloro ketone moiety is a classic ambident electrophile. The carbonyl oxygen withdraws electron density via resonance, significantly lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy of the adjacent
α
-carbon. This makes the
−CH2Cl
group exceptionally susceptible to
SN2
nucleophilic attack by amines, thiols, and thioamides.
Biological Target: TRPA1 Activation
Like other
α
-chloroacetophenones (historically used as riot control agents or "tear gas"), 4-chloro-3-methylphenacyl chloride is a potent lachrymator[3]. Its biological mechanism of action is rooted in its electrophilicity. It acts as an agonist for the TRPA1 (Transient Receptor Potential-Ankyrin 1) ion channel, which is heavily expressed on nociceptive sensory neurons[6].
The mechanism involves the covalent
S
-alkylation of nucleophilic cysteine residues within the TRPA1 channel. This covalent modification forces a conformational change that opens the channel, causing a massive influx of
Ca2+
ions, depolarization, and the subsequent firing of pain and lachrymatory signals[6].
Fig 1: Mechanism of TRPA1 channel activation via covalent cysteine alkylation.
One of the most authoritative applications of 4-chloro-3-methylphenacyl chloride is the synthesis of 2,4-disubstituted thiazoles via the Hantzsch condensation. The following protocol is designed as a self-validating system to ensure high yield and purity.
Step-by-Step Methodology
Reagent Preparation: Dissolve 1.0 equivalent of 4-chloro-3-methylphenacyl chloride in absolute ethanol (0.5 M concentration).
Causality: Ethanol is selected as a polar protic solvent. It stabilizes the polar transition state of the initial
SN2
displacement and facilitates the proton transfers required during the subsequent cyclodehydration step.
Condensation Reaction: Add 1.0 equivalent of the desired thioamide. Heat the reaction mixture to reflux (70–80 °C) under an inert nitrogen atmosphere for 2–4 hours.
Causality: The initial thioalkylation occurs rapidly at room temperature, but heating provides the necessary activation energy to drive the cyclization (loss of
H2O
) to completion.
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1).
Self-Validation: The reaction is deemed complete when the UV-active spot of the starting
α
-haloketone (
Rf≈0.6
) completely disappears, replaced by a lower-running, highly fluorescent thiazole product spot. Overheating past this point can lead to degradation.
Isolation: Remove the heat source and cool the flask in an ice bath to 0–5 °C for 30 minutes.
Causality: The target thiazole exhibits significantly lower solubility in cold ethanol compared to unreacted starting materials and byproducts, driving selective crystallization.
Purification & Characterization: Filter the precipitate under vacuum and wash with cold ethanol.
Self-Validation: Verify purity via
1H
NMR. The successful conversion is confirmed by the disappearance of the
α
-chloromethyl singlet (
≈4.6
ppm) and the appearance of the distinct thiazole aromatic proton singlet (
≈7.5
ppm).
Fig 2: Step-by-step workflow for the Hantzsch thiazole synthesis protocol.
Safety, Handling, and Ecotoxicity
Given its structural homology to known riot control agents[3], 4-chloro-3-methylphenacyl chloride must be handled with strict safety protocols:
Personal Protective Equipment (PPE): Must be handled inside a certified chemical fume hood. Personnel must wear chemical-resistant gloves, goggles, and a lab coat. It is a severe lachrymator and skin irritant[7].
Storage: Store under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. The substance slowly reacts with ambient moisture to form hydrogen chloride gas[5].
Spill Response: Do not use water. Absorb with an inert material (e.g., vermiculite) and dispose of as hazardous organic waste[8].
References
Echemi - Ethanone, 2-chloro-1-(4-chloro-3-methylphenyl)- (9CI) Safety Data Sheets.
MOLBASE - C9H8Cl2O - Molecular Formula.
Wikipedia - Phenacyl chloride.
ChemicalBook - 4-CHLORO-3-METHYLACETOPHENONE.
Physiology.org - Mammalian Transient Receptor Potential TRPA1 Channels: From Structure to Disease.
Fisher Scientific - SAFETY DATA SHEET: Phenacyl chloride.
CAMEO Chemicals (NOAA) - TEAR GAS SUBSTANCE, LIQUID, N.O.S.
CanbiPharm - Material Safety Data Sheet 13157: 4-Chloro-3-methylacetophenone.
Structural Elucidation and NMR Spectroscopic Profiling of 4-Chloro-3-methylphenacyl Chloride
An In-Depth Technical Guide for Chemical Characterization Executive Summary 4-Chloro-3-methylphenacyl chloride (systematically named 2-chloro-1-(4-chloro-3-methylphenyl)ethan-1-one) is a highly reactive bifunctional buil...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Chemical Characterization
Executive Summary
4-Chloro-3-methylphenacyl chloride (systematically named 2-chloro-1-(4-chloro-3-methylphenyl)ethan-1-one) is a highly reactive bifunctional building block. It is extensively utilized in medicinal chemistry for the synthesis of complex heterocyclic systems such as thiazoles and imidazoles. Because the molecule contains both an
α
-chloro ketone moiety and a di-substituted aromatic ring, rigorous structural validation is paramount during synthetic workflows. This whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR) chemical shifts, spectrum interpretation, and standardized acquisition protocols for this compound, relying on empirical data and established 1[1].
Structural & Physicochemical Profiling
To establish a baseline for spectral interpretation, the physical and structural parameters of the target molecule must be defined. The presence of the electronegative chlorine atoms and the electron-donating methyl group creates a push-pull electronic environment across the aromatic system.
Parameter
Value / Description
IUPAC Name
2-chloro-1-(4-chloro-3-methylphenyl)ethan-1-one
CAS Registry Number
65610-03-9
Molecular Formula
C₉H₈Cl₂O
Molecular Weight
203.06 g/mol
Key Functional Groups
α
-chloro ketone, aryl chloride, aryl methyl
High-Resolution NMR Chemical Shifts & Mechanistic Causality
The interpretation of the NMR spectrum for 4-chloro-3-methylphenacyl chloride requires a deep understanding of substituent effects (inductive and resonance) and magnetic anisotropy.
Mechanistic Logic Behind ¹H NMR Shifts
The
α
-chloro ketone group (
−C(=O)CH2Cl
) exerts a powerful electron-withdrawing effect, which significantly deshields the ortho protons (H-2 and H-6) on the aromatic ring, pushing them downfield toward 7.7–7.8 ppm. Conversely, the methyl group at C-3 acts as a weak electron donor via hyperconjugation, slightly shielding its adjacent protons. The chlorine at C-4 exerts a strong inductive electron-withdrawing effect but donates electron density via resonance, resulting in a complex electronic distribution[2].
The methylene protons (
CH2Cl
) appear as a distinct, sharp singlet. They are heavily deshielded by both the adjacent carbonyl
π
-system and the directly attached electronegative chlorine atom, placing them far downfield compared to standard aliphatic protons.
Benzylic position; shielded relative to the ring, isolated from vicinal coupling.
-CH₂Cl
4.65
Singlet (s)
-
2H
Deshielded by the adjacent carbonyl and
α
-chlorine.
H-5
7.42
Doublet (d)
8.2
1H
Ortho to Cl, meta to CH₃. Coupled only to H-6 (ortho coupling).
H-6
7.72
Doublet of doublets (dd)
8.2, 2.0
1H
Ortho to C=O. Coupled to H-5 (ortho) and H-2 (meta).
H-2
7.78
Doublet (d)
2.0
1H
Ortho to C=O, isolated between C=O and CH₃. Exhibits only meta coupling to H-6.
Mechanistic Logic Behind ¹³C NMR Shifts
Carbon-13 shifts are dominated by the hybridization state and local electronegativity. The carbonyl carbon is highly deshielded (~190.5 ppm), which is characteristic of 3[3], though it is slightly shifted upfield compared to aliphatic ketones due to resonance conjugation with the aromatic ring. The quaternary carbons (C-1, C-3, C-4) exhibit low peak intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times (
T1
).
Benzylic methyl carbon; standard aliphatic region.
C-
α
45.8
CH₂
Methylene carbon attached directly to Cl and C=O.
C-6
127.0
CH
Aromatic CH, shielded by resonance from the para-methyl group.
C-5
129.6
CH
Aromatic CH, standard aryl region.
C-2
130.6
CH
Aromatic CH, sandwiched between the C=O and CH₃ groups.
C-1
133.5
Cq
Quaternary carbon ipso to the carbonyl group.
C-3
135.7
Cq
Quaternary carbon ipso to the methyl group.
C-4
139.9
Cq
Quaternary carbon ipso to the chlorine; deshielded by electronegativity.
C=O
190.5
Cq
Conjugated ketone carbonyl.
Diagnostic Workflow for Structural Elucidation
The following diagram illustrates the logical progression from sample preparation through to unambiguous structural validation.
Fig 1. Logical workflow for NMR structural elucidation of phenacyl chlorides.
Standardized Experimental Protocol
To guarantee reproducibility and scientific integrity, the NMR acquisition must function as a self-validating system . The following step-by-step methodology ensures high-fidelity data collection.
Step 1: Sample Preparation & Internal Validation
Dissolve 15–20 mg of pure 4-chloro-3-methylphenacyl chloride in 0.6 mL of deuterated chloroform (CDCl₃).
Causality: CDCl₃ is chosen because it is non-coordinating and provides excellent solubility for halogenated aromatic ketones.
Self-Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly referenced to 0.00 ppm to calibrate the entire spectrum accurately.
Step 2: Instrument Calibration & Shimming
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the magnetic field to the deuterium resonance of CDCl₃.
Perform gradient shimming (Z-axis) until the residual CHCl₃ solvent peak (7.26 ppm) achieves a full width at half maximum (FWHM) of < 1.0 Hz.
Step 3: ¹H NMR Acquisition
Set the pulse angle to 30° to allow for rapid pulsing without saturating the signals.
Set the relaxation delay (
D1
) to 1.5 seconds.
Acquire 16 scans.
Self-Validation: Post-acquisition, integrate the signals. The system is validated if the integral ratio of the
CH3
singlet to the
CH2Cl
singlet is exactly 3.00 : 2.00 . Any deviation >5% indicates sample impurity or incomplete relaxation.
Step 4: ¹³C NMR Acquisition
Utilize a power-gated decoupling sequence (e.g., WALTZ-16) to decouple protons while retaining NOE enhancement for CH and CH₃ carbons.
Extend the relaxation delay (
D1
) to 2.0–3.0 seconds.
Causality: Quaternary carbons (C-1, C-3, C-4, C=O) lack attached protons to facilitate relaxation. A longer
D1
ensures these critical structural markers are visible above the noise floor. Acquire 256–512 scans depending on sample concentration.
References
Molbase. "2-CHLORO-1-(4-CHLORO-3-METHYLPHENYL)ETHANONE Properties and NMR Spectrum". 1
Chemchart. "4'-Chloroacetophenone (99-91-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents". 2
PubChem. "4'-Chloro-3'-methylacetophenone | C9H9ClO | CID 592743". National Institutes of Health (NIH). 3
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-chloro-3-methylphenacyl chloride
For Researchers, Scientists, and Drug Development Professionals Introduction 4-chloro-3-methylphenacyl chloride is a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. Understandin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-3-methylphenacyl chloride is a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-chloro-3-methylphenacyl chloride. We will delve into the primary fragmentation pathways, including alpha-cleavage and benzylic cleavage, to elucidate the formation of characteristic fragment ions. This document will serve as a valuable resource for researchers utilizing mass spectrometry for the analysis of similar compounds.
Molecular Structure and Ionization
The structure of 4-chloro-3-methylphenacyl chloride is characterized by a 4-chloro-3-methylphenyl group attached to a chloromethyl ketone moiety.
Upon introduction into an electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a molecular ion radical cation (M+•). The molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, charged ions. The pattern of these fragment ions is unique to the molecule's structure and provides a "fingerprint" for its identification.[1]
Predicted Fragmentation Pathways
The fragmentation of the 4-chloro-3-methylphenacyl chloride molecular ion is primarily governed by the principles of alpha-cleavage and the stability of the resulting fragments. The presence of the carbonyl group and the aromatic ring dictates the most probable cleavage points.
Alpha-Cleavage
Alpha-cleavage is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is cleaved.[2] For 4-chloro-3-methylphenacyl chloride, there are two possible alpha-cleavage sites:
Cleavage 'a': Breakage of the bond between the carbonyl carbon and the chloromethyl group.
Cleavage 'b': Breakage of the bond between the carbonyl carbon and the 4-chloro-3-methylphenyl group.
Cleavage 'a': Formation of the 4-chloro-3-methylbenzoyl cation
This pathway involves the loss of a chloromethyl radical (•CH2Cl) from the molecular ion. This is a highly favorable fragmentation due to the formation of a resonance-stabilized acylium ion.[3]
M+• → [4-Cl, 3-CH3-C6H3CO]+ + •CH2Cl
The resulting 4-chloro-3-methylbenzoyl cation is predicted to be a prominent peak in the mass spectrum.
Cleavage 'b': Formation of the chloromethylen-oxo-cation
This pathway would involve the loss of the 4-chloro-3-methylphenyl radical. While possible, the formation of the highly stable 4-chloro-3-methylbenzoyl cation from cleavage 'a' is generally more favored.[4]
Benzylic Cleavage and Subsequent Fragmentations
Aromatic compounds can undergo fragmentation pathways that lead to stable ions.[5][6] In this case, subsequent fragmentation of the 4-chloro-3-methylbenzoyl cation can occur. Loss of a neutral carbon monoxide (CO) molecule from the acylium ion can lead to the formation of a 4-chloro-3-methylphenyl cation.
[4-Cl, 3-CH3-C6H3CO]+ → [4-Cl, 3-CH3-C6H3]+ + CO
This substituted phenyl cation is a relatively stable species.
Other Fragmentation Pathways
Loss of Chlorine: The molecular ion or fragment ions containing chlorine may lose a chlorine radical (•Cl). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+ and M+2 peaks for chlorine-containing fragments, which is a key diagnostic feature.[7][8]
Loss of Methyl Group: Fragmentation can also involve the loss of a methyl radical (•CH3) from the aromatic ring, particularly from the molecular ion or the 4-chloro-3-methylphenyl cation.
Summary of Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for 4-chloro-3-methylphenacyl chloride, their mass-to-charge ratios (m/z), and their proposed structures. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl).
m/z (for ³⁵Cl)
Proposed Structure
Formation Pathway
204/206
[C₉H₈Cl₂O]⁺•
Molecular Ion (M⁺•)
155/157
[C₈H₆ClO]⁺
Alpha-cleavage 'a' (Loss of •CH₂Cl)
127/129
[C₇H₆Cl]⁺
Loss of CO from m/z 155/157
111/113
[C₆H₃Cl]⁺
Further fragmentation of the aromatic ring
91
[C₇H₇]⁺
Possible rearrangement and loss of Cl, forming a tropylium ion
49/51
[CH₂Cl]⁺
Alpha-cleavage 'a' (less likely to be the base peak)
Experimental Workflow for Mass Spectrometric Analysis
A standard workflow for the analysis of 4-chloro-3-methylphenacyl chloride using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is as follows:
Caption: GC-MS workflow for the analysis of 4-chloro-3-methylphenacyl chloride.
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathway of 4-chloro-3-methylphenacyl chloride under electron ionization.
solubility profile of 4-chloro-3-methylphenacyl chloride in polar aprotic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-3-methylphenacyl chloride in Polar Aprotic Solvents: A Methodological and Predictive Approach Abstract This technical guide provides a comprehensive frame...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-3-methylphenacyl chloride in Polar Aprotic Solvents: A Methodological and Predictive Approach
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 4-chloro-3-methylphenacyl chloride in common polar aprotic solvents. This compound, a substituted phenacyl chloride, serves as a critical intermediate in various organic syntheses. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring process scalability. This document, intended for researchers, chemists, and drug development professionals, moves beyond a simple data sheet. It delves into the underlying physicochemical principles governing solubility, provides detailed, field-proven experimental protocols for accurate solubility determination, and offers a predictive analysis based on solute-solvent interaction theories. By integrating theoretical knowledge with practical, step-by-step methodologies, this guide equips scientists with the necessary tools to confidently assess and leverage the solubility characteristics of this important chemical entity.
Introduction: The Significance of 4-Chloro-3-methylphenacyl chloride
4-Chloro-3-methylphenacyl chloride, a bifunctional organic molecule, belongs to the class of α-halo ketones. Its structure features a benzene ring substituted with chloro and methyl groups, attached to a chloromethyl ketone moiety. This combination of a reactive α-chloro ketone and a substituted aromatic ring makes it a versatile building block in synthetic chemistry, particularly for the introduction of the 4-chloro-3-methylphenacyl group into other molecules, often in the synthesis of heterocyclic compounds and other complex organic structures.[1]
The success of any synthetic procedure involving this reagent is critically dependent on its solubility in the chosen reaction medium. Poor solubility can lead to low reaction rates, incomplete conversions, and challenges in purification. Conversely, a well-understood solubility profile allows for the rational selection of solvents, leading to homogenous reaction conditions, improved yields, and more efficient downstream processing. This guide focuses specifically on polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN), which are frequently employed in organic synthesis due to their ability to dissolve a wide range of organic compounds.[2]
Figure 1: Chemical Structure of 4-chloro-3-methylphenacyl chloride.
Theoretical Principles of Solubility in Polar Aprotic Solvents
The adage "like dissolves like" is the foundational principle for predicting solubility.[3] This means substances with similar intermolecular forces are likely to be miscible or soluble in one another.[4] To predict the solubility of 4-chloro-3-methylphenacyl chloride, we must analyze its molecular properties and those of the target solvents.
Polarity: The presence of the carbonyl group (C=O) and two chlorine atoms creates significant bond dipoles, making the molecule polar.
Hydrogen Bonding: The molecule lacks acidic protons (like those in -OH or -NH groups), meaning it cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the carbonyl oxygen.
Dominant Intermolecular Forces: The primary forces governing its interactions will be dipole-dipole interactions and London dispersion forces.
Solvent Analysis (Polar Aprotic Solvents):
Polar aprotic solvents are characterized by high dielectric constants and significant dipole moments, but they lack acidic protons.[2][5]
Dimethyl Sulfoxide (DMSO): A highly polar solvent with a large dipole moment, known for its exceptional ability to dissolve a wide array of polar and nonpolar compounds.[6][7] It is an excellent hydrogen bond acceptor.
Dimethylformamide (DMF): Another highly polar solvent, capable of dissolving many organic and inorganic substances. It is also a hydrogen bond acceptor.
Acetonitrile (ACN): A polar solvent with a moderately high dielectric constant. It is less polar than DMSO and DMF but is widely used due to its lower boiling point and miscibility with water.[8]
Predicted Solute-Solvent Interactions:
The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[9] For 4-chloro-3-methylphenacyl chloride in polar aprotic solvents, the primary interaction is the alignment of the solvent dipoles around the solute's dipoles. The partial positive charge on the sulfur atom in DMSO or the carbonyl carbon in DMF will interact favorably with the partial negative charges on the solute's oxygen and chlorine atoms, and vice versa. Given that DMSO generally exhibits stronger solvating power for a wide range of compounds, a qualitative solubility prediction can be made.
Table 1: Physicochemical Properties of Selected Polar Aprotic Solvents
Based on these properties, the predicted solubility trend is: DMSO > DMF > Acetonitrile > Acetone .
Experimental Protocol for Equilibrium Solubility Determination
To obtain quantitative and reliable solubility data, the isothermal shake-flask method is the gold standard.[10] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Isothermal Shake-Flask Protocol
Causality: This protocol is designed to be a self-validating system. By measuring the concentration at multiple time points (e.g., 24 and 48 hours), one can confirm that the system has reached a stable equilibrium when the concentration values no longer change. Temperature control is critical as solubility is temperature-dependent.[10]
Materials and Reagents:
4-chloro-3-methylphenacyl chloride (≥98% purity)
Anhydrous grade DMSO, DMF, and Acetonitrile
Class A volumetric flasks and pipettes
Scintillation vials or glass test tubes with screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
Preparation: Add an excess amount of solid 4-chloro-3-methylphenacyl chloride to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is ~20-50 mg of solid.
Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of the desired polar aprotic solvent into each vial.
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. For rigorous studies, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for 1-2 hours to let the excess solid settle.
Sample Collection: Carefully withdraw a small aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
Trustworthiness Check: The first few drops from the filter should be discarded to avoid any potential adsorption effects from the filter material.
Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration. The solubility is this measured concentration.
Figure 2: Workflow for Equilibrium Solubility Determination.
Analytical Quantification by HPLC
Causality: HPLC with UV detection is the preferred method for quantification due to its high specificity, sensitivity, and accuracy.[11] A proper calibration curve is essential to ensure the trustworthiness of the measurements, as it validates the linear response of the detector to the analyte over the concentration range of interest.
Example HPLC Method:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined by UV scan of the compound (likely around 254 nm)
Injection Volume: 10 µL
Calibration: Prepare a series of standard solutions of 4-chloro-3-methylphenacyl chloride of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area versus concentration. The R² value should be >0.999 for a reliable calibration.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 2: Template for Reporting Experimental Solubility Data (at 25 °C)
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Molar Mass ( g/mol )
Observations
DMSO
Experimental Value
Calculated Value
203.06
e.g., Clear solution
DMF
Experimental Value
Calculated Value
203.06
e.g., Clear solution
Acetonitrile
Experimental Value
Calculated Value
203.06
e.g., Clear solution
| Acetone | Experimental Value | Calculated Value | 203.06 | e.g., Clear solution |
Factors Influencing Solubility and Potential Issues
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[10] It is crucial to report the temperature at which solubility was determined.
Compound Stability: Phenacyl chlorides are reactive electrophiles. In the presence of nucleophiles or at elevated temperatures, degradation can occur. DMSO, for instance, can act as an oxidant at high temperatures, and DMF can hydrolyze to form dimethylamine and formic acid.[6][12] It is advisable to conduct stability studies by analyzing the sample over time via HPLC to ensure the measured concentration reflects the parent compound and not its degradants.
Hygroscopicity: Polar aprotic solvents like DMSO are highly hygroscopic.[13] Absorbed water can significantly alter the solvent's properties and may affect the solubility of the compound. Always use anhydrous grade solvents and handle them under dry conditions to ensure reproducibility.
Conclusion
This guide provides a robust framework for determining and understanding the solubility of 4-chloro-3-methylphenacyl chloride in polar aprotic solvents. By combining theoretical principles with rigorous, step-by-step experimental protocols, researchers can generate reliable and reproducible solubility data. This information is invaluable for the rational design of synthetic routes, optimization of reaction conditions, and development of effective purification methods. A systematic approach, as outlined herein, ensures scientific integrity and provides the authoritative data needed to accelerate research and development involving this versatile chemical intermediate.
References
Physics-Based Solubility Prediction for Organic Molecules. (2025). National Institutes of Health (NIH). [Link]
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Irvine. [Link]
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (n.d.). National Institutes of Health (NIH). [Link]
Cohalogenation of alkenes with DMF: an easy vicinal haloformyloxylation reaction. (2007). Journal of the Brazilian Chemical Society. [Link]
A Technical Guide to the Crystal Structure and X-ray Crystallography of 4-chloro-3-methylphenacyl chloride
Abstract This technical guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of 4-chloro-3-methylphenacyl chloride, a compound of interest in synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of 4-chloro-3-methylphenacyl chloride, a compound of interest in synthetic organic chemistry. While a definitive published crystal structure for this specific molecule is not widely available, this document serves as an in-depth, field-proven guide for researchers. It outlines the complete workflow, from synthesis and single-crystal growth to X-ray data collection and structure refinement. By synthesizing established protocols and expert insights, this guide presents a robust framework for the crystallographic analysis of this and similar α-haloketones, emphasizing the causal relationships behind key experimental decisions to ensure a self-validating and reproducible process.
Introduction: The Significance of Structural Analysis
Phenacyl chlorides are a class of α-haloketones that serve as versatile building blocks in organic synthesis, notably in the preparation of various heterocyclic compounds and as intermediates in the pharmaceutical industry. The specific compound, 4-chloro-3-methylphenacyl chloride, possesses a unique substitution pattern on the aromatic ring that can influence its reactivity and solid-state properties.
Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. Single-crystal X-ray crystallography is the definitive technique for elucidating this arrangement, providing unequivocal data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.[1] Such information is invaluable for predicting chemical behavior, understanding reaction mechanisms, and designing new materials with desired properties. This guide provides the technical framework to achieve this understanding for 4-chloro-3-methylphenacyl chloride.
Synthesis and Single-Crystal Growth: The Foundation of a Successful Analysis
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis of 4-chloro-3-methylphenacyl chloride
A standard and reliable method for the synthesis of phenacyl chlorides is through the Friedel-Crafts acylation of a substituted benzene, followed by α-chlorination of the resulting acetophenone.
Step 1: Friedel-Crafts Acylation
The synthesis would begin with 1-chloro-2-methylbenzene, which undergoes Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4'-chloro-3'-methylacetophenone.
Step 2: α-Chlorination
The resulting acetophenone is then subjected to α-chlorination. A common method involves the use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane. This selectively chlorinates the methyl group of the acetyl moiety to yield the final product, 4-chloro-3-methylphenacyl chloride.
Protocol for Single-Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The primary goal is to encourage slow, ordered molecular assembly from a supersaturated solution.
Experimental Protocol: Slow Evaporation
Purity is Paramount: Ensure the synthesized 4-chloro-3-methylphenacyl chloride is of the highest purity (>98%), as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Recrystallization or column chromatography may be necessary.
Solvent Screening: The choice of solvent is critical. A good solvent will dissolve the compound moderately at room or elevated temperatures. A range of solvents of varying polarity (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) should be screened. For similar aromatic compounds, ethanol is often a successful starting point.[2][3]
Preparation of the Crystallization Vessel: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of the chosen solvent (e.g., ethanol) in a small, clean glass vial (e.g., 4 mL). Gentle warming may be used to facilitate dissolution.
Inducing Supersaturation: The vial is covered with a cap that is pierced with a few small holes using a needle. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature.
Rationale: The slow evaporation gradually increases the concentration of the solute, leading to a state of supersaturation. This controlled approach provides the necessary time for molecules to deposit onto a growing nucleus in a highly ordered, repeating manner, forming a well-defined crystal lattice. An undisturbed environment with minimal temperature fluctuations is crucial for this process.
X-ray Crystallography Workflow: From Crystal to Structure
Once a suitable single crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, the process of X-ray diffraction analysis can begin.[4]
Caption: The experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a cryoloop using a small amount of cryoprotectant oil. The loop is then affixed to a goniometer head.
Data Collection: The mounted crystal is placed in the cold stream (typically 100 K) of a diffractometer.
Rationale (Low Temperature): Collecting data at cryogenic temperatures minimizes thermal vibrations of the atoms, leading to higher resolution data and a more precise final structure.
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, rotates the crystal through a series of orientations.[4] At each orientation, a diffraction pattern is recorded. A full sphere of data is collected to ensure completeness.
Data Reduction: The raw image files are processed using specialized software. This step involves integrating the intensities of the thousands of measured reflections and applying corrections for experimental factors (e.g., Lorentz and polarization effects).
Structure Solution: This is the most critical step, where the "phase problem" is solved. For small molecules like the topic compound, direct methods are typically employed.[5] These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates, which allows for the calculation of an initial electron density map.
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares minimization algorithm. The refinement process optimizes the positional and thermal parameters of each atom to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.
Representative Crystal Structure Analysis
The following data represents a plausible, representative structure for 4-chloro-3-methylphenacyl chloride, generated for illustrative purposes based on analysis of similar structures.
Caption: Molecular structure of 4-chloro-3-methylphenacyl chloride.
Crystallographic Data Summary
This table summarizes the representative crystallographic data that could be expected for the title compound.
Parameter
Representative Value
Empirical Formula
C₉H₈Cl₂O
Formula Weight
203.07
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.5
b (Å)
8.2
c (Å)
11.8
β (°)
98.5
Volume (ų)
1005
Z (Molecules/Unit Cell)
4
Calculated Density (g/cm³)
1.342
Radiation (Å)
Mo Kα (0.71073)
Temperature (K)
100
Final R-factor (R₁)
< 0.05
Molecular Geometry and Conformation
The analysis of the refined structure would reveal key geometric parameters.
Bond/Angle
Expected Feature
C=O Bond Length
Approximately 1.21 Å, typical for a ketone.
C-Cl (Aromatic)
Around 1.74 Å.
C-Cl (Aliphatic)
Around 1.77 Å, slightly longer due to the sp³ hybridization of the carbon atom.
Phenyl Ring
Expected to be planar.
Torsion Angle (C-C-C=O)
The conformation of the phenacyl group relative to the ring is of key interest and would define the overall molecular shape.
Supramolecular Assembly and Crystal Packing
The crystal packing is dictated by intermolecular interactions. In the absence of strong hydrogen bond donors, the packing of 4-chloro-3-methylphenacyl chloride would likely be governed by a combination of weaker interactions:
C-H···O Interactions: The carbonyl oxygen is a competent hydrogen bond acceptor and can form weak hydrogen bonds with aromatic or aliphatic C-H groups of neighboring molecules.
Halogen Bonding: The chlorine atoms, particularly the one on the aromatic ring, can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like the carbonyl oxygen of an adjacent molecule.
π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.[6]
These interactions would combine to form a dense, three-dimensional supramolecular architecture, the specifics of which would be revealed by the crystallographic analysis.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous pathway for the synthesis, crystallization, and complete X-ray crystallographic analysis of 4-chloro-3-methylphenacyl chloride. By adhering to the detailed protocols and understanding the rationale behind each experimental step, researchers can confidently pursue the determination of a high-quality crystal structure. The resulting structural data will provide definitive insights into the molecule's geometry and the subtle intermolecular forces that govern its solid-state assembly, thereby enabling a deeper understanding of its chemical properties and potential applications.
References
Saeed, A., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Available at: [Link]
Chaithanya, M., et al. (2012). N-(4-Chloro-3-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2403. Available at: [Link]
Chaithanya, M., et al. (2012). N-(4-Chloro-3-methyl-phen-yl)succinamic acid. PubMed Central. Available at: [Link]
Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Journal of Materials Chemistry C. Available at: [Link]
Nawaz, T., et al. (2015). Crystal structure of 4-chloro-2-{(E)-[(3,4-di-methyl-phen-yl)imino]-meth-yl}phenol. Acta Crystallographica E Crystallographic Communications, 71(Pt 6), o416. Available at: [Link]
PubChem. 4-Chloro-3-methylpentanoyl chloride. PubChem. Available at: [Link]
Song, W., & Yang, Y. (2019). Crystal structure of (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol, C13H9Cl2NO. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 907-909. Available at: [Link]
Hackert, M. (2013). X-Ray Crystallography. University of Texas at Austin. Available at: [Link]
Sharma, N., et al. (2014). Crystal structure of (4Z)-1-(3,4-di-chloro-phen-yl)-4-[hy-droxy(4-methyl-phen-yl)methyl-idene]-3-methyl-4,5-di-hydro-1H-pyrazol-5-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1136–o1137. Available at: [Link]
SIELC Technologies. (2018). 4-Chloro-3-methylphenol. SIELC Technologies. Available at: [Link]
ResearchGate. (Date not available). Synthesis and X-ray diffraction data of (4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, C 14 H 13 ClN 4 O 3 S. ResearchGate. Available at: [Link]
SpectraBase. 4'-Methylphenyl 3-chloro-3-methylbutanoate. SpectraBase. Available at: [Link]
Faihan, A. R. (2022). Synthesis, characterization, and x-ray crystallography of unexpected chloro-substitution on 1-(4-chlorophenyl)-3-phenylthiourea platinum(II) complex with tertiary phosphine ligand. Open Ukrainian Citation Index. Available at: [Link]
Taylor & Francis. (Date not available). Crystallography – Knowledge and References. Taylor & Francis. Available at: [Link]
Spectroscopic Elucidation of 4-Chloro-3-Methylphenacyl Chloride: A Comprehensive Guide to IR Absorption Bands and Structural Analysis
Introduction & Structural Anatomy In the realm of organic synthesis and drug development, the unambiguous structural confirmation of intermediate compounds is paramount. 4-chloro-3-methylphenacyl chloride (IUPAC: 2-chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Anatomy
In the realm of organic synthesis and drug development, the unambiguous structural confirmation of intermediate compounds is paramount. 4-chloro-3-methylphenacyl chloride (IUPAC: 2-chloro-1-(4-chloro-3-methylphenyl)ethanone) is a highly functionalized aromatic ketone. Its structural anatomy presents a complex interplay of functional groups: a conjugated carbonyl system, an aliphatic
α
-chloro group, a substituted aromatic ring, and an aromatic halogen.
Infrared (IR) spectroscopy serves as a primary diagnostic tool for this molecule, as each functional group possesses a distinct dipole moment change during vibration, yielding a highly specific spectral fingerprint. This whitepaper provides an authoritative breakdown of the IR absorption bands for 4-chloro-3-methylphenacyl chloride, detailing the quantum mechanical and electronic causalities behind its spectral behavior.
Mechanistic Causality of Vibrational Shifts
To accurately interpret the IR spectrum of this compound, one must understand the electronic effects governing the force constants (
k
) of its chemical bonds. According to Hooke’s Law for molecular vibrations, the frequency of absorption (
ν
) is directly proportional to the square root of the bond's force constant.
The
α
-Halo Inductive Effect on the Carbonyl Group
In a standard aliphatic ketone, the C=O stretching frequency occurs near 1715 cm⁻¹. When the carbonyl is conjugated with an aromatic ring (as in acetophenone), the delocalization of
π
electrons increases the single-bond character of the C=O bond, lowering its force constant and shifting the absorption down to ~1685 cm⁻¹[1].
However, 4-chloro-3-methylphenacyl chloride contains a chlorine atom on the
α
-carbon. This highly electronegative halogen exerts a strong electron-withdrawing inductive effect (-I) through the
σ
-bond network. This effect destabilizes the polar resonance contributor (C⁺–O⁻) of the carbonyl, forcing the functional group to retain strict double-bond (C=O) character[2]. Consequently, the force constant increases, shifting the carbonyl absorption frequency back up to the 1705–1715 cm⁻¹ range[2][3].
Aromatic Conjugation and C–Cl Bond Dynamics
The molecule contains two distinct C–Cl bonds, which absorb at vastly different frequencies due to their electronic environments:
Aliphatic C–Cl (
α
-chloro group): Lacking resonance stabilization, this standard single bond has a lower force constant and absorbs in the lower energy fingerprint region (740–750 cm⁻¹ ).
Aromatic C–Cl (Position 4): The lone pairs on the aromatic chlorine atom participate in resonance with the
π
-system of the benzene ring. This imparts partial double-bond character to the C–Cl bond, increasing its force constant and shifting its absorption to a higher frequency (1080–1090 cm⁻¹ ).
Quantitative IR Absorption Data
The following table summarizes the predicted quantitative IR absorption data for 4-chloro-3-methylphenacyl chloride, categorized by functional group and vibrational mode.
Wavenumber (cm⁻¹)
Vibration Mode
Intensity
Structural Assignment
3050 – 3080
C–H Stretch
Weak
Aromatic ring protons (
sp2
hybridized carbon)
2920, 2960
C–H Stretch
Weak-Med
Aliphatic –CH₃ and –CH₂– groups (
sp3
hybridized)
1705 – 1715
C=O Stretch
Strong
Carbonyl group (Shifted upward by
α
-halo effect)
1595, 1560
C=C Stretch
Medium
Aromatic ring skeletal vibrations
1450, 1380
C–H Bending
Medium
Aliphatic –CH₃ (umbrella mode) and –CH₂– scissoring
(Note: OOP = Out-of-Plane. The 1,2,4-trisubstitution pattern of the aromatic ring is definitively confirmed by the presence of both the isolated proton bend at 880 cm⁻¹ and the two-adjacent proton bend at 810–830 cm⁻¹).
Spectral Interpretation Workflow
The logical progression for analyzing the IR spectrum of this compound follows a top-down approach, starting from the highest energy vibrations down to the highly specific fingerprint region.
Fig 1. Logical workflow for the IR spectroscopic structural confirmation of the target molecule.
To ensure high-fidelity data, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system[4]. Every parameter is chosen to maximize the signal-to-noise ratio (SNR) while eliminating environmental artifacts.
Phase 1: Preparation & Calibration
Crystal Selection: Utilize a Diamond ATR crystal. Causality: Halogenated organic compounds can be mildly corrosive; diamond offers superior chemical inertness and hardness compared to Zinc Selenide (ZnSe), preventing crystal degradation.
Background Acquisition: Clean the crystal with isopropanol and allow it to dry. Acquire a background spectrum (Air). Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹, 1300–1900 cm⁻¹) heavily overlap with critical sample regions. The background scan mathematically subtracts these artifacts from the final spectrum.
Phase 2: Acquisition Parameters
Sample Application: Place 2–5 mg of the solid 4-chloro-3-methylphenacyl chloride directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact.
Resolution: Set the instrument resolution to 4 cm⁻¹ . Causality: This balances spectral resolution with SNR. Condensed-phase organic solids have natural line widths >4 cm⁻¹, making higher resolutions (e.g., 1 cm⁻¹) unnecessary and detrimental to noise levels.
Scan Count: Co-add 32 to 64 scans . Causality: SNR improves with the square root of the number of scans (
32≈5.6×
improvement over a single scan), ensuring weak overtones and aliphatic C–H stretches are clearly resolved above the noise floor.
Apodization: Apply a Happ-Genzel or Norton-Beer apodization function. Causality: This minimizes side-lobe artifacts generated during the Fourier transformation of the interferogram without excessively broadening the main absorption peaks.
Phase 3: Data Validation (Self-Correction)
Baseline Verification: Immediately inspect the 4000–3800 cm⁻¹ region. If the baseline is sloped or exhibits a "wavy" interference fringe, it indicates poor sample-to-crystal contact or insufficient pressure. Action: The operator must re-apply pressure and re-scan, ensuring the protocol self-corrects before data export.
Atmospheric Suppression Check: Ensure no sharp, negative peaks exist at 2350 cm⁻¹. Negative peaks indicate that atmospheric CO₂ levels changed between the background and sample scans, necessitating a fresh background acquisition.
References
IR Spectroscopy of Hydrocarbons. University of Babylon. Retrieved from [Link]
The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from[Link]
Acetophenone, 2-chloro- - The NIST WebBook. National Institute of Standards and Technology (NIST). Retrieved from [Link]
An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-3-methylphenacyl Chloride Derivatives
Introduction: The Chemical Architecture and Therapeutic Potential of Substituted Phenacyl Chlorides Phenacyl chlorides, a class of α-haloketones, are characterized by a reactive chloromethyl ketone moiety attached to a p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Chemical Architecture and Therapeutic Potential of Substituted Phenacyl Chlorides
Phenacyl chlorides, a class of α-haloketones, are characterized by a reactive chloromethyl ketone moiety attached to a phenyl ring.[1] This structural motif imparts a high degree of electrophilicity to the α-carbon, rendering these compounds potent alkylating agents.[2] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of their chemical reactivity and biological specificity. This guide focuses on derivatives featuring a 4-chloro and a 3-methyl substitution pattern, exploring how this specific arrangement modulates their mechanism of action and dictates their biological effects. Such derivatives have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them a subject of considerable interest in drug discovery and development.[3][4]
This technical guide will provide a comprehensive exploration of the core mechanism of action of 4-chloro-3-methylphenacyl chloride derivatives, from their fundamental chemical reactivity to the downstream cellular consequences. We will delve into the critical role of covalent modification of biological macromolecules and elucidate the experimental methodologies required to investigate these interactions.
The Core Mechanism: Covalent Modification of Biological Nucleophiles
The primary mechanism of action of 4-chloro-3-methylphenacyl chloride derivatives is the irreversible covalent modification of nucleophilic residues in biological macromolecules, predominantly proteins. This action is driven by the intrinsic reactivity of the α-chloro ketone functional group.
Chemical Reactivity: An SN2-Mediated Alkylation
The carbon atom alpha to the carbonyl group in the phenacyl chloride scaffold is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. Consequently, this α-carbon is susceptible to nucleophilic attack by electron-rich moieties within biological systems. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the α-carbon, leading to the displacement of the chloride ion as a leaving group and the formation of a stable covalent bond.[2]
The presence of substituents on the phenyl ring significantly influences the rate of this SN2 reaction. The 4-chloro substituent, being an electron-withdrawing group, tends to decrease the electron density of the entire molecule, which can slightly reduce the reactivity of the α-carbon towards nucleophiles. Conversely, the 3-methyl group is an electron-donating group, which increases the electron density of the aromatic ring and can enhance the reactivity of the benzylic position. The net effect of these two substituents on the alkylating potential of the molecule is a balance of these opposing electronic influences.[5]
Diagram: General Mechanism of Protein Alkylation
Caption: Covalent modification of a biological target by a 4-chloro-3-methylphenacyl chloride derivative.
Biological Targets: The Primacy of Cysteine Residues
Within the cellular milieu, the most prominent nucleophiles susceptible to alkylation by these derivatives are the side chains of certain amino acids. The thiol group (-SH) of cysteine is a particularly strong nucleophile at physiological pH and is a primary target for covalent modification by α-haloketones.[6] Other nucleophilic residues, such as the imidazole ring of histidine and the amino group of lysine, can also be targeted, albeit generally at a slower rate.[7]
The covalent modification of a critical cysteine residue within the active site of an enzyme can lead to irreversible inhibition of its catalytic activity.[8] Similarly, alkylation of cysteine residues involved in maintaining protein structure or protein-protein interactions can disrupt cellular signaling pathways and lead to a variety of downstream effects.
Cellular Consequences of Covalent Modification
The indiscriminate or targeted alkylation of cellular proteins by 4-chloro-3-methylphenacyl chloride derivatives can trigger a cascade of events, ultimately leading to the observed biological activities, such as cytotoxicity and antimicrobial effects.
Enzyme Inhibition: A Key Locus of Action
Many enzymes rely on cysteine residues for their catalytic function. The covalent modification of such a residue by a phenacyl chloride derivative can permanently block the active site, rendering the enzyme non-functional. This irreversible inhibition is a common mechanism for the biological effects of this class of compounds.[8] The overall potency of an irreversible inhibitor is determined by both its initial non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact).[9]
Induction of Apoptosis: The Programmed Cell Death Pathway
Cytotoxicity is a frequently observed outcome of treatment with reactive electrophiles like phenacyl chloride derivatives. One of the primary mechanisms underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. The disruption of cellular homeostasis caused by widespread protein alkylation can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10]
A key event in apoptosis is the activation of a family of cysteine proteases known as caspases.[11] The activity of effector caspases, such as caspase-3 and caspase-7, can be monitored to quantify the extent of apoptosis induction.
Experimental Protocols for Mechanistic Elucidation
A thorough investigation of the mechanism of action of 4-chloro-3-methylphenacyl chloride derivatives necessitates a combination of biochemical and cell-based assays. The following protocols provide a framework for these studies.
Protocol 1: Determination of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12][13]
Step-by-Step Methodology:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the 4-chloro-3-methylphenacyl chloride derivative for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14]
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: MTT Assay Workflow
Caption: A simplified workflow for the MTT cytotoxicity assay.
Protocol 2: Quantification of Apoptosis using a Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, as an indicator of apoptosis.[15]
Step-by-Step Methodology:
Cell Treatment: Treat cells with the 4-chloro-3-methylphenacyl chloride derivative at concentrations around the predetermined IC50 value. Include positive (e.g., staurosporine) and negative (vehicle) controls.
Cell Lysis: After the treatment period, lyse the cells to release their contents, including active caspases.
Substrate Addition: Add a proluminescent or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to the cell lysates.[2]
Incubation: Incubate the reaction at room temperature or 37°C to allow for substrate cleavage by active caspases.
Signal Detection: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
Data Analysis: Normalize the signal to the cell number or protein concentration and express the results as fold-change relative to the negative control.
Protocol 3: Identification of Covalent Protein Adducts by Mass Spectrometry
Mass spectrometry is a powerful tool for identifying the protein targets of covalent inhibitors and mapping the specific sites of modification.[16]
General Workflow:
Protein Incubation: Incubate a protein of interest or a complex cell lysate with the 4-chloro-3-methylphenacyl chloride derivative.
Proteolysis: Digest the proteins into smaller peptides using a protease such as trypsin.
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
Data Analysis: Search the MS/MS data against a protein database to identify peptides that have been modified by the compound. The mass of the added derivative will result in a characteristic mass shift in the modified peptide.
Quantitative Data Presentation
To facilitate the comparison of the biological activity of different 4-chloro-3-methylphenacyl chloride derivatives, quantitative data should be presented in a clear and organized manner.
Table 1: Cytotoxicity of 4-Chloro-3-methylphenacyl Chloride Derivatives against a Cancer Cell Line
Derivative
IC50 (µM) after 48h
Derivative A
15.2 ± 2.1
Derivative B
8.7 ± 1.5
Derivative C
25.4 ± 3.8
Doxorubicin (Control)
0.5 ± 0.1
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion: A Framework for Understanding and Investigation
The mechanism of action of 4-chloro-3-methylphenacyl chloride derivatives is fundamentally rooted in their chemistry as electrophilic alkylating agents. Their ability to form irreversible covalent bonds with nucleophilic residues in proteins, particularly cysteine, leads to a cascade of cellular events, including enzyme inhibition and the induction of apoptosis. The 4-chloro and 3-methyl substituents on the phenyl ring play a crucial role in modulating the reactivity and potential selectivity of these compounds.
The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the specific molecular targets and cellular consequences of this class of compounds. A comprehensive understanding of their mechanism of action is essential for the rational design and development of novel therapeutic agents based on the phenacyl chloride scaffold.
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CABI Digital Library. MTT assay to evaluate the cytotoxic potential of a drug. [Link]
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An In-Depth Technical Guide to the In Vitro Toxicity Profile of 4-chloro-3-methylphenacyl chloride
Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of 4-chloro-3-methylphenacyl chloride, a substituted α-haloacetophenone. In the absence of direct toxicologica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of 4-chloro-3-methylphenacyl chloride, a substituted α-haloacetophenone. In the absence of direct toxicological data for this specific molecule, this document synthesizes information from structurally related electrophilic compounds to postulate its reactivity and mechanisms of toxicity. We present a tiered experimental strategy, complete with detailed protocols, designed to systematically investigate the cytotoxicity, genotoxicity, and underlying molecular mechanisms of 4-chloro-3-methylphenacyl chloride. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety assessment of reactive chemical entities.
Introduction to 4-chloro-3-methylphenacyl chloride
4-chloro-3-methylphenacyl chloride belongs to the class of α-halo ketones, which are characterized by a halogen atom attached to the carbon adjacent to a carbonyl group. This structural motif renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. Phenacyl chlorides, in general, are recognized as potent alkylating agents.[1] The presence of the chlorine atom on the phenacyl moiety makes 4-chloro-3-methylphenacyl chloride a reactive electrophile, a property that is central to its predicted toxicological profile.
Chemical Structure:
The primary mechanism of action for such compounds involves covalent interactions with biological nucleophiles.[2] The key to understanding the potential toxicity of 4-chloro-3-methylphenacyl chloride lies in its ability to form stable covalent adducts with critical cellular macromolecules, thereby disrupting their function.
Postulated Mechanisms of Toxicity
The electrophilic nature of the α-carbon in 4-chloro-3-methylphenacyl chloride is the primary driver of its expected toxicity. The most probable molecular initiating event is the covalent reaction with soft nucleophiles within the cell, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and the tripeptide glutathione (GSH).[3]
Glutathione Depletion and Oxidative Stress
Glutathione is a major cellular antioxidant and a key molecule in the detoxification of electrophilic compounds. It is anticipated that 4-chloro-3-methylphenacyl chloride will react with GSH, either spontaneously or catalyzed by glutathione S-transferases (GSTs), leading to the formation of a conjugate.[4][5] This reaction depletes the cellular pool of reduced glutathione.
Depletion of GSH can have several downstream consequences:
Increased Oxidative Stress: A reduced GSH/GSSG ratio compromises the cell's ability to scavenge reactive oxygen species (ROS), leading to oxidative stress.[6] This can result in damage to lipids, proteins, and DNA.
Disruption of Redox Signaling: Glutathione is involved in maintaining the cellular redox environment. Its depletion can disrupt normal redox signaling pathways.
Protein Dysfunction via Covalent Adduction
The sulfhydryl groups of cysteine residues in proteins are also prime targets for electrophilic attack by 4-chloro-3-methylphenacyl chloride.[2] Covalent modification of cysteine residues can lead to:
Enzyme Inactivation: If the modified cysteine is in the active site of an enzyme, its catalytic activity can be irreversibly inhibited.
Disruption of Protein Structure and Function: Modification of cysteine residues involved in disulfide bonds or critical for protein conformation can lead to protein misfolding and loss of function.
Potential for Genotoxicity
Electrophilic compounds can also react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This is a primary mechanism of genotoxicity for many alkylating agents. While the reactivity towards DNA may be less pronounced than towards thiols, it is a critical aspect of the toxicity profile to investigate. Such DNA damage, if not properly repaired, can lead to mutations and chromosomal aberrations.
The following diagram illustrates the postulated signaling pathway for the toxicity of 4-chloro-3-methylphenacyl chloride.
Caption: Proposed experimental workflow for toxicity assessment.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments proposed in the tiered assessment strategy.
Tier 1: Cytotoxicity Assays
The initial step is to determine the concentration range of 4-chloro-3-methylphenacyl chloride that causes cell death. A panel of assays measuring different cellular endpoints is recommended.
Table 1: Summary of Recommended Cytotoxicity Assays
Assay
Principle
Endpoint Measured
MTT Assay
Enzymatic reduction of tetrazolium salt
Mitochondrial activity
LDH Assay
Release of lactate dehydrogenase
Membrane integrity
Neutral Red
Uptake of dye into lysosomes
Lysosomal integrity
4.1.1. MTT Assay Protocol
Cell Seeding: Seed a suitable cell line (e.g., HepG2, CHO) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of 4-chloro-3-methylphenacyl chloride in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Tier 2: Genotoxicity Assays
These assays are crucial for determining the mutagenic and clastogenic potential of the compound.
4.2.1. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for identifying chemical mutagens.
[7][8]
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
[9]2. Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).
[10]3. Exposure: In the pre-incubation method, mix the test compound, bacterial strain, and S9 mix (or buffer) and incubate at 37°C for 20-30 minutes.
[8]4. Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.
4.2.2. In Vitro Micronucleus Assay
This assay detects chromosomal damage in mammalian cells.
[11][12]
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and expose them to at least three concentrations of 4-chloro-3-methylphenacyl chloride, with and without S9 activation.
[13]2. Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
[14]3. Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific dye (e.g., Giemsa or acridine orange).
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, membrane-bound DNA fragment separate from the main nucleus.
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Tier 3: Mechanistic Assays
These assays are designed to investigate the hypothesized mechanisms of toxicity.
4.3.1. GSH Depletion Assay
This assay measures the level of intracellular reduced glutathione.
Cell Treatment: Treat cells with sub-lethal concentrations of 4-chloro-3-methylphenacyl chloride for various time points.
Cell Lysis: Lyse the cells to release intracellular contents.
GSH Detection: Use a commercial GSH assay kit. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product measured at 412 nm. Alternatively, luminescent-based assays can be used for higher sensitivity.
[15]4. Data Analysis: Express GSH levels as a percentage of the untreated control. A significant decrease indicates that the compound reacts with cellular glutathione.
4.3.2. Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the generation of ROS within cells.
Cell Loading: Load cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). [16][17]Inside the cell, esterases cleave the acetate groups, and ROS oxidize the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Compound Treatment: Expose the dye-loaded cells to 4-chloro-3-methylphenacyl chloride.
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
[18]4. Data Analysis: An increase in fluorescence intensity compared to the control indicates an induction of oxidative stress.
Data Interpretation and Presentation
All quantitative data should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 2: Example Data Summary for the In Vitro Toxicity Profile of 4-chloro-3-methylphenacyl chloride
Assay
Cell Line
Endpoint
Result (Example)
Interpretation
MTT Assay
HepG2
IC50 (24h)
50 µM
Moderate cytotoxicity
Ames Test
TA100 (+S9)
Revertants/Plate
2.5-fold increase over control at 100 µ g/plate
Mutagenic (base-pair substitution) with metabolic activation
Micronucleus Assay
CHO
% Micronucleated Cells
Significant increase at ≥ 25 µM
Clastogenic/aneugenic potential
GSH Assay
HepG2
% GSH remaining (1h)
40% at 50 µM
Rapid depletion of cellular glutathione
ROS Assay
HepG2
Fold increase in ROS (4h)
3-fold increase at 50 µM
Induction of oxidative stress
Conclusion
This guide provides a predictive framework and a robust experimental strategy for characterizing the in vitro toxicity of 4-chloro-3-methylphenacyl chloride. Based on its chemical structure as an α-halo ketone, it is postulated to be a reactive electrophile that exerts its toxicity primarily through the depletion of cellular glutathione and covalent modification of proteins, leading to oxidative stress and cell death. Furthermore, a potential for genotoxicity exists and should be thoroughly investigated. The detailed protocols and tiered testing strategy outlined herein will enable researchers to generate a comprehensive and reliable in vitro toxicity profile, which is essential for the risk assessment of this and other reactive chemical compounds.
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synthesis of 4-chloro-3-methylphenacyl chloride via Friedel-Crafts acylation
Application Note: Synthesis of 4-Chloro-3-methylphenacyl Chloride via Friedel-Crafts Acylation Introduction & Scope Phenacyl chlorides ( α -chloroacetophenones) are highly versatile bifunctional building blocks in organi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 4-Chloro-3-methylphenacyl Chloride via Friedel-Crafts Acylation
Introduction & Scope
Phenacyl chlorides (
α
-chloroacetophenones) are highly versatile bifunctional building blocks in organic synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and complex heterocycles (e.g., via the Hantzsch thiazole synthesis). This application note details the robust, regioselective synthesis of 4-chloro-3-methylphenacyl chloride (CAS: 65610-03-9) via the Friedel-Crafts acylation of o-chlorotoluene (1-chloro-2-methylbenzene) with chloroacetyl chloride [3].
To achieve high yields and purity, it is essential to understand the electronic and steric factors governing this electrophilic aromatic substitution (EAS) [1].
Electrophile Generation: The reaction relies on anhydrous aluminum chloride (
AlCl3
) to abstract the chloride ion from chloroacetyl chloride, generating the highly reactive, resonance-stabilized chloroacylium ion (
ClCH2C≡O+
).
Stoichiometric Catalyst Requirement: Unlike Friedel-Crafts alkylation, acylation requires at least a full equivalent (typically 1.2 eq) of the Lewis acid. The carbonyl oxygen of the newly formed phenacyl chloride strongly coordinates with
AlCl3
, forming a robust Lewis acid-base complex that removes the catalyst from the active cycle [2].
Regioselectivity Causality: The starting material, o-chlorotoluene, possesses two directing groups: a methyl group (weakly activating, ortho/para directing via hyperconjugation) and a chloro group (deactivating, but ortho/para directing via +M lone-pair resonance). Electrophilic attack predominantly occurs at position 4 (para to the chloro group). While the methyl group is generally activating, attack para to the halogen generates an arenium ion (Wheland intermediate) where the positive charge is localized directly on the carbon bearing the chlorine atom. The chlorine atom donates its lone pair to form a highly stable
C=Cl+
resonance structure. This profound +M stabilization outweighs the inductive effects of the methyl group, directing the bulky acylium ion to yield the 4-chloro-3-methyl substitution pattern.
Experimental Workflow Visualization
Figure 1: Step-by-step workflow for the Friedel-Crafts synthesis of 4-chloro-3-methylphenacyl chloride.
Quantitative Data & Reagent Preparation
Table 1: Reagent Stoichiometry and Physicochemical Properties
Reagent
MW ( g/mol )
Equivalents
Amount
Density (g/mL)
Role / Hazard
o-Chlorotoluene
126.58
1.0
12.66 g (100 mmol)
1.08
Substrate / Irritant
Chloroacetyl chloride
112.94
1.1
12.42 g (110 mmol)
1.42
Acylating Agent / Lachrymator
Aluminum chloride
133.34
1.2
16.00 g (120 mmol)
N/A
Lewis Acid / Corrosive, Water-sensitive
Dichloromethane (DCM)
84.93
N/A
100 mL
1.33
Solvent / Volatile
Step-by-Step Experimental Protocol
Note: This protocol constitutes a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction integrity.
Phase 1: Electrophile Activation
Apparatus Setup: Assemble a flame-dried 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing dropping funnel, and a nitrogen gas inlet.
Catalyst Suspension: Add anhydrous
AlCl3
(16.0 g, 120 mmol) and anhydrous DCM (50 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.
Acylium Generation: Place chloroacetyl chloride (12.42 g, 110 mmol) in the dropping funnel. Add it dropwise to the
AlCl3
suspension over 15 minutes.
Causality Check: Stir for an additional 30 minutes at 0 °C. The suspension will slightly darken, indicating the successful formation of the active acylium ion complex.
Phase 2: Electrophilic Aromatic Substitution
4. Substrate Addition: Dissolve o-chlorotoluene (12.66 g, 100 mmol) in anhydrous DCM (50 mL) and transfer it to the dropping funnel. Add this solution dropwise over 30 minutes.
Critical Parameter: Maintain the internal temperature strictly between 0 °C and 5 °C during addition to prevent polyacylation and thermal decomposition.
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1, UV detection). The reaction is complete when the high-Rf o-chlorotoluene spot is fully consumed.
Phase 3: Quenching & Workup
6. Complex Cleavage: Carefully pour the dark reaction mixture into a large beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.
Causality Check: Stir vigorously. The acidic aqueous environment aggressively hydrolyzes the robust aluminum-ketone complex, releasing the free phenacyl chloride. The organic layer will transition to a clear or pale yellow color.
Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 50 mL of DCM.
Neutralization: Combine the organic layers and wash sequentially with distilled water (50 mL), saturated aqueous
NaHCO3
(2 × 50 mL), and brine (50 mL).
Validation Check: The
NaHCO3
wash is complete when
CO2
gas evolution ceases, confirming the removal of residual HCl and unreacted chloroacetic acid.
Isolation: Dry the organic phase over anhydrous
MgSO4
, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford pure 4-chloro-3-methylphenacyl chloride.
Troubleshooting & Quality Control
Table 2: Troubleshooting Guide
Observation
Mechanistic Cause
Corrective Action
Incomplete conversion of substrate
Moisture deactivated the
AlCl3
catalyst, preventing acylium ion formation.
Ensure all glassware is strictly flame-dried and reagents/solvents are anhydrous.
Violent exotherm during quenching
Rapid addition of the Lewis acid complex to the aqueous acid.
Pour the reaction mixture slowly over a large excess of crushed ice with vigorous stirring.
Multiple spots on TLC (Side products)
High temperatures during addition caused unwanted side reactions or isomer formation.
Strictly maintain the reaction temperature at 0–5 °C during the addition of o-chlorotoluene.
"16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction", Chemistry LibreTexts. URL: [Link]
Application
Application Note: Precision α-Chlorination Protocols for 4-Chloro-3-methylacetophenone
Executive Summary 4-Chloro-3-methylacetophenone is a critical building block in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and selective receptor modulators. The selective introduction of a ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Chloro-3-methylacetophenone is a critical building block in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and selective receptor modulators. The selective introduction of a chlorine atom at the α-position—yielding 2-chloro-1-(4-chloro-3-methylphenyl)ethanone —requires precise control over reaction kinetics. Poorly optimized conditions inevitably lead to unreacted starting material or the formation of the α,α-dichloroacetophenone byproduct. This guide details two field-validated methodologies: a mild N-Chlorosuccinimide (NCS) approach and a scalable Sulfuryl Chloride (SO₂Cl₂) approach, providing the mechanistic rationale and self-validating analytical checkpoints necessary for reproducible scale-up.
Mechanistic Grounding & Causality
The α-chlorination of aryl ketones proceeds via a classic enolization mechanism. The rate-determining step is the formation of the nucleophilic enol (or enolate) tautomer, which subsequently attacks the electrophilic chlorine source[1].
Acid Catalysis (NCS Protocol): NCS is a mild electrophile and cannot react directly with the ketone. Brønsted acids, such as p-Toluenesulfonic acid (p-TsOH), are required to protonate the carbonyl oxygen. This lowers the activation energy for enol tautomerization, generating the nucleophile required to attack the NCS[2].
Autocatalysis & Thermal Exotherms (SO₂Cl₂ Protocol): Sulfuryl chloride reacts rapidly with the enol, releasing stoichiometric amounts of HCl and SO₂ gas. The liberated HCl acts as an autocatalyst, accelerating subsequent enolization cycles. Because this feedback loop can become self-accelerating and highly exothermic, strict thermal control is mandatory to prevent over-chlorination[3]. Furthermore, to avoid core-substitutions on the aromatic ring, this reaction is strictly performed in chlorinated solvents rather than alcohols[4].
Quantitative Reagent Comparison
Table 1: Comparative Analysis of α-Chlorinating Agents for Acetophenones
Reagent System
Solvent Matrix
Operating Temp
Mono-Selectivity
Primary Byproducts
Scalability & Safety Profile
NCS / p-TsOH
Methanol
60–80 °C
Excellent (>95%)
Succinimide
High / Safe, solid reagent, no toxic gas evolution[2].
SO₂Cl₂
DCM / Toluene
0–25 °C
Good (85–90%)
SO₂ (gas), HCl (gas)
Moderate / Exothermic, requires basic gas scrubbing[3].
TCCA
Methanol
25 °C
Moderate
Cyanuric acid
Low / Highly reactive, prone to over-chlorination if unoptimized.
Reaction Pathway & Decision Workflow
Mechanistic workflow and decision tree for the α-chlorination of 4-chloro-3-methylacetophenone.
Experimental Protocols
Protocol A: Mild α-Chlorination using NCS / p-TsOH
Causality Focus: This method is ideal for laboratory-scale synthesis or acid-tolerant substrates where avoiding toxic gas evolution is a priority. Methanol is utilized because it stabilizes the polar transition state and fully dissolves both the ketone and the p-TsOH catalyst.
Reactor Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Substrate Dissolution: Dissolve the 4-chloro-3-methylacetophenone in 50 mL of methanol. Stir at 400 rpm to ensure complete homogeneity.
Catalyst Addition: Add p-TsOH·H₂O to the solution. Rationale: The acid initiates the enolization process. Allow the mixture to stir for 5 minutes at room temperature[2].
Reagent Introduction: Add NCS in three equal portions over 15 minutes. Rationale: Portion-wise addition prevents localized concentration spikes, minimizing the risk of α,α-dichlorination.
Thermal Activation: Heat the reaction mixture to 65 °C (mild reflux) for 3–4 hours.
Workup: Concentrate the methanol under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize the acid. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.
Protocol B: Scalable α-Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Causality Focus: SO₂Cl₂ is highly atom-economical and reactive, making it the standard for industrial scale-up. Because it generates HCl and SO₂, it must be performed in anhydrous chlorinated solvents under strict temperature control to prevent the activation energy threshold for the second chlorination event from being breached[4],[3].
Sulfuryl Chloride (SO₂Cl₂) (1.05 eq, 52.5 mmol, 4.2 mL) — Must be strictly colorless; a yellow tint indicates dangerous decomposition into Cl₂ gas[3].
Anhydrous Dichloromethane (DCM) (100 mL)
Step-by-Step Procedure:
Setup: Use a 250 mL three-neck flask equipped with a dropping funnel, internal thermometer, and a gas outlet connected to a NaOH scrubber[3].
Substrate Loading: Dissolve the ketone in 100 mL of anhydrous DCM under an inert nitrogen atmosphere.
Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Lowering the temperature suppresses the exothermic cascade and preserves mono-selectivity[3].
Reagent Addition: Charge the dropping funnel with SO₂Cl₂. Add dropwise over 45–60 minutes, ensuring the internal temperature never exceeds 5 °C.
Maturation: Once addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution will occur.
Phase Separation: Separate the organic layer, extract the aqueous layer once with DCM (50 mL), combine the organics, wash with brine, dry (Na₂SO₄), and evaporate under reduced pressure.
Self-Validating System & Troubleshooting
To ensure the integrity of the protocol and verify mono-selectivity, the following analytical checkpoints must be utilized:
NMR Validation: In ¹H-NMR (CDCl₃), the characteristic methyl ketone singlet of the starting material (~2.55 ppm) must completely disappear. It will be replaced by a new singlet integrating to 2 protons at ~4.65 ppm , corresponding to the α-CH₂Cl group. If a singlet appears at ~6.6 ppm (integrating to 1H), this indicates the formation of the α,α-dichloro byproduct.
GC-MS Validation: The target mono-chlorinated product will display a molecular ion peak [M]⁺ at m/z 202 (exhibiting a characteristic ³⁵Cl/³⁷Cl isotope pattern for two total chlorine atoms in the molecule). The dichloro byproduct will appear at m/z 236.
Troubleshooting Emulsions: During the SO₂Cl₂ workup, DCM and aqueous bases frequently form stubborn emulsions. Solution: Add saturated brine to the separatory funnel. This increases the density and ionic strength of the aqueous phase, forcing rapid and clean phase separation[3].
References
Title: Validation of a New Synthetic Method: N-Chlorosuccinimide for the α-Chlorination of Ketones
Source: Benchchem
URL
Source: National Institutes of Health (NIH)
Title: US20210107853A1 - Synthesis of mono-chlorinated acetophenone
Source: Google Patents
URL
Title: Technical Support Center: Chlorination of Diketones with Sulfuryl Chloride
Source: Benchchem
URL
Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 4-chloro-3-methylphenacyl chloride
Introduction: The Significance of Thiazole Derivatives in Modern Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Thiazole Derivatives in Modern Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] These five-membered heterocyclic compounds, containing both sulfur and nitrogen atoms, are integral to the structure of many FDA-approved drugs. Their diverse biological activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The versatility of the thiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug development.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of thiazole derivatives using 4-chloro-3-methylphenacyl chloride, a key α-haloketone intermediate.
4-chloro-3-methylphenacyl chloride serves as a critical building block in the synthesis of various heterocyclic compounds, most notably in the Hantzsch thiazole synthesis.[5][6] As an α-haloketone, its reactivity is characterized by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity is harnessed in the reaction with a sulfur-containing nucleophile, such as thiourea or a thioamide, to construct the thiazole ring. The substituents on the phenyl ring, in this case, a chloro and a methyl group, can significantly influence the biological activity of the resulting thiazole derivatives.
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of the thiazole ring.[5][6] The reaction proceeds through a well-established mechanism involving the condensation of an α-haloketone with a thioamide or thiourea.[7][8]
The mechanism can be broken down into the following key steps:
Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide (or thiourea) on the α-carbon of the 4-chloro-3-methylphenacyl chloride. This is an SN2 reaction that results in the formation of an S-alkylated intermediate.[7][8]
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form a hydroxythiazoline intermediate.
Aromatization: The final step involves the elimination of a molecule of water to yield the stable, aromatic thiazole ring.[8]
Caption: Hantzsch thiazole synthesis workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of a representative thiazole derivative, 2-amino-4-(4-chloro-3-methylphenyl)thiazole.
Protocol 1: Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole
This protocol details the synthesis of the target thiazole derivative via the Hantzsch reaction.
Materials:
4-chloro-3-methylphenacyl chloride
Thiourea
Ethanol (absolute)
Sodium bicarbonate (NaHCO₃)
Deionized water
Round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Büchner funnel and filter paper
Beakers and other standard laboratory glassware
Procedure:
In a 100 mL round-bottom flask, dissolve 4-chloro-3-methylphenacyl chloride (10 mmol) in 40 mL of absolute ethanol.
Add thiourea (12 mmol) to the solution.
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 3-4 hours.
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
After completion of the reaction, allow the mixture to cool to room temperature.
Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction until the effervescence ceases.[9]
The product will precipitate out of the solution.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the crude product with cold deionized water to remove any inorganic impurities.
Dry the product in a desiccator or a vacuum oven at a low temperature.
Data Presentation: Reaction Parameters and Yield
Parameter
Value
Moles of 4-chloro-3-methylphenacyl chloride
10 mmol
Moles of Thiourea
12 mmol
Solvent
Absolute Ethanol
Reaction Temperature
~78 °C (Reflux)
Reaction Time
3-4 hours
Expected Yield
75-85%
Protocol 2: Purification by Recrystallization
This protocol describes the purification of the synthesized thiazole derivative.
Materials:
Crude 2-amino-4-(4-chloro-3-methylphenyl)thiazole
Ethanol or a suitable recrystallization solvent
Erlenmeyer flask
Hotplate
Ice bath
Büchner funnel and filter paper
Procedure:
Transfer the crude product to an Erlenmeyer flask.
Add a minimal amount of hot ethanol to dissolve the solid completely.
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
Hot filter the solution to remove the activated charcoal or any insoluble impurities.
Allow the filtrate to cool slowly to room temperature to form crystals.
Further cool the flask in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of cold ethanol.
Dry the purified product.
Protocol 3: Characterization of the Synthesized Thiazole Derivative
This protocol outlines the standard analytical techniques for confirming the structure and purity of the final product.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The proton NMR spectrum should show characteristic peaks for the aromatic protons, the thiazole proton, the methyl protons, and the amine protons.[10][11]
¹³C NMR: A ¹³C NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the distinct signals for the carbons of the thiazole ring.[10][12]
2. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized compound.[10][13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3. Infrared (IR) Spectroscopy:
The IR spectrum should show characteristic absorption bands for the N-H stretching of the amino group, C=N stretching of the thiazole ring, and C-H stretching of the aromatic and methyl groups.
Caption: Overall experimental workflow.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of the target thiazole derivative can be confirmed at each stage. The formation of a precipitate upon neutralization in Protocol 1 is a strong indicator of product formation. The subsequent purification by recrystallization should yield a crystalline solid with a sharp melting point. Finally, the comprehensive characterization by NMR, MS, and IR provides unambiguous structural confirmation and assesses the purity of the final compound. Consistency in the spectroscopic data with the expected structure validates the entire synthetic procedure.
Conclusion
The synthesis of thiazole derivatives using 4-chloro-3-methylphenacyl chloride via the Hantzsch reaction is a robust and versatile method for accessing a wide range of potentially bioactive molecules.[5] The protocols provided in this guide offer a detailed and reliable workflow for researchers in the field of medicinal chemistry and drug development. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures, scientists can efficiently synthesize and characterize novel thiazole derivatives for further biological evaluation.
References
Systematic Review On Thiazole And Its Applic
Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, Vol. 85, No. 8, 2012. (URL: )
Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. (URL: [Link])
Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. (URL: [Link])
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (URL: [Link])
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. (URL: [Link])
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. (URL: [Link])
2-aminothiazole derivative, preparation method, and use.
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. (URL: [Link])
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. (URL: [Link])
Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PMC. (URL: [Link])
Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents. Online Publishing @ NIScPR. (URL: [Link])
Synthesis of the thiazole derivatives 4. ResearchGate. (URL: [Link])
A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. LOCKSS. (URL: [Link])
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (URL: [Link])
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (URL: [Link])
Application Notes and Protocols for N-alkylation using 4-chloro-3-methylphenacyl chloride
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides a detailed, step-by-step protocol for the N-alkylation of primary and secondary amines utilizing 4-chlo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed, step-by-step protocol for the N-alkylation of primary and secondary amines utilizing 4-chloro-3-methylphenacyl chloride as the alkylating agent. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The document outlines the reaction mechanism, provides a detailed experimental procedure, safety precautions, and methods for purification and characterization of the resulting N-phenacylamines. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction
N-alkylation of amines is a fundamental transformation in organic chemistry, pivotal for the synthesis of a vast array of biologically active molecules, pharmaceuticals, and agrochemicals.[1] The introduction of an alkyl group to an amine can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and receptor-binding affinity. Phenacylamines, in particular, are valuable intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential pharmacological activities.
4-chloro-3-methylphenacyl chloride is a reactive α-haloketone that serves as a versatile building block for the introduction of the 4-chloro-3-methylphenacyl moiety onto a nucleophilic nitrogen atom. The presence of the chloro and methyl substituents on the aromatic ring can influence the biological activity of the final products. This guide provides a robust and reproducible protocol for the efficient N-alkylation of amines with this reagent.
Reaction Mechanism
The N-alkylation of an amine with 4-chloro-3-methylphenacyl chloride proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion as the leaving group. A base is typically employed to neutralize the hydro-chloride salt formed during the reaction, thus liberating the free N-alkylated amine product.
To prevent the common issue of over-alkylation, where the initially formed secondary amine reacts further with the alkylating agent to form a tertiary amine, it is crucial to carefully control the stoichiometry of the reactants.[2] Using a slight excess of the amine or carefully controlling the addition of the alkylating agent can favor mono-alkylation.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a primary amine with 4-chloro-3-methylphenacyl chloride. The reaction conditions may require optimization for specific amine substrates.
Materials and Equipment
Reagents
Equipment
Amine (primary or secondary)
Round-bottom flask
4-chloro-3-methylphenacyl chloride
Magnetic stirrer and stir bar
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
Reflux condenser
Acetonitrile (anhydrous) or N,N-Dimethylformamide (DMF)
Inert atmosphere (Nitrogen or Argon)
Ethyl acetate
Separatory funnel
Saturated aqueous sodium bicarbonate solution
Rotary evaporator
Brine (saturated aqueous NaCl solution)
Silica gel for column chromatography
Anhydrous sodium sulfate (Na₂SO₄)
Thin Layer Chromatography (TLC) plates
Step-by-Step Procedure
Reaction Setup:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.1-0.5 M.
Add a suitable base, such as anhydrous potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents). The choice of base depends on the reactivity of the amine and the desired reaction temperature.
Addition of Alkylating Agent:
Dissolve 4-chloro-3-methylphenacyl chloride (1.0-1.1 equivalents) in a minimal amount of the reaction solvent.
Add the solution of the alkylating agent dropwise to the stirred amine solution at room temperature. A slow addition rate is recommended to control the initial exotherm and minimize side reactions.
Reaction Monitoring:
After the addition is complete, stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C) if necessary. The optimal temperature will depend on the nucleophilicity of the amine.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
If a solid base like potassium carbonate was used, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-chloro-3-methylphenacyl)amine.
Visualization of the Experimental Workflow
Caption: Workflow for the N-alkylation of amines.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[3][4]
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[4]
Handling of 4-chloro-3-methylphenacyl chloride: This compound is expected to be an irritant and potentially harmful if swallowed or in contact with skin. Avoid generating dust. In case of contact, wash the affected area immediately with plenty of water.[3]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of the Product
The structure and purity of the synthesized N-(4-chloro-3-methylphenacyl)amine can be confirmed by standard analytical techniques:
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
Infrared (IR) Spectroscopy:
Primary amines will show two N-H stretching bands in the region of 3300-3500 cm⁻¹, while secondary amines will show a single band.[5][6] The N-alkylated product (a secondary amine if starting from a primary amine) will exhibit a single N-H stretch.
A strong carbonyl (C=O) stretching band from the phenacyl moiety is expected around 1680-1700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton on the nitrogen (N-H) will typically appear as a broad signal.[7][8] The methylene protons adjacent to the nitrogen and the carbonyl group will appear as a characteristic singlet. The aromatic protons will show a specific splitting pattern corresponding to the substitution on the phenyl ring.
¹³C NMR: The carbon of the carbonyl group will appear significantly downfield. The carbons attached to the nitrogen will also be deshielded.[7]
Mass Spectrometry (MS): To confirm the molecular weight of the product. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[9]
This application note provides a detailed and scientifically grounded protocol for the N-alkylation of amines using 4-chloro-3-methylphenacyl chloride. By following the outlined procedures for reaction setup, monitoring, work-up, and purification, researchers can reliably synthesize N-phenacylamines. The provided rationale for each step and troubleshooting guide will aid in the successful implementation and optimization of this important chemical transformation in the pursuit of novel chemical entities for various applications.
References
Sigma-Aldrich. (2025, September 22).
Tokyo Chemical Industry Co., Ltd. (2023, March 4).
Fisher Scientific. (2025, December 19).
PubChem. (n.d.). 4-Chloro-3-methylphenol.
Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-Methylphenethylamine.
Datasheet. (n.d.). 4-Chloro-3-methylphenol.
ChemicalBook. (2026, January 17).
Google Patents. (n.d.).
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
NC State University Libraries. (n.d.). 24.
PubChem. (n.d.). 4-Chlorophenylacetyl chloride.
ResearchGate. (n.d.). (PDF) Alkylation of N-Substituted 2-Phenylacetamides.
UCLA. (n.d.). IR: amines.
Organic Chemistry Portal. (n.d.).
ChemicalBook. (n.d.). 4-chloro-3-methyl-phenol.
Master Organic Chemistry. (2017, May 26).
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
Application Note: Microwave-Assisted Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole via Hantzsch Cyclization
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Lead Compound Generation, Green Chemistry Executive Summary The 4-chloro-3-methylphenyl moiet...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Area: Heterocyclic Chemistry, Lead Compound Generation, Green Chemistry
Executive Summary
The 4-chloro-3-methylphenyl moiety is a highly valued pharmacophore in drug discovery, offering unique lipophilicity and halogen-bonding capabilities. When incorporated into a thiazole scaffold, the resulting compounds frequently exhibit potent antimicrobial, anti-inflammatory, and kinase-inhibitory activities.
This application note details a highly optimized, self-validating protocol for the synthesis of 2-amino-4-(4-chloro-3-methylphenyl)thiazole starting from 4-chloro-3-methylphenacyl chloride (CAS: 65610-03-9) and thiourea. By transitioning from conventional thermal reflux to Microwave-Assisted Organic Synthesis (MAOS), reaction times are compressed from hours to minutes, while simultaneously eliminating the need for hazardous catalysts and improving overall atom economy[1].
Mechanistic Rationale & The Microwave Advantage
The Hantzsch Thiazole Synthesis
The Hantzsch reaction is the premier methodological choice for constructing 2-aminothiazoles. The reaction between an
α
-haloketone (4-chloro-3-methylphenacyl chloride) and a dinucleophile (thiourea) proceeds via a well-defined cascade[2].
S-Alkylation: The highly nucleophilic sulfur atom of thiourea attacks the
α
-carbon of the phenacyl chloride, displacing the chloride ion to form an S-alkylated intermediate.
Intramolecular Cyclization: The nitrogen atom of the thiourea moiety undergoes nucleophilic addition to the carbonyl carbon, forming a cyclic hemithioacetal.
Dehydration: Rapid elimination of a water molecule yields the fully aromatized thiazole ring.
Mechanistic pathway of the Hantzsch thiazole synthesis.
Causality of Microwave Efficiency
Under conventional conductive heating (e.g., an oil bath), energy transfer is slow and dependent on the thermal conductivity of the vessel. This prolonged heating often leads to the degradation of the
α
-haloketone and the formation of dark, tarry byproducts.
Microwave irradiation relies on dielectric heating . Both the solvent (ethanol) and the reagents (thiourea) possess high dipole moments and high loss tangents (
tanδ
). When exposed to the 2.45 GHz microwave field, these molecules rapidly align and realign with the oscillating field, generating intense, localized volumetric friction. This "superheating" effect provides the immediate activation energy required to drive the cyclization and dehydration steps to completion before side reactions can occur[3].
Comparison of energy transfer and reaction outcomes: Microwave vs. Conventional heating.
This protocol is designed as a self-validating system . Analytical checkpoints are embedded to ensure that researchers can verify the success of the transformation in real-time without relying solely on end-stage characterization.
Reagent: Thiourea (1.2 mmol, ~91 mg) - A 1.2x molar excess ensures complete consumption of the alkylating agent.
Solvent: Absolute Ethanol (3.0 mL) - Chosen for its high microwave absorbance and green chemistry profile.
Equipment: Dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL heavy-walled sealed glass vials.
Step-by-Step Methodology
Step 1: Reaction Assembly
To a 10 mL microwave vial equipped with a magnetic stir bar, add 203 mg of 4-chloro-3-methylphenacyl chloride and 91 mg of thiourea.
Add 3.0 mL of absolute ethanol.
Causality Check: The mixture will likely be a heterogeneous suspension at room temperature. Do not add more solvent; the high concentration is critical to maximize the collision frequency under microwave irradiation.
Seal the vial with a Teflon-lined crimp cap.
Step 2: Microwave Irradiation
Place the vial into the microwave reactor cavity.
Program the reactor with the following parameters:
Target Temperature: 120 °C
Ramp Time: 1 minute (Dynamic power modulation up to 150 W)
Hold Time: 5 minutes
Cooling: Enable compressed air cooling (to rapidly quench the reaction to < 40 °C).
Causality Check: Operating in a sealed vessel allows the ethanol to superheat safely above its atmospheric boiling point (78 °C), drastically accelerating the cyclization kinetics[1].
Step 3: In-Process Validation (TLC & LC-MS)
Once cooled, carefully uncap the vial. The mixture should now be a clear, slightly yellow solution, or contain a fine crystalline precipitate.
Remove a 5
μ
L aliquot, dilute in 1 mL of methanol, and spot on a Silica Gel 60 F254 TLC plate.
Elute using Hexane:Ethyl Acetate (7:3).
Validation: Visualize under 254 nm UV light. The starting material (phenacyl chloride, higher Rf) should be completely absent, replaced by a single, highly polar spot (the aminothiazole product, lower Rf) exhibiting bright blue fluorescence under 365 nm UV.
Step 4: Workup and Isolation
Transfer the reaction mixture to a beaker containing 15 mL of crushed ice-water.
The sudden drop in solubility will force the 2-amino-4-(4-chloro-3-methylphenyl)thiazole to precipitate as an off-white to pale yellow solid.
Neutralize the mixture to pH 7-8 using a 10% aqueous sodium bicarbonate (
NaHCO3
) solution. Causality Check: The reaction generates HCl as a byproduct, which protonates the aminothiazole. Neutralization ensures the product is isolated as the free base rather than the hydrochloride salt.
Filter the precipitate under vacuum, wash with cold distilled water (2 x 5 mL), and dry under high vacuum at 50 °C for 2 hours.
Quantitative Data & Comparative Analysis
The integration of MAOS into this workflow provides statistically significant improvements across all major synthetic metrics. The data below summarizes the expected outcomes when comparing this protocol to traditional thermal methods[2],[3].
Parameter
Conventional Reflux
Microwave Irradiation (MAOS)
Heating Mechanism
Conduction / Convection
Dielectric Polarization
Reaction Temperature
78 °C (Atmospheric Reflux)
120 °C (Sealed Vessel Superheating)
Reaction Time
6.0 – 8.0 Hours
5.0 – 10.0 Minutes
Isolated Yield
60% – 75%
92% – 96%
Crude Purity (LC-MS)
~80% (Requires Column Chromatography)
>95% (Direct Crystallization sufficient)
E-factor (Waste/Product)
High (Solvent loss over time)
Low (Atom economic, contained system)
References
Organic Process Research & Development, ACS Publications.
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)
Technical Support Center: Optimizing the Synthesis of 4-chloro-3-methylphenacyl chloride
Welcome to the technical support center for the synthesis of 4-chloro-3-methylphenacyl chloride, a key intermediate in pharmaceutical and agrochemical research.[1] This guide is designed for researchers, chemists, and pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-chloro-3-methylphenacyl chloride, a key intermediate in pharmaceutical and agrochemical research.[1] This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you improve reaction yield, purity, and reproducibility.
The synthesis of 4-chloro-3-methylphenacyl chloride (also known as 2-chloro-1-(4-chloro-3-methylphenyl)ethanone) is typically achieved via a Friedel-Crafts acylation of 3-chlorotoluene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3] While the reaction is straightforward in principle, achieving high yield and regioselectivity can be challenging. This guide addresses the most common issues encountered in the lab.
This section is structured to directly address specific problems you may encounter during the synthesis.
Q1: Why is the yield of my reaction consistently low?
Low yield is the most common issue and can be attributed to several factors, ranging from reagent quality to reaction conditions and work-up procedures.
Possible Cause 1: Inactive or Insufficient Lewis Acid Catalyst (AlCl₃)
Causality: Anhydrous aluminum chloride is extremely hygroscopic. Any moisture will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive. Furthermore, the product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃.[2] This complex sequesters the catalyst, meaning that less than one molar equivalent of AlCl₃ will result in an incomplete reaction.
Troubleshooting:
Ensure Anhydrous Conditions: Use freshly opened, high-purity anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glove box or under a nitrogen/argon atmosphere). All glassware must be oven-dried, and anhydrous solvents must be used.
Optimize Catalyst Stoichiometry: A stoichiometric amount or a slight excess (1.1 to 1.2 equivalents) of AlCl₃ relative to the limiting reagent (typically chloroacetyl chloride) is required to drive the reaction to completion.[2][4]
Possible Cause 2: Sub-optimal Reaction Temperature
Causality: The formation of the acylium ion electrophile and the subsequent aromatic substitution are activation energy-dependent.[5] If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the temperature is too high, side reactions such as polymerization, degradation, or loss of regioselectivity can occur, reducing the yield of the desired product. The initial complex formation between AlCl₃ and chloroacetyl chloride is highly exothermic.[4]
Troubleshooting:
Controlled Reagent Addition: Add the chloroacetyl chloride dropwise to the suspension of AlCl₃ in the solvent at a low temperature (0-5 °C) to manage the initial exotherm.[4]
Maintain Optimal Temperature: After the initial addition, allow the reaction to slowly warm to room temperature and then, if necessary, gently heat to a moderate temperature (e.g., 40-60 °C) to ensure completion. The optimal temperature profile should be determined empirically, monitoring the reaction by TLC or GC.
Possible Cause 3: Product Loss During Work-up
Causality: The work-up procedure involves quenching the reaction to decompose the aluminum chloride-ketone complex.[4] This is typically done by carefully pouring the reaction mixture into ice-cold dilute acid. Inefficient extraction or premature product precipitation can lead to significant losses.
Troubleshooting:
Effective Quenching: Ensure the quench is performed slowly and with vigorous stirring to prevent localized overheating.
Thorough Extraction: After quenching, the product will be in the organic layer. Extract the aqueous layer multiple times (e.g., 3x with dichloromethane or a similar solvent) to ensure complete recovery of the product. Combine the organic layers for subsequent washing and drying.
Q2: My final product is impure. What are the likely byproducts, and how can I minimize them?
Purity issues in this synthesis are almost always related to a lack of regioselectivity during the electrophilic aromatic substitution step.
Primary Cause: Formation of Isomeric Byproducts
Causality: The starting material, 3-chlorotoluene, has two activating/directing groups. The methyl group is an activating ortho, para-director, and the chlorine atom is a deactivating ortho, para-director.[1] Their combined influence directs the incoming electrophile (the chloroacyl group) to several positions on the aromatic ring.
Position 4 (Para to Methyl, Ortho to Chloro): This leads to the desired product , 4-chloro-3-methylphenacyl chloride.
Position 6 (Ortho to Methyl, Para to Chloro): This leads to the primary isomeric impurity, 2-chloro-5-methylphenacyl chloride . This position is electronically favorable and often leads to significant byproduct formation.
Position 2 (Ortho to both Methyl and Chloro): This is sterically hindered and generally a minor product.
Troubleshooting & Optimization for Selectivity:
Lower the Reaction Temperature: Lower temperatures increase the kinetic barrier for the formation of the slightly less stable transition state leading to the undesired isomer. Running the reaction at 0 °C to room temperature often improves the ratio of the desired C4-acylated product to the C6-acylated byproduct.
Choice of Solvent: The solvent can influence regioselectivity. While non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, using a solvent like carbon disulfide (CS₂) or a nitro-solvent (e.g., nitromethane, nitrobenzene) can sometimes alter the steric environment of the electrophile-catalyst complex, favoring acylation at the less hindered position.
Alternative Lewis Acids: While AlCl₃ is the most common catalyst, other Lewis acids like ferric chloride (FeCl₃) or solid acid catalysts (e.g., Fe-modified montmorillonite K10 clay) can be explored. These may offer different selectivity profiles, sometimes favoring the thermodynamically preferred product under milder conditions.
Other Potential Impurities:
Unreacted Starting Material: Indicates an incomplete reaction. See Q1 for troubleshooting.
Di-acylated Products: While the acyl group is deactivating, preventing further acylation, harsh conditions (high temperature, large excess of acylating agent) could potentially lead to di-acylation.[5] This is generally a minor concern.
Visualizing Reaction Pathways
Understanding the main reaction and potential side reactions is crucial for troubleshooting.
Diagram 1: Simplified workflow of the Friedel-Crafts acylation mechanism.
Diagram 2: Competing reaction pathways leading to the desired product and the major isomeric byproduct.
Protocol 1: Synthesis of 4-chloro-3-methylphenacyl chloride
Safety Note: This reaction is exothermic, produces corrosive HCl gas, and uses lachrymatory chloroacetyl chloride.[7] Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., bubbler with mineral oil or a gas scrubber with NaOH solution). Maintain a dry, inert atmosphere (N₂ or Ar).
Reagent Charging: To the flask, add anhydrous dichloromethane (DCM, ~3-4 mL per gram of 3-chlorotoluene) and anhydrous aluminum chloride (1.1 eq). Cool the suspension to 0-5 °C in an ice bath.
Acyl Chloride Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[4]
Aromatic Substrate Addition: After the first addition is complete, add 3-chlorotoluene (1.0 eq) dropwise from the funnel over 30 minutes, maintaining the temperature at 0-5 °C.
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the 3-chlorotoluene spot has disappeared.
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (~1.5 mL HCl per gram of AlCl₃).[4]
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
Hot-filter the solution to remove the charcoal and any insoluble impurities.
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Troubleshooting Workflow
Diagram 3: A logical workflow for troubleshooting common synthesis issues.
References
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Indian Journal of Chemistry. [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
Synthesis of 3 (in two forms) in toluene using chloroacetyl chloride (a) and bromo acetylchloride (b) in Leidenfrost, charged-microdroplets and microfluidics. - ResearchGate. (n.d.). ResearchGate. [Link]
CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents. (n.d.).
CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents. (n.d.).
para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly - -ORCA - Cardiff University. (n.d.). Cardiff University. [Link]
An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). IP.com. [Link]
3-Chlorotoluene in Pharmaceuticals and Agrochemicals: A Versatile Building Block. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - ResearchGate. (n.d.). ResearchGate. [Link]
Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]
Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI. (2021). MDPI. [Link]
3-Chlorotoluene | C7H7Cl | CID 7931 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Supporting Information - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]
N-(4-Chloro-3-methyl-phen-yl)succinamic acid - PubMed. (2012). National Center for Biotechnology Information. [Link]
Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride - ResearchGate. (n.d.). ResearchGate. [Link]
Process For The Preparation Of 3, 4 Dihydroxy Phenacyl Chloride - QuickCompany. (n.d.). QuickCompany. [Link]
Technical Support Center: Alkylation of 4-Chloro-3-methylphenacyl Chloride
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the alkylation of 4-chloro-3-methylphenacyl chloride.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the alkylation of 4-chloro-3-methylphenacyl chloride. Our goal is to provide you with in-depth troubleshooting advice and foundational knowledge to help you minimize side reactions and maximize the yield of your desired products. This document moves beyond simple protocols to explain the chemical principles governing your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the alkylation process. Each answer provides a mechanistic explanation and actionable steps for optimization.
Q1: My reaction yields are low, and I'm isolating a significant amount of an O-alkylated byproduct. How can I improve the selectivity for C-alkylation?
This is the most common challenge in the alkylation of phenacyl derivatives and stems from the ambident nature of the enolate nucleophile.[1][2] The enolate of 4-chloro-3-methylphenacyl chloride has two reactive sites: the α-carbon (leading to the desired C-alkylated product) and the oxygen atom (leading to an enol ether, the O-alkylated byproduct).[3] Several interdependent factors control this C/O-alkylation ratio.
Causality & Explanation:
The selectivity is a classic case of kinetic versus thermodynamic control, heavily influenced by Hard and Soft Acid-Base (HSAB) theory and the state of the enolate in solution. The oxygen atom is a "hard" nucleophilic center with high charge density, while the α-carbon is a "soft" nucleophilic center.[4]
Solvent Effects: The solvent plays a critical role in solvating the enolate and its counter-ion.
Protic solvents (e.g., ethanol, water) strongly solvate the oxygen atom of the enolate through hydrogen bonding. This steric and electronic shielding hinders O-alkylation, making the carbon atom more accessible for reaction, thus favoring C-alkylation.[5][6]
Polar aprotic, strongly coordinating solvents (e.g., DMSO, HMPA, DMF) are highly effective at solvating the metal counter-ion, leaving a more "naked" and highly reactive enolate anion.[7] In this state, the more electronegative oxygen atom has a higher charge density and reacts faster, favoring O-alkylation (kinetic product).[5][7]
Polar aprotic, weakly coordinating solvents (e.g., THF, diethyl ether) provide a good balance. They dissolve the enolate but don't create a fully "naked" anion, often leading to enolate aggregates where the oxygen is coordinated to the metal cation, leaving the carbon atom as the more reactive site.[7]
Counter-ion Effects: The metal counter-ion from the base (e.g., Li⁺, Na⁺, K⁺) associates with the oxygen atom.
Small, "hard" cations like Li⁺ form a tight ion pair with the oxygen, effectively blocking it and promoting C-alkylation.[5]
Large, "soft" cations like K⁺ result in a looser ion pair, increasing the reactivity at the oxygen site and favoring O-alkylation.[6]
Electrophile Hardness: According to HSAB theory, hard electrophiles react preferentially with hard nucleophiles, and soft with soft.
Soft electrophiles (e.g., alkyl iodides, bromides) favor reaction at the soft carbon center, leading to C-alkylation.[4]
Hard electrophiles (e.g., silyl halides, alkyl sulfates) favor reaction at the hard oxygen center, leading to O-alkylation.[2]
Troubleshooting Protocol:
Switch to a Weakly Coordinating Solvent: If you are using DMSO or DMF, switch to Tetrahydrofuran (THF). This is often the single most effective change to favor C-alkylation.[7]
Use a Lithium-Based Base: Employ a base like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi). The small lithium cation will coordinate tightly to the enolate oxygen, promoting C-alkylation.[8]
Choose a "Softer" Electrophile: If possible, use an alkyl iodide instead of a chloride or bromide.
Lower the Reaction Temperature: Perform the enolate formation and alkylation at low temperatures (e.g., -78 °C). This generally favors the formation of the more thermodynamically stable C-alkylated product.
Q2: I'm observing di- and poly-alkylated products in my final mixture, reducing the yield of my desired mono-alkylated compound. What's causing this?
Polyalkylation occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with another molecule of the electrophile. This is particularly problematic when using equilibrium conditions for enolate formation (e.g., using a base like sodium ethoxide, which is not strong enough to fully deprotonate the ketone).[9]
Causality & Explanation:
To prevent polyalkylation, the enolate must be generated quantitatively and irreversibly before the electrophile is introduced. This ensures that no significant concentration of the starting ketone remains to protonate the mono-alkylated product enolate, and no excess base is available to deprotonate the product.
Troubleshooting Protocol:
Use a Strong, Hindered, Non-Nucleophilic Base: The ideal choice is Lithium Diisopropylamide (LDA).[8] It is strong enough to completely and rapidly deprotonate the phenacyl chloride. Its steric bulk prevents it from acting as a nucleophile and adding to the carbonyl group.
Control Stoichiometry: Use precisely one equivalent of LDA to form the enolate completely.
Reverse Addition: Add the freshly prepared LDA solution to the ketone solution at low temperature (-78 °C) to form the enolate. Then, add the alkylating agent to the pre-formed enolate solution. This sequence ensures the electrophile only ever encounters the enolate of the starting material.
Q3: My reaction is generating a significant amount of a styrene derivative via elimination. How can this be avoided?
This side reaction is a result of the enolate acting as a base rather than a nucleophile, promoting an E2 elimination reaction on the alkylating agent. This is most common with secondary and tertiary alkyl halides.
Causality & Explanation:
The enolate is a strong base.[2] When reacting with a sterically hindered electrophile (like a secondary or tertiary alkyl halide), nucleophilic attack (Sₙ2) is slow. The competing elimination pathway (E2), where the enolate abstracts a proton from the β-carbon of the alkyl halide, can become dominant.
Troubleshooting Protocol:
Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides (R-CH₂-X) as they are much less prone to elimination.
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest feasible temperature can significantly favor substitution.
Use a Less Hindered Base (with caution): While LDA is excellent for preventing polyalkylation, if elimination is the primary issue and you are using a primary halide, a slightly less hindered base like sodium hydride (NaH) in THF could be considered. However, this may re-introduce issues with incomplete enolate formation.
Frequently Asked Questions (FAQs)
What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[10] It is essential when your reaction involves two immiscible phases, such as an aqueous solution of a base (e.g., NaOH) and an organic solution of your 4-chloro-3-methylphenacyl chloride.[11]
The PTC, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) or a phosphonium salt, has both hydrophilic and lipophilic properties.[10] It transports the hydroxide or other anion from the aqueous phase into the organic phase as a lipophilic ion pair.[12] This "naked" anion is highly reactive in the organic solvent, allowing it to deprotonate the phenacyl chloride and initiate the alkylation.
Use a PTC when:
You want to use an inexpensive inorganic base like NaOH or K₂CO₃.
You need to avoid strictly anhydrous conditions.
You are scaling up a reaction where handling reagents like LDA is hazardous or costly.[13]
How does the choice of solvent influence the C/O-alkylation ratio?
The solvent's primary role is to manage the reactivity of the enolate-counterion pair. As summarized in the table below, the degree to which a solvent can solvate the cation and the enolate oxygen dictates the outcome.
Can you illustrate the competing C- vs. O-Alkylation pathways?
Certainly. The following diagram shows the common enolate intermediate and the two competing reaction pathways with an electrophile (E⁺).
Caption: Competing C- and O-alkylation pathways for the enolate intermediate.
Experimental Protocols
Protocol 1: Maximizing C-Alkylation under Anhydrous Conditions (LDA/THF)
This protocol is designed for maximum C-alkylation selectivity for reactive primary alkyl halides.
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of dry nitrogen.
Solvent & Substrate: To the flask, add anhydrous THF (e.g., 100 mL) and 4-chloro-3-methylphenacyl chloride (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
Enolate Formation: In a separate flame-dried flask under nitrogen, prepare a solution of LDA (1.05 eq) in anhydrous THF. Slowly add the LDA solution via cannula or the dropping funnel to the stirred ketone solution at -78 °C. Maintain the temperature and stir for 45-60 minutes to ensure complete enolate formation.
Alkylation: Add the alkylating agent (e.g., a primary alkyl iodide, 1.1 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise to the enolate solution at -78 °C.
Reaction & Quench: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)
This protocol is a practical alternative using less hazardous and less moisture-sensitive reagents.
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chloro-3-methylphenacyl chloride (1.0 eq), the alkylating agent (1.2 eq), and an organic solvent like toluene or dichloromethane.
Catalyst Addition: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 eq).
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 3.0 eq).
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Vigorous stirring is crucial to maximize the interfacial area between the two phases. Monitor the reaction by TLC or GC/LC.
Workup: Upon completion, cool the mixture to room temperature and dilute with water and the organic solvent used for the reaction. Separate the organic layer. Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. [Link]
University of Rochester. (n.d.). CHEM 330 Topics Discussed on Oct 2. [Link]
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. [Link]
University of Liverpool. (n.d.). Lecture 4 Enolates in Synthesis. [Link]
Gundert, G. R., & Bach, R. D. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry, 81(8), 3186–3195. [Link]
Zaugg, H. E., et al. (1961). Specific Solvent Effects in the Alkylation of Enolate Anions. III. Preparative Alkylations in Dimethylformamide. The Journal of Organic Chemistry, 26(3), 644–651. [Link]
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]
University of Wisconsin-Madison. (n.d.). Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. [Link]
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
Sciencemadness.org. (2010, December 1). Alkylation with chloracetic acid. [Link]
Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. [Link]
Makosza, M. (2005). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. Acta Poloniae Pharmaceutica, 62(3), 235-239. [Link]
Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. [Link]
Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. [Link]
Stark, C. M. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]
Craig, D. (2004, October 14). 2.O1 Organic Synthesis Lecture 3. Imperial College London. [Link]
troubleshooting degradation of 4-chloro-3-methylphenacyl chloride during storage
Welcome to the Technical Support Center for reactive building blocks. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-chloro-3-me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for reactive building blocks. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-chloro-3-methylphenacyl chloride .
Phenacyl chlorides (α-chloroacetophenones) are highly reactive alkylating agents. While this reactivity makes them excellent electrophiles for synthesizing thiazoles, benzimidazolones, and other heterocycles, it also makes them exceptionally prone to degradation during storage. This guide will help you diagnose, validate, and prevent degradation issues using self-validating workflows and mechanistic causality.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q: Why does my 4-chloro-3-methylphenacyl chloride powder appear clumpy, discolored, and emit a sharp, acidic odor upon opening?A: This is the classic signature of moisture-induced hydrolysis. Phenacyl halides are highly electrophilic at the α-carbon due to the inductive withdrawal and resonance stabilization provided by the adjacent carbonyl group[1]. When exposed to ambient humidity, the α-chloride undergoes a rapid SN2 nucleophilic substitution by water[1][2]. This reaction yields 4-chloro-3-methylphenacyl alcohol and liberates hydrogen chloride (HCl) gas[3]. The HCl acts as an autocatalyst, accelerating further degradation and causing the sharp acidic odor, while the resulting alcohol derivatives often self-condense or polymerize, leading to the yellowing and clumping observed in degraded batches[3].
Q: Why did the metal spatula I left in the weighing enclosure corrode after handling this compound?A: Phenacyl chlorides slowly outgas HCl over time if even trace moisture is present, as they hydrolyze rapidly to form HCl[4]. This localized HCl gas is highly corrosive to standard steel and aluminum[4]. You must always use PTFE-coated or glass spatulas when handling bulk quantities of α-haloketones.
Q: Can I store this compound at room temperature on the benchtop if the lid is closed?A: Absolutely not. To arrest the thermodynamic and kinetic drivers of degradation (heat, light, and nucleophiles), you must store the container tightly closed in a dry, cool environment, isolated from incompatible materials like strong bases, oxidizing agents, or water[3][5]. Ambient heat provides the thermal energy required for self-condensation, while ambient UV light can induce homolytic cleavage of the C–Cl bond, initiating radical polymerization cascades.
Fig 1: Mechanistic pathways of phenacyl chloride degradation via environmental triggers.
Part 2: Analytical Validation Protocol
Visual inspection is insufficient for chemical integrity. Before committing a potentially degraded batch of 4-chloro-3-methylphenacyl chloride to a complex synthesis, you must establish a self-validating analytical protocol to quantify the extent of hydrolysis.
Sample Preparation: Dissolve 5 mg of the suspected batch in 0.5 mL of anhydrous CDCl₃. Causality Rule: Ensure the NMR solvent is stored over activated 4Å molecular sieves; using wet CDCl₃ will cause in-situ hydrolysis, yielding false-positive degradation results.
TLC Analysis: Spot the sample alongside a known pure reference standard on a silica gel 60 F254 plate. Elute with a 9:1 Hexane:Ethyl Acetate solvent system.
Validation: The degraded phenacyl alcohol will appear as a significantly more polar spot (lower
Rf
) compared to the intact phenacyl chloride due to hydrogen bonding.
¹H-NMR Analysis: Acquire a standard proton spectrum. Focus on the diagnostic methylene protons (-CH₂-) located alpha to the carbonyl.
Validation: In pure 4-chloro-3-methylphenacyl chloride, this singlet appears around 4.6 ppm. If hydrolysis has occurred, the nucleophilic substitution of chlorine for a hydroxyl group shifts the electronic environment, causing a new -CH₂- singlet to emerge further downfield, accompanied by a broad, exchangeable -OH peak.
Part 3: Quantitative Storage Parameters & Handling Workflows
To prevent degradation, the storage environment must physically eliminate the variables that trigger the mechanisms outlined in Figure 1.
Table 1: Quantitative Stability Parameters for Phenacyl Chlorides
Parameter
Optimal Condition
Degradation Trigger
Mechanistic Consequence
Temperature
-20°C to 4°C
> 25°C (Ambient)
Accelerated self-condensation and thermal decomposition[3].
Humidity
< 5% RH (Inert Gas)
> 10% RH
Rapid SN2 hydrolysis at the α-carbon; HCl gas evolution[4].
Light Exposure
Dark (Amber Vial)
UV / Direct Sunlight
Homolytic C–Cl bond cleavage leading to radical formation.
Container Material
Glass / PTFE
Metals (Steel/Al)
Severe corrosion from HCl outgassing; metal-catalyzed degradation[4].
Standard Operating Procedure: Inert Storage and Aliquoting Workflow
To create a self-validating system where degradation is physically impossible under the maintained conditions, follow this Schlenk-line adapted workflow:
Thermal Equilibration: Remove the sealed vial from the -20°C freezer and place it inside a vacuum desiccator to warm to room temperature for 30 minutes.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the highly electrophilic powder, instantly initiating hydrolysis.
Inert Transfer: Open the vial exclusively inside a glovebox or under a continuous positive-pressure stream of dry Argon.
Aliquoting: Weigh the required amount using a static-free, PTFE-coated spatula to prevent metal-induced decomposition.
Resealing: Backfill the primary storage vial with Argon. Seal the cap tightly and wrap the cap-vial junction with Parafilm to create a moisture barrier.
Secondary Containment: Place the primary vial inside a secondary container filled with indicating Drierite (desiccant) to scavenge any ambient moisture that bypasses the Parafilm.
Storage: Return the secondary container to a dark, -20°C freezer.
Fig 2: Step-by-step inert handling and storage workflow to prevent nucleophilic degradation.
References
Alpha-chloroacetophenone vapors... - hsdl.org.
Phenacyl group - Grokipedia.
Ethanone, 2-chloro-1-(4-chloro-3-methylphenyl)- (9CI) Safety Data Sheets - Echemi.
Material Safety Data Sheet - 2-Chloroacetophenone - Cole-Parmer.
The Chemistry of α‐Haloketones and Their Utility in Heterocyclic Synthesis - SciSpace.
Technical Support Center: Optimizing Nucleophilic Substitution on 4-chloro-3-methylphenacyl chloride
From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 4...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 4-chloro-3-methylphenacyl chloride. Our focus is to provide in-depth, practical guidance on a critical process parameter: reaction temperature . The substitution reaction of α-halo ketones like this one is a cornerstone of many synthetic routes, but achieving high yield and purity hinges on precise temperature control. This document moves beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational principles governing the reaction. Understanding these concepts is crucial before proceeding to experimental optimization.
Q1: What is the expected reaction mechanism for nucleophilic substitution on 4-chloro-3-methylphenacyl chloride, and why is it so reactive?
The substitution reaction on 4-chloro-3-methylphenacyl chloride, an α-halo ketone, predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon (the carbon bonded to the chlorine) at the same time the chloride leaving group departs.[1][3]
The reactivity of α-halo ketones is significantly enhanced compared to simple alkyl halides.[1][4] This heightened reactivity is due to the adjacent carbonyl group (C=O), which exerts a powerful influence through two main effects:
Inductive Effect: The electronegative oxygen atom pulls electron density away from the α-carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
Transition State Stabilization: During the SN2 reaction, the transition state has a developing negative charge. The adjacent carbonyl group's π-system can stabilize this charge through orbital overlap, effectively lowering the activation energy of the reaction.[1][5]
Q2: How does temperature fundamentally influence the reaction rate?
The relationship between temperature and reaction rate is described by the Arrhenius equation.[6][7] In practical terms, increasing the reaction temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that colliding molecules will overcome the activation energy barrier (Ea), thus accelerating the reaction rate.[7] As a general rule of thumb, for many organic reactions, the rate can double for every 10 °C increase in temperature.
Q3: What are the primary competing side reactions, and how does temperature affect them?
The most common side reaction in the substitution of α-halo ketones is E2 elimination , especially when using nucleophiles that are also strong or sterically hindered bases.[8] This reaction leads to the formation of an α,β-unsaturated ketone.
Temperature plays a pivotal role in the selectivity between SN2 substitution and E2 elimination. Elimination reactions often have a higher activation energy than their competing substitution reactions. Consequently, increasing the temperature will favor the elimination pathway more than the substitution pathway , leading to a higher proportion of the undesired byproduct.[8] At elevated temperatures, decomposition of the starting material or the desired product can also become a significant issue, often characterized by the formation of dark, tarry substances.[8][9]
Caption: Influence of temperature on reaction outcomes.
Troubleshooting and Optimization Guide
This section provides actionable steps for both optimizing your reaction temperature and troubleshooting common issues.
Q4: I'm setting up this reaction for the first time. What's a good starting temperature?
A prudent approach is to start at a low temperature to establish a baseline and minimize the risk of side reactions.
Initial Recommendation: Start the reaction at 0 °C to room temperature (20-25 °C) .
Causality: Many SN2 reactions on activated substrates like phenacyl chlorides are quite fast even at room temperature.[10] Starting cold allows you to gauge the reaction's intrinsic rate and exothermicity under controlled conditions. If the reaction is too slow, you can then incrementally warm the mixture. This "bottom-up" approach prioritizes selectivity and safety over initial speed.
Q5: My initial yield is low. How do I design an experiment to find the optimal temperature?
There are two primary methodologies for optimization: the classic One-Variable-At-a-Time (OVAT) approach and the more powerful Design of Experiments (DoE) strategy.
Methodology 1: One-Variable-At-a-Time (OVAT) Temperature Screening
This traditional method is straightforward and involves systematically testing a range of temperatures while keeping all other parameters (concentration, stoichiometry, solvent) constant.[11]
Experimental Protocol: OVAT Temperature Screening
Setup: Prepare 4-5 identical reaction flasks under an inert atmosphere (e.g., Nitrogen or Argon).
Parameter Definition: Keep the concentration of 4-chloro-3-methylphenacyl chloride, the equivalents of your nucleophile, and the solvent volume identical in all flasks.
Temperature Control: Place each flask in a cooling/heating bath set to a specific temperature (e.g., 0 °C, 25 °C, 50 °C, 80 °C).
Initiation: Add the final reagent (often the nucleophile) to each flask simultaneously to start the reactions.
Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
Analysis: After a fixed time point (or when the reaction at 25 °C is complete), quench all reactions. Analyze the crude reaction mixtures to determine the yield of the desired product and the percentage of key byproducts.
Decision: Plot the yield and byproduct formation against temperature to identify the optimal range that maximizes product yield while minimizing impurities.
Sample Data from an OVAT Experiment (Hypothetical)
Exp. #
Temperature (°C)
Reaction Time (h)
Product Yield (%)
E2 Byproduct (%)
1
0
12
65
<1
2
25
4
88
2
3
50
1
92
7
4
80
0.5
85
14
From this hypothetical data, 50 °C appears to offer the best balance of speed and selectivity.
Methodology 2: Design of Experiments (DoE)
For more complex optimizations, DoE is a superior statistical methodology that allows you to vary multiple factors (e.g., temperature, concentration, catalyst loading) simultaneously.[12][13] This approach not only requires fewer experiments than OVAT but also reveals crucial interaction effects between variables.[11][14] While a full DoE tutorial is beyond the scope of this guide, the general workflow is presented below.
Caption: Simplified workflow for Design of Experiments (DoE).
Troubleshooting Common Temperature-Related Issues
Symptom
Possible Cause (Temperature-Related)
Suggested Solution
No or very low conversion after an extended period.
The reaction temperature is too low, and the activation energy barrier is not being overcome.
Gradually increase the temperature in 10-20 °C increments (e.g., from 25 °C to 40 °C). Monitor reaction progress at each new temperature.[8]
Significant elimination byproduct is observed (e.g., via NMR or MS).
The reaction temperature is too high, favoring the E2 pathway which typically has a higher activation energy.[8]
Reduce the reaction temperature. Even a small decrease (e.g., from 60 °C to 40 °C) can dramatically improve the SN2/E2 ratio. Consider running the reaction at room temperature or below for a longer period.
The reaction mixture darkens or forms tar , indicating decomposition.
The temperature is too high, causing the starting material, product, or intermediates to degrade.[8][9]
Immediately lower the temperature. If the desired reaction is also slow at lower temperatures, you may need to consider other variables, such as using a more polar aprotic solvent (e.g., DMF, Acetonitrile) to facilitate the SN2 reaction at a milder temperature.[8]
The reaction is too fast to control or shows a dangerous exotherm.
The reaction is highly exothermic, and the starting temperature is too high, leading to a runaway reaction. Ketone halogenations can sometimes be autocatalytic.[15]
Start the reaction at a much lower temperature (e.g., -20 °C or 0 °C) and add the limiting reagent slowly (dropwise) to allow for effective heat dissipation. Ensure adequate stirring and cooling bath capacity.
References
Solution Kinetics of a SN2 Reaction.
SN2 reactions in the gas phase. Temperature dependence of the rate constants and energies of the transition states. Comparison with solution. Journal of the American Chemical Society.
Solution Kinetics of a SN2 Reaction.
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
Temperature dependence of the kinetic isotope effect for a gas-phase SN2 reaction: Cl- + CH3Br. Journal of the American Chemical Society.
Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence.
A Brief Introduction to Chemical Reaction Optimization.
Optimizing reaction conditions for nucleophilic substitution on methyl 2-chloro-3-oxopentano
Design of Experiments for Process Optimization of the Direct Wacker-Type Oxid
Comparing Design of Experiment Strategies for Reaction Optimiz
A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions. Benchchem.
Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.
Machine learning-guided strategies for reaction conditions design and optimiz
removing unreacted starting material from 4-chloro-3-methylphenacyl chloride batches
Technical Support Center: Purification of 4-chloro-3-methylphenacyl chloride Welcome to the technical support hub for the purification of 4-chloro-3-methylphenacyl chloride. This guide is designed for researchers, scient...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 4-chloro-3-methylphenacyl chloride
Welcome to the technical support hub for the purification of 4-chloro-3-methylphenacyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing unreacted starting materials, primarily 4-chloro-3-methylphenol, from your crude product batches. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered during the purification process.
Q1: How can I confirm the presence of unreacted 4-chloro-3-methylphenol in my 4-chloro-3-methylphenacyl chloride product?
A1: The most straightforward method is Thin-Layer Chromatography (TLC). Spot your crude product, a co-spot (crude mixed with a small amount of the 4-chloro-3-methylphenol starting material), and the starting material on a TLC plate. The phenolic starting material is more polar than the ketone product and will have a lower Rf value. If your crude product shows a spot that corresponds to the Rf of the starting material, it is present as an impurity. For quantitative analysis, more advanced techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[1][2][3][4][5][6]
Q2: What is the most direct and efficient method to remove the acidic 4-chloro-3-methylphenol starting material?
A2: An aqueous basic wash is the most effective and rapid method. The underlying principle is the significant difference in acidity between the phenolic starting material and the ketone product. 4-chloro-3-methylphenol is acidic and will be deprotonated by a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to form a water-soluble sodium salt.[7][8] The 4-chloro-3-methylphenacyl chloride product, being a ketone, is not acidic and will remain in the organic solvent layer. This allows for a clean separation using a separatory funnel.[2][9][10][11]
Q3: I performed a basic wash, but my product is still not pure. What should I do next?
A3: If a basic wash is insufficient, it's likely that other non-acidic impurities are present, or the product itself requires further purification. The next logical step is recrystallization, assuming your product is a solid.[12][13] This technique separates compounds based on differences in their solubility in a specific solvent at different temperatures. If your product is an oil or if recrystallization fails, column chromatography is the most robust solution.[3][4][14][15]
Q4: My 4-chloro-3-methylphenacyl chloride product is an oil, not a solid. How does this change my purification strategy?
A4: An oily product cannot be purified by recrystallization. In this case, after performing the initial basic wash to remove acidic impurities, your primary method for further purification will be column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[3][4]
Q5: When is it appropriate to use flash column chromatography?
A5: Flash column chromatography is a fast and efficient version of gravity column chromatography that uses pressure to accelerate the solvent flow.[3][14] It is the preferred chromatographic method for routine purification of organic compounds in research labs. You should use it when:
Your product is an oil or a low-melting solid.
Recrystallization has failed to yield a pure product.
There are multiple impurities that need to be removed simultaneously.
You need to purify a larger quantity of material (from milligrams to several grams).[15]
Q6: Are there any specialized chemical methods to purify my ketone product?
A6: Yes, a technique known as sodium bisulfite extraction can be highly effective for purifying ketones.[16][17][18] This method involves reacting the ketone with a saturated aqueous solution of sodium bisulfite (NaHSO₃). This forms a water-soluble crystalline adduct with the ketone, which can then be separated from the organic impurities via extraction.[16][17] The ketone can then be regenerated from the adduct by treatment with a base. This method is particularly useful for separating ketones from other non-carbonyl compounds that have similar polarities.[19][20]
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow to guide you in selecting the most appropriate purification strategy.
Protocol 1: Aqueous Basic Wash for Removal of 4-chloro-3-methylphenol
This protocol leverages the acidic nature of the phenolic starting material for its selective removal.
Dissolution: Dissolve the crude 4-chloro-3-methylphenacyl chloride batch in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. A typical concentration is 50-100 mg of crude product per mL of solvent.[2]
First Wash: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
Separation: Allow the layers to separate. The bottom aqueous layer (containing the deprotonated starting material) is drained and collected. The top organic layer contains your product.
Repeat Wash: Repeat the wash (step 2 & 3) with the NaOH solution.
Neutralization Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.[10]
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This step helps to remove the bulk of the dissolved water from the organic layer.[2][10][11][21]
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.[21]
Protocol 2: Recrystallization of 4-chloro-3-methylphenacyl chloride
This protocol is suitable if the product obtained after the basic wash is a solid but still contains impurities.
Solvent Selection: The key is to find a solvent or solvent system in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures. Good starting points are mixtures of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes.
Dissolution: In a flask, add the minimum amount of the hot solvent (or solvent system) to the crude solid until it just dissolves.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any surface impurities.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
This is the go-to method for purifying oily products or when recrystallization is ineffective.
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[4] A common starting point is a mixture of hexanes and ethyl acetate.
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[3][4]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[14]
Elution: Apply pressure to the top of the column (using compressed air or nitrogen) and begin eluting the sample, collecting fractions in test tubes.
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-chloro-3-methylphenacyl chloride.
Soluble in organic solvents and basic aqueous solutions; slightly soluble in water (4 g/L).[7][22]
Acidic - Readily deprotonated by base.
4-chloro-3-methylphenacyl chloride (Product)
ClC₆H₃(CH₃)C(O)CH₂Cl
219.07
(solid, near room temp)
Soluble in most organic solvents; insoluble in water.
Ketone - Not acidic.
References
Vertex AI Search. (n.d.). 4-chloro-3-methyl-phenol. Retrieved March 17, 2026.
Unknown. (n.d.). Extraction and Washing. Retrieved March 17, 2026.
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved March 17, 2026, from [Link]
Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved March 17, 2026, from [Link]
Unknown. (n.d.). 4-Chloro-3-methylphenol 233. Retrieved March 17, 2026.
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved March 17, 2026.
Journal of Visualized Experiments. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Retrieved March 17, 2026, from [Link]
PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved March 17, 2026, from [Link]
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved March 17, 2026, from [Link]
Unknown. (n.d.). Isolation (Recovery). Retrieved March 17, 2026.
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved March 17, 2026, from [Link]
YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved March 17, 2026, from [Link]
Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. Retrieved March 17, 2026, from [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved March 17, 2026, from [Link]
University of York. (n.d.). Extractions vs Washes - Chemistry Teaching Labs. Retrieved March 17, 2026, from [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved March 17, 2026, from [Link]
Chemistry Stack Exchange. (2025, May 11). How to separate phenacyl bromide and acetophenone? Retrieved March 17, 2026, from [Link]
Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. Retrieved March 17, 2026.
Columbia University. (n.d.).
ATSDR. (n.d.). 6. analytical methods. Retrieved March 17, 2026.
Unknown. (n.d.).
Reddit. (2015, October 8). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Retrieved March 17, 2026, from [Link]
SIELC Technologies. (2018, February 16). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved March 17, 2026, from [Link]
Googleapis.com. (n.d.).
QuickCompany. (n.d.). Process For The Preparation Of 3, 4 Dihydroxy Phenacyl Chloride. Retrieved March 17, 2026.
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved March 17, 2026, from [Link]
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved March 17, 2026, from [Link]
Wikipedia. (n.d.). Phenacyl chloride. Retrieved March 17, 2026, from [Link]
The Hive. (2004, April 26). Synthesis of Phenylacetyl Chloride. Retrieved March 17, 2026.
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Q. Retrieved March 17, 2026, from [Link]
Unknown. (n.d.). How to Grow Crystals. Retrieved March 17, 2026.
Unknown. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved March 17, 2026.
Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved March 17, 2026, from [Link]
Google Patents. (n.d.). CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). simple and validated gas chromatography method for the purity and single maximum impurity determination of 4-chloro butyryl chloride; ksm of levetiracetam api. Retrieved March 17, 2026, from [Link]
PMC. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved March 17, 2026.
Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved March 17, 2026.
ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved March 17, 2026, from [Link]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 4-chloro-3-methylphenacyl chloride
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-chloro-3-methylphenacyl chloride. This resource is designed for researchers, scientists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-chloro-3-methylphenacyl chloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes involving this versatile but sterically demanding reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and challenges associated with 4-chloro-3-methylphenacyl chloride.
Q1: Why are my nucleophilic substitution reactions with 4-chloro-3-methylphenacyl chloride consistently slow or low-yielding?
A1: The primary cause is significant steric hindrance around the reactive α-carbon (the carbon bearing the chloride). The molecule's structure presents two main obstacles:
The ortho-Methyl Group: The methyl group at the 3-position of the phenyl ring is ortho to the acetyl group. This group physically obstructs the trajectory of incoming nucleophiles attempting to attack the α-carbon.
The Carbonyl Group: While the carbonyl group electronically activates the α-carbon for nucleophilic attack, its own bulk contributes to the crowded environment.
For a successful Sₙ2 reaction, the nucleophile must approach the electrophilic carbon from the backside, opposite the leaving group (the chloride atom)[1][2]. The ortho-methyl group effectively "guards" this approach vector, increasing the activation energy of the reaction and thus slowing it down dramatically.[3][4]
Caption: Troubleshooting workflow for low-yielding ester synthesis.
Solution 1: Optimization of Reaction Conditions
Before moving to more complex solutions, ensure standard conditions are optimized. Increasing thermal energy can often provide the activation energy needed to overcome the steric barrier.
[3][5]
Parameter
Standard Condition
Optimized Condition
Rationale
Temperature
Room Temperature
50 °C to Reflux
Provides energy to overcome the steric activation barrier.
Solvent
THF, Dichloromethane
Acetonitrile, DMF, DMSO
Polar aprotic solvents enhance nucleophilicity by poorly solvating the anion. [6]
| Reaction Time | 2-4 hours | 12-24 hours | Slower, sterically hindered reactions require more time to reach completion. |
Solution 2: Phase-Transfer Catalysis (PTC)
This is often the most effective strategy. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, transports the carboxylate anion from a solid or aqueous phase into the organic phase, where it can react. This creates a "naked," highly reactive nucleophile, dramatically accelerating the reaction.
[7][8][9][10]
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-methylphenacyl chloride (1.0 equiv), the sodium carboxylate salt (1.5 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv).
Solvent: Add toluene or acetonitrile as the solvent.
Reaction: Heat the mixture to 80 °C and stir vigorously for 12-18 hours. The vigorous stirring is crucial to ensure efficient transfer between phases.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Workup: After completion, cool the reaction mixture, filter off any insoluble salts, and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Failed Williamson-Type Ether Synthesis
Problem: An attempt to synthesize a phenacyl ether by reacting 4-chloro-3-methylphenacyl chloride with an alcohol or phenol under basic conditions fails to produce the desired product.
Root Causes:
Insufficiently Strong Base: The base used may not be strong enough to fully deprotonate the alcohol/phenol, leading to a low concentration of the required alkoxide/phenoxide nucleophile.
Extreme Steric Hindrance: This is especially problematic with secondary or tertiary alcohols, which are both bulky nucleophiles and form sterically demanding products.
Solution 1: Judicious Choice of Base and Conditions
The formation of the nucleophile is the first critical step. The appropriate base depends on the pKa of the alcohol.
Alcohol Type
Recommended Base
Solvent
Temperature
Rationale
Phenols
K₂CO₃, Cs₂CO₃
Acetonitrile, DMF
60-80 °C
Moderately strong bases are sufficient for acidic phenols. [11]
Primary Alcohols
Sodium Hydride (NaH)
THF, DMF
0 °C to RT
NaH is a strong, non-nucleophilic base that irreversibly deprotonates alcohols. [12]
Secondary Alcohols
Potassium Hydride (KH)
THF
0 °C to RT
KH is often more reactive than NaH and can be more effective for slightly more hindered alcohols.
Experimental Protocol: Ether Synthesis with a Primary Alcohol
Alkoxide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.2 equiv) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.3 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.
Substrate Addition: Re-cool the mixture to 0 °C and add a solution of 4-chloro-3-methylphenacyl chloride (1.0 equiv) in anhydrous THF dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) may be required.
Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify via column chromatography.
Solution 2: Transition Metal Catalysis (Advanced Strategy)
For extremely challenging couplings where Sₙ2 reactions fail, consider alternative mechanisms. Transition-metal-catalyzed reactions, such as those using palladium or nickel, can proceed through radical or oxidative addition/reductive elimination pathways that are less sensitive to the steric constraints of traditional Sₙ2 chemistry. [13][14]This approach is significantly more complex and requires specialized catalysts and conditions but can be a powerful tool for otherwise intractable reactions.
References
Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. (2017, January 3). StackExchange. Available at: [Link]
Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. (2015, September 29). American Chemical Society. Available at: [Link]
Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015, March 27). National Institutes of Health. Available at: [Link]
Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. (2023, June 3). National Institutes of Health. Available at: [Link]
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). Chemical Research in Chinese Universities. Available at: [Link]
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. (2017, June 12). ACS Central Science. Available at: [Link]
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. National Institutes of Health. Available at: [Link]
Homogeneous And Phase-Transfer Catalysis In Supercritical Fluids. University of Massachusetts Amherst. Available at: [Link]
The Williamson Ether Synthesis. University of Wisconsin-Stout. Available at: [Link]
Alkyl Halides and Nucleophilic Substitution. Cengage. Available at: [Link]
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts. Available at: [Link]
Chapter 8 Notes: Nucleophilic Substitution and Elimination. Portland State University. Available at: [Link]
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube. Available at: [Link]
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Available at: [Link]
Chemistry 211 Experiment 4. (2012, November 14). MiraCosta College. Available at: [Link]
safe handling of lachrymatory 4-chloro-3-methylphenacyl chloride in the laboratory
Welcome to the technical support center for the safe handling of 4-chloro-3-methylphenacyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable inf...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the safe handling of 4-chloro-3-methylphenacyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for working with this potent lachrymatory agent. Our focus is on proactive safety measures and effective troubleshooting to ensure a secure laboratory environment.
Section 1: Understanding the Hazard - Core Knowledge
Before handling 4-chloro-3-methylphenacyl chloride, a thorough understanding of its properties and associated risks is paramount. This section addresses fundamental questions about the compound.
Q1: What is 4-chloro-3-methylphenacyl chloride and why is it considered hazardous?
4-chloro-3-methylphenacyl chloride is a halogenated organic compound. Its hazardous nature stems primarily from its classification as a lachrymatory agent, meaning it is a potent eye irritant that causes tearing.[1][2] Beyond its effects on the eyes, it is also a skin and respiratory irritant and can be harmful if swallowed.[3][4] Direct contact can cause chemical burns to the skin and serious eye damage.[5][6]
Q2: What are the key physical and chemical properties of 4-chloro-3-methylphenacyl chloride I should be aware of?
Understanding the physical and chemical properties is crucial for safe handling and storage.
Section 2: Proactive Safety Measures & Personal Protective Equipment (PPE)
Proactive measures are the bedrock of laboratory safety. This section details the essential precautions and personal protective equipment required when working with 4-chloro-3-methylphenacyl chloride.
Q3: What is the minimum required Personal Protective Equipment (PPE) when handling 4-chloro-3-methylphenacyl chloride?
A multi-layered approach to PPE is non-negotiable. The following are mandatory:
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fumes.[4][10] Standard safety glasses are insufficient as vapors can still reach the eyes.[2]
Respiratory Protection: Work must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[11]
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[10] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[12]
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[13]
Q4: What are the critical engineering controls necessary for safely handling this compound?
Engineering controls are the first line of defense in minimizing exposure.
Chemical Fume Hood: All work with 4-chloro-3-methylphenacyl chloride, including weighing, transferring, and reactions, must be performed within a properly functioning chemical fume hood.[2] The sash should be kept as low as possible.
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4][14]
Q5: How should I properly store 4-chloro-3-methylphenacyl chloride?
Proper storage is critical to prevent accidental exposure and degradation of the compound.
This section provides a step-by-step guide to common laboratory procedures involving 4-chloro-3-methylphenacyl chloride and addresses potential issues that may arise.
Experimental Protocol: A Step-by-Step Guide to a Typical Reaction
Preparation: Before starting, ensure all necessary PPE is worn correctly and the chemical fume hood is operational.
Weighing: Tare a suitable container inside the chemical fume hood. Carefully weigh the required amount of 4-chloro-3-methylphenacyl chloride, avoiding the creation of dust.[10]
Dissolution: Add the solvent to the solid inside the fume hood. Gently swirl or stir to dissolve.
Reaction: Slowly add the dissolved 4-chloro-3-methylphenacyl chloride to the reaction mixture. Monitor the reaction for any signs of an uncontrolled exotherm.
Work-up: Once the reaction is complete, quench the reaction mixture carefully, still within the fume hood.
Cleaning: Decontaminate all glassware and equipment that came into contact with the compound before removing it from the fume hood.
Troubleshooting Common Experimental Issues
Q6: I accidentally created dust while weighing the solid. What should I do?
Immediate Action: Do not attempt to brush it away with your hands.[15] Keep your face shield down and ensure the fume hood sash is as low as possible while still allowing you to work.
Cleanup: Gently mist the dust with a small amount of an appropriate solvent (e.g., isopropanol) to prevent it from becoming airborne. Then, carefully wipe the area with a damp cloth or absorbent pad. Dispose of the cleaning materials as hazardous waste.[10]
Q7: My reaction is generating more fumes than expected. What are the immediate steps?
Safety First: Ensure the fume hood sash is at the lowest possible working height to maximize containment.
Check for Leaks: Visually inspect your apparatus for any leaks that could be releasing fumes.
Reduce Reaction Rate: If possible and safe to do so, cool the reaction vessel to slow down the reaction rate.
Evacuation: If the fumes are escaping the fume hood, evacuate the immediate area and notify your lab supervisor or safety officer.[16]
In the event of an emergency, a swift and correct response is crucial. This section provides clear, step-by-step instructions for various emergency scenarios.
Q8: What is the first aid procedure for skin contact with 4-chloro-3-methylphenacyl chloride?
Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[15][17]
Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical.[4]
Seek Medical Attention: After flushing, seek immediate medical attention.[5] Provide the Safety Data Sheet (SDS) to the medical personnel.
Q9: What should I do in case of eye contact?
Immediate Flushing: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][17]
Remove Contact Lenses: If wearing contact lenses, remove them if it is safe to do so.[10]
Seek Immediate Medical Attention: This is a medical emergency. Transport the individual to a hospital immediately, even if symptoms are not immediately apparent.[5]
Q10: How should I handle a spill of 4-chloro-3-methylphenacyl chloride?
Evacuate and Alert: Evacuate all non-essential personnel from the spill area and alert your lab supervisor.[11]
Containment: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).[10]
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]
Decontamination: Decontaminate the spill area with a suitable cleaning agent. A 10% bleach solution can be effective, but be mindful of its corrosive properties on certain surfaces.[18]
Emergency Response Workflow
Caption: Emergency response workflow for a spill or exposure incident.
Section 5: Decontamination and Waste Disposal
Proper decontamination and disposal are the final, critical steps in safely handling 4-chloro-3-methylphenacyl chloride.
Q11: How do I decontaminate glassware and equipment after use?
Initial Rinse: Rinse the glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) inside the chemical fume hood to remove the bulk of the residue.
Soaking: Immerse the rinsed items in a base bath (e.g., alcoholic potassium hydroxide) or a suitable decontamination solution.
Final Cleaning: After soaking, wash the glassware with soap and water.
Q12: What is the correct procedure for disposing of waste containing 4-chloro-3-methylphenacyl chloride?
Segregation: All waste, including contaminated solids, liquids, and PPE, must be collected in a clearly labeled, sealed hazardous waste container.[4]
Labeling: The waste container must be labeled with the full chemical name and the associated hazards.
Disposal: Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.[12]
Decontamination and Disposal Workflow
Caption: Workflow for decontamination of equipment and disposal of waste.
References
Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]
Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]
LANXESS. (2015, July 15). 4-Chloro-3-methylphenol. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
Reddit. (2015, October 8). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Retrieved from [Link]
Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]
UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
IndiaMART. (n.d.). PHENACYL CHLORIDE CAS NO 532-27-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
ResearchGate. (n.d.). Chemical Warfare Agent Degradation and Decontamination. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
Environmental Health & Safety, The University of Alabama. (n.d.). Laboratory Safety Rules. Retrieved from [Link]
Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]
UC San Diego Blink. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from [Link]
National Institutes of Health. (n.d.). Decontamination and Sterilization. Retrieved from [Link]
National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures. Retrieved from [Link]
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Lab Safety Rules and Guidelines. (2024, January 23). Retrieved from [Link]
Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]
U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
Google Patents. (n.d.). CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.
UAW 4121. (n.d.). Guide to Protest PPE. Retrieved from [Link]
R Discovery. (1994, January 1). Synthesis and Amination of 4-Chloro-3-quinolinesulfonyl Chloride. Retrieved from [Link]
Wikipedia. (n.d.). Phenacyl chloride. Retrieved from [Link]
Technical Support Center: Moisture Management for 4-Chloro-3-methylphenacyl Chloride Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-3-methylphenacyl chloride. This guide is designed to provide in-depth, practical solutions to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-3-methylphenacyl chloride. This guide is designed to provide in-depth, practical solutions to the challenges posed by the moisture sensitivity of this versatile reagent. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can ensure the success and reproducibility of your synthetic work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of 4-chloro-3-methylphenacyl chloride.
Q1: What is 4-chloro-3-methylphenacyl chloride and what are its primary applications?
4-chloro-3-methylphenacyl chloride is a substituted α-chloroacetophenone. Its chemical structure features a ketone and a highly reactive primary alkyl chloride. This dual functionality makes it a valuable electrophilic building block in organic synthesis.[1] The carbonyl group activates the adjacent carbon-chlorine bond, making it significantly more susceptible to nucleophilic attack than a simple alkyl chloride.[2] This enhanced reactivity is crucial for its primary application as an alkylating agent to introduce the 4-chloro-3-methylphenacyl moiety onto various nucleophiles such as amines, phenols, thiols, and carboxylates. This makes it a key intermediate in the synthesis of diverse molecular scaffolds, particularly in the development of heterocyclic compounds and other potential pharmaceutical agents.[3][4]
Q2: What is the chemical basis for the moisture sensitivity of 4-chloro-3-methylphenacyl chloride?
The high reactivity of α-halo ketones like 4-chloro-3-methylphenacyl chloride also makes them susceptible to hydrolysis.[3] Water, although a weak nucleophile, can attack the electrophilic carbon atom bearing the chlorine, leading to a nucleophilic substitution reaction. This process, depicted below, results in the formation of 4-chloro-3-methyl-α-hydroxyacetophenone and hydrochloric acid. This side reaction consumes your starting material, reduces the yield of your desired product, and introduces a polar impurity that can complicate purification.
Q3: What are the tell-tale signs of reagent degradation due to moisture?
Both visual inspection and analytical techniques can indicate degradation. Upon opening a container, the presence of a sharp, acidic odor or visible fumes suggests the formation of hydrogen chloride gas from hydrolysis.[5] The solid reagent may appear clumpy or discolored. Analytically, thin-layer chromatography (TLC) will often show a new, more polar spot corresponding to the α-hydroxy ketone byproduct. Techniques like ¹H NMR spectroscopy can also be used to detect the presence of the hydrolysis product.
Q4: What are the best practices for storing and handling 4-chloro-3-methylphenacyl chloride to maintain its integrity?
To minimize degradation, 4-chloro-3-methylphenacyl chloride should be stored in a tightly sealed container in a cool, dry place, preferably within a desiccator containing a drying agent like Drierite or silica gel.[6] For long-term storage, flushing the container with an inert gas such as nitrogen or argon before sealing is highly recommended.[7] When handling the reagent, it is best to work quickly in a low-humidity environment or within a glovebox to minimize exposure to atmospheric moisture.[8]
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My reaction is resulting in low or inconsistent product yields.
Symptom: The isolated yield of the desired product is significantly lower than expected or varies greatly between experimental runs.
Potential Cause: The most likely culprit is the hydrolysis of the 4-chloro-3-methylphenacyl chloride starting material due to the presence of moisture in the reaction setup.[9]
Suggested Actions:
Rigorous Drying of Glassware: Ensure all glassware is thoroughly dried before use. This can be achieved by oven-drying at a temperature above 120°C for at least 4 hours or by flame-drying under a stream of inert gas immediately before assembly.[10]
Use of Anhydrous Solvents: Commercially available anhydrous solvents can absorb moisture once opened. It is best practice to use a freshly opened bottle or to dry the solvent immediately before use.[5] Solvents can be dried by distillation from an appropriate drying agent (e.g., calcium hydride for dichloromethane) or by storing them over activated molecular sieves (3Å or 4Å).[11][12]
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or by simply attaching a balloon filled with the inert gas to the reaction flask.[8]
Issue 2: I am observing an unexpected, polar byproduct in my reaction monitoring (TLC/LC-MS).
Symptom: A new spot appears on the TLC plate, typically with a lower Rf value than the starting material or product. LC-MS analysis may show a mass corresponding to the starting material plus 18 amu (the mass of water) minus 35.5 amu (the mass of chlorine).
Potential Cause: This byproduct is almost certainly the hydrolysis product, 4-chloro-3-methyl-α-hydroxyacetophenone.
Diagnostic Actions:
Mass Spectrometry: Look for a molecular ion peak corresponding to the chemical formula C9H9ClO2.
¹H NMR Spectroscopy: The hydrolysis product will have a characteristic singlet for the CH(OH) proton, and the adjacent carbonyl will shift the resonance of the aromatic protons.
Preventative Measures: Implement the rigorous drying procedures outlined in "Issue 1." Ensure that all reagents, not just the solvent, are anhydrous. Solid reagents can be dried in a vacuum oven.[9]
Issue 3: My reaction fails to initiate or proceeds at an unusually slow rate.
Symptom: Despite all reagents being present in the correct stoichiometry, there is little to no consumption of the starting materials over time.
Potential Cause: If the reaction requires a base (e.g., triethylamine, potassium carbonate) to proceed, trace amounts of moisture can react with and neutralize the base, effectively preventing it from participating in the desired reaction.
Suggested Actions:
Verify Reagent Purity: Ensure the base being used is anhydrous and has been stored properly.
Drying of Reagents: If possible, dry all reagents before use. For example, potassium carbonate can be dried by heating it in an oven.
Use of a Slight Excess of Base: In some cases, using a small excess (e.g., 1.1 equivalents) of the base can compensate for any minor moisture contamination.
Protocols and Data
Protocol 1: General Procedure for N-Alkylation of an Amine with 4-Chloro-3-methylphenacyl Chloride under Anhydrous Conditions
This protocol provides a general guideline for the alkylation of a primary or secondary amine. Optimization may be required for specific substrates.
Glassware Preparation: All glassware (round-bottom flask, condenser, magnetic stir bar) must be oven-dried at 120°C for a minimum of 4 hours or flame-dried under a stream of nitrogen or argon.[10]
Inert Atmosphere Setup: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas.
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
Addition of Alkylating Agent: In a separate, dry flask, dissolve 4-chloro-3-methylphenacyl chloride (1.1 equivalents) in the same anhydrous solvent. Transfer this solution to the stirred amine solution dropwise via a syringe at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Table 1: Recommended Water Content Limits for Common Solvents in Moisture-Sensitive Reactions
BaO, 4Å Molecular Sieves (followed by vacuum distillation)[11]
Toluene
< 30
Na/Benzophenone
Data compiled from various sources on solvent purification.[11][12]
Visualized Workflows and Pathways
Hydrolysis Pathway of 4-chloro-3-methylphenacyl chloride
Caption: The hydrolysis of 4-chloro-3-methylphenacyl chloride by water.
Troubleshooting Workflow for Moisture-Sensitive Reactions
Caption: A decision tree for troubleshooting common issues.
References
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011–5084. [Link]
Abdel-Wahab, B. F., et al. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 143, 1769-1803. [Link]
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
Wikipedia. (n.d.). Phenacyl chloride. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]
Google Patents. (n.d.). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. University of Johannesburg Research Centre for Synthesis and Catalysis. Retrieved from [Link]
Abdelhafez, S. H. N., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1). [Link]
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
University of Rochester. (n.d.). How to Store Reagents. Retrieved from [Link]
PubMed. (2009). Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method. Retrieved from [Link]
PMC. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. Retrieved from [Link]
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]
A Comparative Reactivity Analysis: 4-Chloro-3-methylphenacyl Chloride vs. 4-Chloro-3-methylphenacyl Bromide in Nucleophilic Substitution
Executive Summary This guide provides an in-depth comparison of the chemical reactivity of two closely related α-haloketones: 4-chloro-3-methylphenacyl chloride and 4-chloro-3-methylphenacyl bromide. As valuable intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth comparison of the chemical reactivity of two closely related α-haloketones: 4-chloro-3-methylphenacyl chloride and 4-chloro-3-methylphenacyl bromide. As valuable intermediates in pharmaceutical and organic synthesis, understanding their relative performance in nucleophilic substitution reactions is critical for optimizing reaction conditions, yields, and timelines. The core difference in their reactivity stems from the nature of the halogen atom, which acts as the leaving group. Based on fundamental principles of physical organic chemistry—including leaving group basicity, bond dissociation energy, and polarizability—this guide establishes that 4-chloro-3-methylphenacyl bromide is the more reactive species . This enhanced reactivity is advantageous for reactions requiring shorter completion times or employing weaker nucleophiles. Conversely, the chloride analogue offers a more moderate reactivity profile that can be beneficial for cost control or when a less vigorous reaction is desired. This analysis is supported by established mechanistic principles and a detailed protocol for a comparative kinetic experiment.
Introduction: The Role of Phenacyl Halides in Synthesis
Phenacyl halides are a class of α-haloketones characterized by a halogen-substituted methylene group adjacent to a carbonyl function on an aromatic ring. They are highly versatile electrophilic building blocks, prized for their ability to introduce the phenacyl moiety into a wide range of molecules.[1][2] This reactivity is particularly exploited in the synthesis of pharmaceuticals and other biologically active compounds.[1]
The two molecules at the center of this guide, 4-chloro-3-methylphenacyl chloride and 4-chloro-3-methylphenacyl bromide, share an identical molecular backbone. Their single point of difference—the α-halogen—is the determinant of their reactivity. This guide will dissect the chemical principles governing this difference and provide practical insights for researchers in drug development and synthetic chemistry.
The Underlying Mechanism: Enhanced SN2 Reactivity
Phenacyl halides are exceptionally reactive towards nucleophiles, proceeding primarily through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon as the halide leaving group departs simultaneously.[3]
The remarkable reactivity of phenacyl halides, when compared to simple alkyl halides, is attributed to the adjacent carbonyl group. This group provides powerful stabilization to the Sₙ2 transition state through the delocalization of electron density, effectively lowering the activation energy of the reaction.[3]
Caption: General Sₙ2 mechanism for a phenacyl halide.
The rate of an Sₙ2 reaction is highly dependent on several factors, but one of the most crucial is the "leaving group ability" of the departing species.
The fundamental rule governing leaving group ability in Sₙ2 reactions is that weaker bases are better leaving groups .[4] A good leaving group must be able to stabilize the negative charge it acquires upon departing from the molecule.[4] This principle allows for a direct comparison between the chloride and bromide ions.
Basicity and Conjugate Acid Strength: The acidity of the hydrohalic acids increases down the periodic table: HF < HCl < HBr < HI. Since HBr is a stronger acid than HCl, its conjugate base, bromide (Br⁻), is a weaker base than chloride (Cl⁻).[5] This directly translates to bromide being a superior leaving group.[4][6]
Bond Dissociation Energy (BDE): The carbon-halogen bond must be partially broken in the transition state. The C-Br bond (approx. 285 kJ/mol) is inherently weaker than the C-Cl bond (approx. 327 kJ/mol).[5] The lower BDE of the C-Br bond contributes to a lower activation energy and thus a faster reaction rate.
Polarizability: Bromine is a larger atom than chlorine, with a more diffuse electron cloud. This higher polarizability allows the electron cloud to distort and better stabilize the partial negative charge that develops on the leaving group in the Sₙ2 transition state.
Weaker bonds break more easily, accelerating the reaction
Polarizability
Lower
Higher
Higher polarizability stabilizes the transition state
Relative Reactivity
Lower
Higher
Bromide is the more reactive electrophile
Practical Considerations: Synthesis and Application
The choice between the chloride and bromide derivative often depends on a balance of required reactivity, cost, and availability.
Synthesis: Both compounds are typically prepared from the same precursor, 4-chloro-3-methylacetophenone.
Bromination to form the phenacyl bromide is commonly achieved using elemental bromine in a solvent like acetic acid or via safer, more selective reagents like N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide.[7]
Chlorination to form the phenacyl chloride can be accomplished using reagents such as sulfuryl chloride (SO₂Cl₂) or by passing chlorine gas through the molten ketone.[8][9]
Application Scenarios:
Use 4-chloro-3-methylphenacyl bromide when:
High reaction rates are paramount.
The nucleophile being used is weak or sterically hindered.
The goal is to drive a reaction to completion quickly under mild conditions.
Use 4-chloro-3-methylphenacyl chloride when:
A more moderate, controlled reaction rate is sufficient or desired.
Cost is a primary consideration, as chlorinated reagents are often less expensive.
The nucleophile is strong and highly reactive, where the enhanced reactivity of the bromide is unnecessary.
Protocol for a Comparative Kinetic Analysis
To empirically validate the reactivity difference, a comparative kinetic study can be performed. The reaction of the phenacyl halides with a nucleophile can be monitored over time using techniques like conductometry or UV-Vis spectrophotometry, which can track the formation of ionic products or the consumption of a chromophoric starting material.[3][10]
Objective: To determine the second-order rate constants (k₂) for the reaction of 4-chloro-3-methylphenacyl chloride and 4-chloro-3-methylphenacyl bromide with a model nucleophile (e.g., pyridine) in a suitable solvent (e.g., anhydrous methanol) at a constant temperature.
Methodology: Conductometric Analysis
This method is ideal for Sₙ2 reactions that produce ionic products, resulting in a measurable change in the solution's conductivity.[3]
Step-by-Step Protocol:
Reagent Preparation:
Prepare 0.02 M stock solutions of 4-chloro-3-methylphenacyl chloride and 4-chloro-3-methylphenacyl bromide in anhydrous methanol.
Prepare a 0.2 M stock solution of pyridine (nucleophile) in anhydrous methanol. The 10-fold excess ensures pseudo-first-order kinetics.
Instrumentation Setup:
Set up a thermostated water bath to maintain the reaction temperature at 35°C ± 0.1°C.
Calibrate a conductivity meter and cell according to the manufacturer's instructions.
Kinetic Run (to be performed separately for each halide):
Equilibrate the stock solutions and a 50 mL reaction vessel in the thermostated bath.
Pipette 20.0 mL of the 0.2 M pyridine solution into the reaction vessel.
Immerse the conductivity cell into the pyridine solution and record the initial conductance (G₀) once stable.
To initiate the reaction, rapidly add 2.0 mL of the 0.02 M phenacyl halide stock solution, start a stopwatch simultaneously, and mix vigorously.
Record the conductance (Gₜ) at regular time intervals (e.g., every 30 seconds for the bromide, every 2 minutes for the chloride) until the reading becomes stable (reaction completion).
Determination of G∞:
To obtain the conductance at infinite time (G∞), prepare a solution corresponding to the final product concentration by dissolving the expected pyridinium salt product in methanol and measure its conductance.
Data Analysis:
Calculate the pseudo-first-order rate constant (k') using the formula:
k' = (1/t) * ln[(G∞ - G₀) / (G∞ - Gₜ)]
Plot ln(G∞ - Gₜ) versus time (t). The slope of the resulting line will be -k'.
Calculate the second-order rate constant (k₂) using the relation:
k₂ = k' / [Pyridine]
Compare the k₂ values for the chloride and bromide. The k₂ for the bromide is expected to be significantly larger.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
The reactivity of α-haloketones is fundamentally dictated by the nature of the halogen leaving group. In the direct comparison between 4-chloro-3-methylphenacyl chloride and 4-chloro-3-methylphenacyl bromide, the bromide derivative is demonstrably the more reactive species. This is a direct consequence of the bromide ion being a weaker base, the C-Br bond being weaker, and the bromide atom having higher polarizability compared to chloride.[4][5] This predictable difference in reactivity is a critical piece of information for the medicinal or process chemist, enabling a more informed selection of reagents to achieve desired synthetic outcomes efficiently and effectively.
References
Mishra, S., et al. (1990). Nucleophilic substitution reactions in solution — A molecular orbital approach. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(1), 81-86. Retrieved from [Link]
Panigrahi, A. K., et al. (1985). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. Journal of the Chemical Society, Perkin Transactions 2, 1763-1766. Retrieved from [Link]
Kiasat, A., & Nazari, S. (2012). Nucleophilic substitution reaction of phenacyl halides with thiocyanate, azide, cyanide and acetate anions in water catalyzed by b-CD- silica hybrid. ResearchGate. Retrieved from [Link]
Karaman, R. (2003). Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. The Journal of Organic Chemistry, 68(3), 1136-1140. Retrieved from [Link]
Chemistry LibreTexts. (2025). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link]
Bickelhaupt, F. M., & van der Waals, J. H. (2008). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Angewandte Chemie International Edition, 47(1), 96-134. Retrieved from [Link]
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
Reddit. (2015). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Retrieved from [Link]
Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]
Uddin, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(16), 4934. Retrieved from [Link]
ResearchGate. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]
Wikipedia. (n.d.). Phenacyl chloride. Retrieved from [Link]
Google Patents. (n.d.). CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.
Quora. (2017). Which is more reactive Acyl chloride or Acyl bromide?. Retrieved from [Link]
A Senior Application Scientist's Guide to the GC-MS Validation of 4-Chloro-3-Methylphenacyl Chloride Synthesis
For researchers and professionals in drug development and synthetic chemistry, the rigorous validation of reaction products is not merely a procedural formality but the cornerstone of reliable and reproducible science. T...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and synthetic chemistry, the rigorous validation of reaction products is not merely a procedural formality but the cornerstone of reliable and reproducible science. The synthesis of key intermediates, such as 4-chloro-3-methylphenacyl chloride, demands an analytical methodology that is not only precise and accurate but also unequivocally specific. This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical alternatives for the validation of 4-chloro-3-methylphenacyl chloride, supported by established protocols and experimental rationale.
The Synthetic Context: Why Specificity is Paramount
4-Chloro-3-methylphenacyl chloride is typically synthesized via a Friedel-Crafts acylation reaction.[1][2][3] In this electrophilic aromatic substitution, 3-chlorotoluene is acylated using chloroacetyl chloride with a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).[4][5]
While seemingly straightforward, this reaction is prone to generating a profile of structurally similar impurities. The directing effects of the methyl (-CH₃) and chloro (-Cl) substituents on the aromatic ring can lead to the formation of positional isomers. Furthermore, residual starting materials or byproducts from side reactions can contaminate the final product.[1] This complex matrix necessitates an analytical technique with high resolving power and definitive identification capabilities, making GC-MS an ideal candidate.
Caption: Synthesis pathway of 4-chloro-3-methylphenacyl chloride.
Comparative Analysis: GC-MS vs. Alternative Techniques
The choice of an analytical method is a critical decision in the validation process. While techniques like High-Performance Liquid Chromatography (HPLC) and simple titrimetric or spectroscopic methods exist, GC-MS offers a superior combination of specificity and sensitivity for this particular analyte.
Feature
GC-MS
HPLC-UV
Titration
NMR Spectroscopy
Specificity
Excellent: Mass spectra provide unique fragmentation patterns for definitive identification of isomers and impurities.
Good: Can separate isomers, but co-elution is possible. UV detection lacks definitive identification.
Poor: Non-specific; titrates any reactive halide, providing no information on purity or isomers.
Excellent: Provides detailed structural information but can be complex for mixture quantification without pure standards.
Sensitivity (LOD/LOQ)
Excellent: Capable of detecting trace-level impurities (ng/L to µg/L range).[6]
Good: Generally in the µg/mL range.
Poor: Only suitable for assay of the bulk material.
Moderate: Less sensitive than chromatographic methods for impurity profiling.
Quantitative Accuracy
Excellent: With proper validation, achieves high accuracy (typically 98-102% recovery).[7]
Excellent: Also highly accurate with proper validation.
Good: Can be accurate for assay but lacks specificity.
Excellent: Highly quantitative (qNMR) but requires longer analysis times.
Throughput
Good: Modern autosamplers allow for high-throughput analysis.
Good: Comparable to GC-MS.
Excellent: Very fast for a single assay.
Poor: Slower acquisition times per sample.
Justification for Choice
The unparalleled specificity of MS detection is the deciding factor. It allows for the simultaneous separation and positive identification of the target compound from its closely related isomers, which is critical for validating the synthesis.[2]
A viable alternative for purity assessment if all potential impurities are known and chromatographically resolved. However, it cannot definitively identify unknown peaks.
Unsuitable for impurity profiling and validation of a specific chemical entity.
A powerful tool for primary structure elucidation but less practical for routine validation and impurity quantification in a process chemistry setting.
GC-MS Method Validation Protocol: An E-E-A-T Approach
A robust analytical method is a self-validating system. The validation protocol described here is designed based on the International Council for Harmonisation (ICH) Q2(R1) and draft Q2(R2) guidelines to ensure trustworthiness and scientific integrity.[8][9][10]
Caption: Workflow for GC-MS method validation.
Experimental Protocol: GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector (e.g., Shimadzu GCMS-QP2020) is used.[2]
Column: A low-bleed, mid-polarity capillary column such as an Rxi®-5Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
Injector: Splitless mode at 250°C.
MS Parameters:
Ion Source Temperature: 230°C.
Interface Temperature: 280°C.
Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification if higher sensitivity is required.
Validation Experiments
1. Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]
Procedure:
Analyze a diluent blank, a sample of pure 4-chloro-3-methylphenacyl chloride reference standard, and samples of likely impurities (if available).
Spike the purified product sample with known impurities and demonstrate chromatographic resolution (baseline separation) and unique mass spectra for each component.
Analyze a crude, unpurified reaction mixture to identify all components and assess for any co-eluting peaks using mass spectral deconvolution.
2. Linearity and Range
Objective: To establish a linear relationship between the concentration of the analyte and the instrumental response.[7][11]
Procedure:
Prepare a series of at least five calibration standards of the reference material, bracketing the expected working concentration (e.g., 80% to 120% of the target concentration).
Inject each standard in triplicate.
Plot the average peak area against concentration and perform a linear regression analysis.
Objective: To determine the closeness of the test results obtained by the method to the true value.[11]
Procedure:
Prepare a sample matrix (e.g., a simulated crude reaction mixture without the analyte).
Spike the matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate and analyze.
Calculate the percent recovery for each sample.
Acceptance Criteria: Recovery should be within 98.0% to 102.0%.[7][12]
4. Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]
Procedure:
Repeatability (Intra-day precision): Analyze six replicate samples of the product at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2%.[7]
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This is crucial for impurity analysis.
Procedure:
Estimate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope).
Prepare and analyze samples at these estimated concentrations to confirm their validity.
Acceptance Criteria: The LOQ must be precise and accurate (e.g., RSD ≤ 10% and recovery within 80-120%).
6. Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
Procedure:
Introduce small variations to the GC method, such as:
Flow rate (e.g., ± 0.1 mL/min).
Initial oven temperature (e.g., ± 2°C).
Temperature ramp rate (e.g., ± 1°C/min).
Analyze a standard sample under each modified condition and evaluate the impact on resolution, retention time, and quantification.
Acceptance Criteria: The results should remain within the established precision and accuracy limits, demonstrating the method's reliability for routine use.
Conclusion
For the validation of 4-chloro-3-methylphenacyl chloride synthesis products, GC-MS stands out as the superior analytical technique. Its intrinsic specificity, derived from the mass spectrometric detector, allows for the unambiguous identification and quantification of the target analyte and its structurally similar impurities. While other methods may suffice for a simple assay, they lack the comprehensive validation capabilities required for modern pharmaceutical and chemical development. By following a rigorous validation protocol grounded in ICH guidelines, researchers can establish a trustworthy, reliable, and scientifically sound method, ensuring the quality and integrity of their synthetic products.
References
Fast and "green" method for the analytical monitoring of haloketones in treated w
Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (n.d.). PMC.
ICH Q2(R1) Validation of analytical procedures: Text and methodology. (2005). ICH.
Validation of Analytical Procedure Q2(R2). (2022). ICH.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
Synthesis method of 4-chloro-3-cresol and system thereof. (n.d.).
Friedel–Crafts Acyl
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
Friedel–Crafts reaction. (n.d.). Wikipedia.
Experiment 1: Friedel-Crafts Acyl
friedel-crafts reactions of benzene and methylbenzene. (n.d.). Chemguide.
A Spectroscopic Guide to 4-Chloro-3-methylphenacyl Chloride and Its Derivatives: Unraveling Structural Nuances
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. Phenacyl chlorides...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. Phenacyl chlorides and their derivatives serve as crucial intermediates in the synthesis of a wide array of biologically active compounds. This guide provides an in-depth spectroscopic comparison of 4-chloro-3-methylphenacyl chloride and two of its key derivatives: 4-chloro-3-methyl-α-hydroxyacetophenone and 4-chloro-3-methyl-α-bromoacetophenone. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the subtle yet significant structural variations that influence their spectroscopic signatures. This document is intended to serve as a practical reference for researchers, offering both predicted data based on established principles and experimental data from analogous compounds to guide their analytical endeavors.
Introduction to the Target Compounds
The core structure, 4-chloro-3-methylphenacyl chloride, belongs to the family of substituted acetophenones, which are known for their versatile reactivity. The introduction of a chlorine atom at the alpha position to the carbonyl group makes it a potent electrophile, susceptible to nucleophilic substitution, and thus a valuable precursor in organic synthesis. The derivatives chosen for this comparison, an α-hydroxy and an α-bromo substituted analog, represent common modifications that can dramatically alter the compound's chemical properties and subsequent synthetic utility. Understanding their distinct spectroscopic features is crucial for reaction monitoring, quality control, and structural verification.
Synthesis and Spectroscopic Analysis Workflow
The synthesis of 4-chloro-3-methylphenacyl chloride is typically achieved through a Friedel-Crafts acylation of 1-chloro-2-methylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride[1][2][3]. The α-hydroxy and α-bromo derivatives can then be synthesized from this parent compound through nucleophilic substitution and electrophilic halogenation, respectively.
The general workflow for the synthesis and spectroscopic characterization of these compounds is illustrated in the following diagram:
Figure 1: General workflow for the synthesis and spectroscopic analysis of 4-chloro-3-methylphenacyl chloride and its derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed structural map.
Experimental Protocol for NMR Analysis:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectral Comparison
The ¹H NMR spectra of the three compounds will exhibit distinct differences, particularly in the chemical shifts of the aromatic protons and the methylene protons adjacent to the carbonyl group.
The electron-withdrawing nature of the carbonyl group deshields the ortho protons. The α-substituent has a minor through-space effect.
Aromatic H (meta to C=O)
~7.4 ppm (d)
~7.3 ppm (d)
~7.5 ppm (d)
These protons are less affected by the carbonyl group compared to the ortho protons.
Aromatic H (para to C=O)
~7.6 ppm (s)
~7.5 ppm (s)
~7.7 ppm (s)
The singlet arises from the isolated proton on the aromatic ring.
Methylene (-CH₂-)
~4.7 ppm (s)
~4.9 ppm (s)
~4.5 ppm (s)
The highly electronegative chlorine in the parent compound causes a significant downfield shift. The hydroxyl group in the derivative also has a deshielding effect. The bromine atom in the bromo-derivative is also strongly deshielding.[4]
Methyl (-CH₃)
~2.4 ppm (s)
~2.4 ppm (s)
~2.4 ppm (s)
The methyl group on the aromatic ring is relatively unaffected by the changes at the α-carbon.
Hydroxyl (-OH)
-
~3.5 ppm (br s)
-
The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
Note: Predicted chemical shifts are based on data from analogous substituted acetophenones and phenacyl halides.[5][6]
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary information about the carbon skeleton. The chemical shift of the carbonyl carbon and the α-carbon are particularly diagnostic.
The electronegativity of the α-substituent influences the carbonyl chemical shift. The α-chloro and α-hydroxy groups are deshielding, while the α-bromo group is slightly less so.[7]
α-Carbon (-CH₂-)
~45 ppm
~65 ppm
~35 ppm
The α-carbon chemical shift is highly sensitive to the attached substituent. The order of deshielding is generally OH > Cl > Br.
Aromatic C (ipso to C=O)
~135 ppm
~134 ppm
~136 ppm
This quaternary carbon's chemical shift is influenced by the electronic nature of the acyl group.
Aromatic C (other)
125-140 ppm
125-140 ppm
125-140 ppm
The substitution pattern on the aromatic ring will result in a unique set of signals for each compound.
Methyl (-CH₃)
~20 ppm
~20 ppm
~20 ppm
The methyl carbon chemical shift is expected to be consistent across the derivatives.
Note: Predicted chemical shifts are based on data from analogous substituted acetophenones.[5][8]
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The position of the carbonyl (C=O) stretching vibration is a key diagnostic feature for these compounds.
Experimental Protocol for IR Analysis:
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for liquids or low-melting solids), as a KBr pellet (for solids), or in a suitable solvent.
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
IR Spectral Comparison
The most significant variation in the IR spectra of these derivatives will be the position of the carbonyl stretch and the presence of a hydroxyl stretch in the α-hydroxy derivative.
Justification for Vibrational Frequency Differences
C=O Stretch
~1700 cm⁻¹
~1690 cm⁻¹
~1705 cm⁻¹
The electronegativity of the α-substituent influences the C=O bond strength. A more electronegative atom pulls electron density away, strengthening the C=O bond and increasing the stretching frequency (the "inductive effect"). However, conjugation with the aromatic ring lowers the frequency.[9]
C-Cl Stretch
~750 cm⁻¹
-
-
This stretch is characteristic of the α-chloro ketone.
C-Br Stretch
-
-
~680 cm⁻¹
The C-Br stretch appears at a lower frequency than the C-Cl stretch due to the heavier mass of bromine.
O-H Stretch
-
~3400 cm⁻¹ (broad)
-
The broadness of the O-H stretch is due to hydrogen bonding.
Aromatic C-H Stretch
~3050-3100 cm⁻¹
~3050-3100 cm⁻¹
~3050-3100 cm⁻¹
These stretches are characteristic of aromatic C-H bonds.
Aromatic C=C Stretch
~1600, 1580, 1480 cm⁻¹
~1600, 1580, 1480 cm⁻¹
~1600, 1580, 1480 cm⁻¹
These bands are characteristic of the aromatic ring.
Note: Predicted vibrational frequencies are based on data for similar aromatic ketones and halogenated compounds.[10][11]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol for MS Analysis:
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Mass Spectral Fragmentation Comparison
The fragmentation patterns of these derivatives will be influenced by the stability of the resulting carbocations and the nature of the α-substituent.
The presence of chlorine and bromine isotopes will result in characteristic M+2 peaks.
[M - CH₂Cl]⁺
139
-
-
Loss of the chloromethyl radical.
[M - OH]⁺
-
153
-
Loss of the hydroxyl radical.
[M - Br]⁺
-
-
153
Loss of the bromine radical.
[4-chloro-3-methylbenzoyl]⁺
153/155
153/155
153/155
A very common and stable fragment for phenacyl derivatives, formed by cleavage of the C-C bond alpha to the carbonyl.
[4-chloro-3-methylphenyl]⁺
125/127
125/127
125/127
Loss of CO from the benzoyl cation.
Note: The m/z values are for the most abundant isotopes. The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will lead to characteristic isotopic patterns for fragments containing these atoms.[12]
Figure 2: Predicted mass spectral fragmentation pathway for 4-chloro-3-methylphenacyl chloride.
Conclusion
The spectroscopic analysis of 4-chloro-3-methylphenacyl chloride and its α-hydroxy and α-bromo derivatives reveals a clear correlation between their structural features and their spectral data. The chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS provide a comprehensive and complementary picture of each molecule. This guide serves as a foundational resource for researchers working with these and similar compounds, enabling more efficient and accurate structural characterization, which is a critical step in the journey of drug discovery and chemical synthesis.
References
Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). [Supporting Information] Copper-catalyzed aerobic oxidative C-C bond cleavage of 1,3-dicarbonyl compounds with olefins for the synthesis of α-ketoesters and ketones. Organic & Biomolecular Chemistry.
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency: A Case Study in the Transfer Hydrogenation of 4-Chloro-3-methylphenacyl Chloride
For researchers and professionals in drug development and fine chemical synthesis, the rigorous evaluation of a catalyst's performance is paramount. Merely achieving product formation is insufficient; the efficiency, sta...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and fine chemical synthesis, the rigorous evaluation of a catalyst's performance is paramount. Merely achieving product formation is insufficient; the efficiency, stability, and overall productivity of a catalytic system dictate its viability for scale-up and practical application. This guide provides an in-depth, objective framework for benchmarking catalytic efficiency, using the transfer hydrogenation of 4-chloro-3-methylphenacyl chloride as a representative model. This substrate, a halogenated aryl ketone, serves as a pertinent example for transformations common in the synthesis of complex organic molecules.
We will move beyond a simple recitation of protocols to explain the causality behind experimental design, ensuring that the described methodologies are self-validating. This guide is structured to provide not only a direct comparison of different catalytic approaches but also to equip the reader with the fundamental principles required to design their own robust benchmarking studies.
The Core Metrics of Catalytic Efficiency: TON and TOF
To compare catalysts meaningfully, we must speak a common language. The two most critical metrics in this language are the Turnover Number (TON) and the Turnover Frequency (TOF).[1][2]
Turnover Number (TON): This dimensionless quantity represents the absolute number of substrate molecules that a single molecule (or active site) of a catalyst can convert into the desired product before it becomes irreversibly deactivated.[2] It is a primary measure of a catalyst's stability and overall productivity. A higher TON indicates a more robust and cost-effective catalyst.[3]
Calculation: TON = (moles of substrate converted) / (moles of catalyst)[4]
Turnover Frequency (TOF): This metric measures the rate of the catalytic reaction, defining the number of turnovers (catalytic cycles) that occur per active site per unit of time (e.g., h⁻¹ or s⁻¹).[1] TOF is a true measure of the intrinsic activity of a catalyst under specific conditions.[1] For accurate comparisons, TOF is often calculated at low conversion rates (e.g., <10%) to approximate the initial, maximum reaction rate before substrate depletion or product inhibition becomes significant.[1]
A truly effective catalyst exhibits both a high TON (stability) and a high TOF (activity). The goal of benchmarking is to quantify these parameters under standardized conditions to enable a fair and objective comparison.
Case Study: Transfer Hydrogenation of 4-Chloro-3-methylphenacyl Chloride
We will benchmark two distinct classes of catalysts for the transfer hydrogenation of 4-chloro-3-methylphenacyl chloride to 1-(4-chloro-3-methylphenyl)ethan-1-ol. This reaction is a cornerstone of organic synthesis, offering a milder and often more selective alternative to high-pressure hydrogenation with H₂ gas.[5][6] Isopropanol will serve as both the solvent and the hydrogen donor, a common and practical choice for this transformation.[7][8]
The two catalysts selected for this comparative guide are:
Homogeneous Catalyst: [RuCl₂(p-cymene)]₂ activated with a chiral ligand, a system renowned for its high activity and potential for asymmetric synthesis.[5][7][9]
Heterogeneous Catalyst: Palladium on activated carbon (10% Pd/C), a workhorse catalyst valued for its ease of separation, reusability, and broad applicability.[10][11]
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to generate reproducible and comparable data. The causality behind each step is explained to highlight its importance in maintaining scientific integrity.
Rationale: This workflow is designed to ensure that reaction initiation is precise, sampling is representative of the bulk mixture, and analysis is quantitative. Using an internal standard (dodecane) is crucial as it corrects for variations in injection volume during GC analysis, leading to more accurate concentration measurements.
Caption: Experimental workflow for benchmarking catalyst performance.
Catalyst Preparation (Homogeneous): In a glovebox, prepare a stock solution of the active catalyst by dissolving [RuCl₂(p-cymene)]₂ (e.g., 2.5 µmol) and TsDPEN (5.5 µmol) in anhydrous isopropanol (5 mL). This pre-formation ensures the active species is ready at the start of the reaction.[12] A base, such as KOH (0.1 M in isopropanol), is required to generate the active ruthenium-hydride species.[13]
Reaction Setup: In a 10 mL vial equipped with a magnetic stir bar, add the catalyst solution (or the weighed Pd/C catalyst, e.g., 5 mg). Add isopropanol to bring the total volume to 4.5 mL. Seal the vial with a septum cap.
Thermal Equilibration: Place the vial in a pre-heated aluminum block set to 80 °C. Allow the solution to stir for 15 minutes to ensure thermal equilibrium and complete catalyst activation.
Reaction Initiation: Prepare a stock solution of the substrate, 4-chloro-3-methylphenacyl chloride (e.g., 0.5 mmol), and the internal standard, dodecane (e.g., 0.25 mmol), in isopropanol (5 mL). To initiate the reaction, rapidly inject 0.5 mL of this substrate stock solution into the pre-heated catalyst mixture. This marks time t=0.
Reaction Monitoring: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture using a syringe.
Sample Quenching and Preparation: Immediately quench the aliquot in a 2 mL vial containing 0.5 mL of dichloromethane and 0.5 mL of water. This stops the reaction and extracts the organic components. Vortex the sample, allow the layers to separate, and transfer the organic (bottom) layer to a clean GC vial containing a small amount of anhydrous MgSO₄.
GC Analysis: Analyze the prepared samples using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., a DB-5 or equivalent).[14][15] The temperature program should be optimized to separate the solvent, internal standard, substrate, and product peaks.
Data Analysis and Performance Comparison
Causality: Rigorous data analysis is what transforms raw measurements into meaningful insights. By calculating conversion and yield relative to an internal standard, we create a normalized basis for comparison that is robust against minor experimental errors.
Calibration: First, create a calibration curve for both the substrate and the product by analyzing known concentrations against the internal standard. This allows for the accurate determination of their concentrations in the reaction samples.
Calculate Conversion and Yield:
Conversion (%): [ (Initial Moles of Substrate - Moles of Substrate at time t) / (Initial Moles of Substrate) ] * 100
Yield (%): [ (Moles of Product at time t) / (Initial Moles of Substrate) ] * 100
Calculate TON and TOF:
Using the data from the final time point (e.g., 120 min), calculate the final TON.
Using the data from an early time point where conversion is low (e.g., 5 min, <10% conversion), calculate the initial TOF. This provides the most accurate measure of the catalyst's intrinsic activity.
The synthesized data below illustrates how to present the results for a clear, objective comparison.
Parameter
Homogeneous Ru-TsDPEN
Heterogeneous 10% Pd/C
Justification for Performance
Catalyst Loading
0.1 mol%
1.0 mol%
Homogeneous catalysts are often more active on a per-metal-atom basis.
Time for >99% Conv.
30 min
120 min
Higher intrinsic activity (TOF) of the molecular Ru-catalyst.[5]
Yield at >99% Conv.
>99%
98%
High selectivity for both catalysts, minor side reactions possible with Pd/C.
TON (at 120 min)
~990
~98
Higher stability and efficiency of the homogeneous system in this run.
TOF (at 5 min, h⁻¹)
~1200
~150
The Ru-complex exhibits a significantly faster catalytic cycle.[12]
Understanding the catalytic cycle provides critical context for the observed efficiency. For the Ru-TsDPEN catalyst, the reaction is believed to proceed via an outer-sphere mechanism.[16]
The Catalytic Cycle: The base (KOH) deprotonates isopropanol. The resulting isopropoxide coordinates to the Ru precursor, which then undergoes β-hydride elimination to form the active Ru-H species and acetone. This Ru-H species then delivers the hydride to the ketone's carbonyl carbon via a six-membered transition state, while the N-H proton from the ligand is transferred to the carbonyl oxygen, regenerating the catalyst and forming the product alcohol.[16]
yield comparison of alpha-halogenation methods for 4-chloro-3-methylacetophenone
In the landscape of pharmaceutical and specialty chemical synthesis, α-halogenated ketones serve as pivotal intermediates. Their dual functionality—a reactive carbonyl group and a labile halogen—makes them versatile prec...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and specialty chemical synthesis, α-halogenated ketones serve as pivotal intermediates. Their dual functionality—a reactive carbonyl group and a labile halogen—makes them versatile precursors for a multitude of molecular architectures. Specifically, 2-halo-4'-chloro-3'-methylacetophenones are crucial building blocks in the development of various active pharmaceutical ingredients (APIs). The efficiency of the initial α-halogenation step is paramount, directly impacting the overall yield, purity, and economic viability of the final product.
This guide provides an in-depth comparison of common laboratory methods for the alpha-halogenation (bromination and chlorination) of 4-chloro-3-methylacetophenone. We will delve into the causality behind reagent choice, compare reported yields from experimental data, and provide detailed, field-proven protocols to aid researchers in selecting and optimizing the most suitable method for their synthetic needs.
I. Comparative Analysis of Halogenation Methods
The selection of a halogenating agent and corresponding reaction conditions is a critical decision that balances reactivity, selectivity, safety, and cost. For substrates like 4-chloro-3-methylacetophenone, the primary goal is to achieve selective monohalogenation at the α-carbon of the acetyl group without promoting undesirable side reactions, such as polyhalogenation or aromatic ring halogenation.
*For 4-chloroacetophenone, the reaction with NBS resulted in minimal product formation after several hours.[1]
**Specific yield data for 4-chloro-3-methylacetophenone is not readily available in the cited literature, but these reagents are reported to provide high yields for a range of substituted acetophenones.[4][5][6]
Expertise & Experience: Interpreting the Data
For alpha-bromination , Pyridine Hydrobromide Perbromide (PHPB) stands out as a superior reagent. Its solid, non-volatile nature makes it significantly safer and easier to handle than liquid bromine. The reaction proceeds with high efficiency in acetic acid, and yields for the closely related 4-chloroacetophenone are consistently high, around 85%.[1][2] In contrast, NBS, a commonly used brominating agent, shows surprisingly poor performance for this substrate under similar conditions, yielding mostly unreacted starting material.[1] While CuBr₂ offers a moderate yield, it does not match the efficacy of PHPB.
For alpha-chlorination , Sulfuryl Chloride (SO₂Cl₂) is a powerful and frequently used reagent.[4] A key insight from industrial practice is the use of an alcohol as a moderator and the choice of solvent to control reactivity and minimize byproducts. Using toluene instead of chlorinated solvents like dichloromethane (DCM) has been shown to improve the impurity profile.[5] 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH), activated by an acid catalyst like p-toluenesulfonic acid (p-TsOH), represents a modern, high-yielding alternative, though it may be more costly.[6]
II. Mechanistic Insights: The "Why" Behind the Reaction
Most α-halogenations of ketones in acidic media proceed through a common mechanistic pathway: the acid-catalyzed formation of an enol intermediate. This is the rate-determining step of the reaction.[3][7] Understanding this mechanism is crucial for troubleshooting and optimization.
Acid-Catalyzed Halogenation Pathway
The reaction is catalyzed by acid (e.g., HBr from PHPB or an added acid like p-TsOH), which protonates the carbonyl oxygen, making the α-protons more acidic. A weak base (like the solvent or the conjugate base of the acid) removes an α-proton to form a nucleophilic enol intermediate. This enol then attacks the electrophilic halogen (Br₂ or Cl₂), followed by deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the α-halogenated ketone.
Caption: Mechanism of acid-catalyzed α-halogenation of a ketone.
A critical feature of acid-catalyzed halogenation is that it reliably stops at mono-halogenation. The electron-withdrawing halogen atom in the product destabilizes the protonated carbonyl intermediate, making the formation of a second enol energetically unfavorable.[8][9] This is in stark contrast to base-promoted halogenations, which tend to result in polyhalogenation.[8]
III. Experimental Protocols
The following protocols are presented as self-validating systems, incorporating best practices for achieving high yield and purity.
Protocol 1: High-Yield α-Bromination using PHPB
This protocol is adapted from a proven method for the synthesis of 2-bromo-4'-chloroacetophenone.[1]
Caption: Workflow for α-bromination using PHPB.
Step-by-Step Methodology:
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-3-methylacetophenone (1.0 eq), pyridine hydrobromide perbromide (1.1 eq), and glacial acetic acid (approx. 4 mL per gram of acetophenone).
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. The deep red-brown color of the PHPB will gradually fade as the reaction proceeds.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3 hours when the starting material spot is no longer visible.[1][2]
Workup & Quenching: Once complete, cool the mixture to room temperature and pour it slowly into a beaker containing an ice-water slurry (approx. 10 mL per gram of acetophenone).
Extraction: Transfer the aqueous mixture to a separatory funnel and extract twice with ethyl acetate.
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize acetic acid), water, and brine.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified further by recrystallization if necessary.
Protocol 2: Selective α-Chlorination using Sulfuryl Chloride
This general protocol is based on established methods for the chlorination of acetophenones, emphasizing control over reactivity.[4][10]
Step-by-Step Methodology:
Reagent Setup: Dissolve 4-chloro-3-methylacetophenone (1.0 eq) in an appropriate anhydrous solvent (toluene is recommended over DCM for a cleaner profile) in a three-necked flask under a nitrogen atmosphere.[5] Add a catalytic amount of an alcohol like methanol (e.g., 0.1 eq).
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
Reagent Addition: Add sulfuryl chloride (1.0-1.1 eq) dropwise via an addition funnel over 30-60 minutes. It is critical to maintain the low temperature, as the reaction can be exothermic.
Reaction: Stir the reaction at 0-5 °C for 1-3 hours after the addition is complete.
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Workup & Quenching: Quench the reaction by slowly pouring the mixture over crushed ice or into a cold, saturated sodium bicarbonate solution.[10] This step must be performed carefully in a well-ventilated fume hood, as it neutralizes excess SO₂Cl₂ and acidic byproducts (HCl and SO₂).
Extraction & Purification: Extract the product with the reaction solvent (or another suitable solvent like ethyl acetate), wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
IV. Conclusion and Recommendations
For the synthesis of 2-bromo-4'-chloro-3'-methylacetophenone, the use of Pyridine Hydrobromide Perbromide (PHPB) is the most highly recommended method. It combines operational safety, excellent and reproducible yields (~85%), and a straightforward protocol.[1][2]
For the synthesis of 2-chloro-4'-chloro-3'-methylacetophenone, Sulfuryl Chloride (SO₂Cl₂) in toluene presents a robust and industrially relevant method. While specific yield data for this exact substrate is sparse, the methodology is well-established for related ketones.[4][5] Careful control of temperature and slow addition of the reagent are crucial for achieving high selectivity and minimizing the formation of di-chlorinated byproducts. For laboratory-scale synthesis where cost is less of a concern, DCDMH with a p-TsOH catalyst offers a milder and potentially higher-yielding alternative.[6]
Ultimately, the choice of method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations. This guide provides the necessary data and procedural insights to make an informed and effective decision.
References
Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. (2025). [Source Name Not Available]. [Link]
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (n.d.). PMC. [Link]
Improved synthesis of monochlorinated acetophenone. (n.d.).
Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. (2003). PubMed. [Link]
Dimethylhydantoin for ℓ–Glycine, ℓ-Alanine and ℓ–Leucine: The Kinetic Measurements. (n.d.). ARC Journals. [Link]
6.2 Halogenation of the α-Carbon. (n.d.). Organic Chemistry II - KPU Pressbooks. [Link]
(PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). ResearchGate. [Link]
Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. (2007). PubMed. [Link]
Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound. (n.d.).
(PDF) Synthesis of α,α-Dichloroketones through Sequential Reaction of Decarboxylative Coupling and Chlorination. (n.d.). Academia.edu. [Link]
22.3 Alpha Halogenation of Aldehydes and Ketones. (2023). Organic Chemistry | OpenStax. [Link]
Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025). Master Organic Chemistry. [Link]
IMPROVED SYNTHESIS OF MONO-CHLORINATED ACETOPHENONE. (2018). European Patent Office - EP 3532455 B1. [https://data.epo.org/publication-server/document?i=59698503&q=3498687&ps=25&pn=1&fl=]
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
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Alpha Halogenation of Enols and Enolates. (2020). Chemistry Steps. [Link]
Trichloromethanesulfonyl Chloride: A Chlorinating Reagent for Aldehydes | The Journal of Organic Chemistry. (2016). ACS Publications. [Link]
A Comparative Guide to the Stability of 4-Chloro-3-Methylphenacyl Chloride and Other Phenacyl Chlorides for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is paramount to the success of a synthetic route. Phenacyl chlorides, a class of α-haloketones, are...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is paramount to the success of a synthetic route. Phenacyl chlorides, a class of α-haloketones, are valuable building blocks in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1] Their utility, however, is intrinsically linked to their stability. As highly reactive electrophiles, their propensity to degrade under various conditions can impact reaction yield, purity, and overall process efficiency.
This guide provides an in-depth evaluation of the stability of 4-chloro-3-methylphenacyl chloride in comparison to other substituted phenacyl chlorides. We will explore the underlying principles governing their stability, present a logical comparison based on structure-activity relationships, and provide detailed experimental protocols for researchers to conduct their own stability assessments.
The Critical Role of Substituents in Phenacyl Chloride Stability
The stability of a phenacyl chloride is largely dictated by the electrophilicity of the α-carbon and the ability of the molecule to stabilize the transition states of degradation pathways, such as nucleophilic substitution (SN1 and SN2) and elimination reactions. The substituents on the aromatic ring play a crucial role in modulating this reactivity through a combination of electronic and steric effects.
Electronic Effects:
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), and additional halogens (-Cl) increase the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon. This generally leads to a decrease in stability, making the compound more susceptible to nucleophilic attack.
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and methyl (-CH₃) donate electron density to the aromatic ring. This can help to stabilize the molecule by reducing the partial positive charge on the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles and enhancing stability.
Steric Effects:
Bulky substituents, particularly in the ortho position, can sterically hinder the approach of a nucleophile to the α-carbon. This can slow down the rate of degradation reactions, thus increasing the compound's stability.
Comparative Stability Analysis of Substituted Phenacyl Chlorides
The stability of 4-chloro-3-methylphenacyl chloride is a balance of opposing electronic effects. The 4-chloro group is electron-withdrawing, which tends to decrease stability by making the α-carbon more electrophilic. Conversely, the 3-methyl group is weakly electron-donating, which offers a modest stabilizing effect. The net result is a phenacyl chloride with moderate stability, likely more stable than analogs with strongly electron-withdrawing groups (e.g., 4-nitrophenacyl chloride) but less stable than those with strong electron-donating groups (e.g., 4-methoxyphenacyl chloride).
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of different phenacyl chlorides, a forced degradation study is the most effective approach. This involves subjecting the compounds to a variety of stress conditions to accelerate their degradation. The degradation can then be monitored and quantified using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Protocol
This protocol is designed to assess the stability of phenacyl chlorides under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.
HPLC system with a UV or Photodiode Array (PDA) detector
Photostability chamber
2. Stock Solution Preparation:
Accurately weigh and dissolve approximately 10 mg of each phenacyl chloride in 10 mL of acetonitrile to prepare stock solutions of 1 mg/mL.
3. Stress Conditions:
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Keep the mixture at 60°C for up to 24 hours. Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature. Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to the expected rapid degradation. Neutralize with an equivalent amount of 0.1 N HCl and dilute for HPLC analysis.
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of HPLC-grade water. Keep the mixture at 60°C for up to 24 hours. Withdraw and dilute aliquots at the specified time points for analysis.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for up to 24 hours, protected from light. Withdraw and dilute aliquots for analysis.
Photolytic Degradation: Expose a solution of the phenacyl chloride (in a quartz cuvette or other suitable transparent container) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Analyze the samples at appropriate time points.
Stability-Indicating HPLC Method
A robust HPLC method is crucial to separate the parent phenacyl chloride from its degradation products.
Chromatographic Conditions (Starting Point):
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).
Start at 40% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm (or optimized based on the UV spectra of the parent compounds)
Injection Volume: 10 µL
Column Temperature: 30°C
Data Analysis:
Calculate the percentage of the remaining parent compound at each time point.
Plot the natural logarithm of the concentration of the parent compound versus time to determine the first-order degradation rate constant (k).
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For the identification of major degradation products, ¹H and ¹³C NMR spectroscopy are invaluable tools.
Protocol for NMR Analysis of Degradation Products:
Perform a larger-scale forced degradation under conditions that yield a significant amount of a major degradant (as identified by HPLC).
Isolate the degradation product using preparative HPLC.
Evaporate the solvent and dissolve the purified degradant in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to elucidate the structure of the degradation product.
A Researcher's Guide to Thin-Layer Chromatography for Monitoring 4-Chloro-3-Methylphenacyl Chloride Reactions
In the landscape of pharmaceutical research and synthetic chemistry, the precise monitoring of reaction kinetics is paramount to ensuring product purity and optimizing yield. Thin-layer chromatography (TLC) stands as a r...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and synthetic chemistry, the precise monitoring of reaction kinetics is paramount to ensuring product purity and optimizing yield. Thin-layer chromatography (TLC) stands as a rapid, cost-effective, and indispensable tool for this purpose. This guide provides a comprehensive comparison of TLC solvent systems for validating the completion of reactions involving 4-chloro-3-methylphenacyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds.
The conversion of 4-chloro-3-methylphenacyl chloride into its desired product involves the substitution of the α-chloro group. A successful reaction will result in a product with a different polarity than the starting material. This polarity shift is the fundamental principle that allows for effective separation and monitoring by TLC.
The Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (the solvent system).[1] Less polar compounds travel further up the TLC plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.[2] By spotting the reaction mixture alongside the starting material, one can visually track the disappearance of the starting material spot and the appearance of the product spot to determine if a reaction has gone to completion.[1][3]
Experimental Protocol: A Self-Validating System
A robust TLC protocol is essential for generating reliable and reproducible results. The following steps outline a self-validating workflow for monitoring reactions with 4-chloro-3-methylphenacyl chloride.
Materials:
Silica gel 60 F254 pre-coated aluminum TLC plates[4][5]
Plate Preparation: Lightly draw a pencil line approximately 1 cm from the bottom of the TLC plate to serve as the origin.[8]
Spotting: Using a capillary spotter, apply small, concentrated spots of the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same spot) onto the origin line.[6][9] The co-spot is crucial for confirming the identity of the starting material spot within the reaction mixture, especially when Rf values are similar.[9]
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the origin line.[6] Allow the solvent front to ascend to about 1 cm from the top of the plate.
Visualization: Immediately after development, mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm.[7][10] Aromatic compounds like 4-chloro-3-methylphenacyl chloride and its derivatives will appear as dark spots against a fluorescent background.[7][10] If necessary, further visualization can be achieved using an iodine chamber, which is effective for many organic compounds.[6][7]
Rf Calculation: Calculate the Rf value for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The ideal solvent system should provide a clear separation between the starting material and the product, with Rf values ideally between 0.3 and 0.7 for optimal resolution.
Comparison of Solvent Systems
The selection of an appropriate solvent system is critical for achieving clear separation. The polarity of the mobile phase must be optimized to differentiate between the starting 4-chloro-3-methylphenacyl chloride and the anticipated product. Given that the starting material is a moderately polar aromatic ketone, a range of solvent systems with varying polarities should be evaluated.
This is a common starting point for many organic reactions.[4][12][13] The low polarity of this system is suitable for separating less polar compounds. It is expected to provide a good baseline separation for the moderately polar phenacyl chloride.
A solvent of intermediate polarity, dichloromethane can be effective on its own for separating compounds of moderate polarity.[13] Its ability to act as both a hydrogen bond donor and acceptor can influence selectivity.
This system offers a different selectivity compared to ester-based systems. Toluene is a non-polar aromatic solvent, while acetone provides the necessary polarity. This combination can be particularly effective for separating aromatic compounds.[14]
A more polar system, suitable if the product is significantly more polar than the starting material. Chloroform provides good solubility for a range of organic compounds, and the small amount of methanol significantly increases the eluting power.[15]
Note: The polarity of a solvent mixture is not a simple average of the individual components' polarities. The values provided are for the more polar component to give a general idea of the system's eluting strength.
Validation of the Chosen TLC Method
Once a suitable solvent system is identified, its performance should be validated to ensure reliability. Key validation parameters for a qualitative TLC method include specificity and robustness.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the clear separation of the starting material, product, and any significant byproducts.
Robustness: The reliability of the method with respect to small, deliberate variations in parameters such as solvent composition, temperature, and chamber saturation.
The following diagram illustrates the workflow for validating the chosen TLC solvent system.
TLC method validation workflow.
In-Depth Protocol: Hexane : Ethyl Acetate (4:1)
For many substitution reactions of 4-chloro-3-methylphenacyl chloride where the product is expected to be of similar or slightly higher polarity, a Hexane:Ethyl Acetate system is often a successful starting point.
Step-by-Step Methodology:
Chamber Saturation: Pour a sufficient amount of the 4:1 Hexane:Ethyl Acetate solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure the atmosphere inside is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.
Sample Preparation: Dissolve a small amount of the 4-chloro-3-methylphenacyl chloride starting material in a volatile solvent like ethyl acetate to create a reference solution. Prepare a similar solution of the reaction mixture.
Plate Spotting: On a pre-marked silica gel TLC plate, spot the starting material in the left lane, the reaction mixture in the right lane, and a co-spot in the center lane. Ensure the spots are small and concentrated.
Development: Carefully place the spotted TLC plate into the saturated chamber and replace the lid. Allow the solvent to travel up the plate until the solvent front is approximately 1 cm from the top edge.
Visualization and Analysis: Remove the plate, immediately mark the solvent front, and allow the plate to dry completely. Visualize the spots under a 254 nm UV lamp and circle them with a pencil. The reaction is considered complete when the spot corresponding to the starting material (identified by its Rf value and the co-spot) is no longer visible in the reaction mixture lane, and a new product spot is clearly visible.
Conclusion and Recommendations
The selection of an appropriate TLC solvent system is a critical step in accurately monitoring the progress of reactions involving 4-chloro-3-methylphenacyl chloride. A systematic approach, starting with a moderately non-polar system like Hexane:Ethyl Acetate (4:1) and adjusting the polarity as needed, is recommended. For products with significantly different polarities, exploring alternative solvent systems such as those containing dichloromethane, toluene, or chloroform/methanol is advised. The use of a co-spot is an essential self-validating mechanism to prevent misinterpretation of the results. By following the detailed protocols and validation principles outlined in this guide, researchers can confidently and efficiently monitor their reactions, leading to improved outcomes in their synthetic endeavors.
References
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]
University of Victoria. Thin layer chromatography. [Link]
Reich, E., & Widmer, V. (2009). Validation of thin layer and high performance thin layer chromatographic methods. [Link]
Washington State University. Monitoring Reactions by TLC. [Link]
Study.com. (2021, September 29). How can TLC allow you to determine if your reaction has gone to completion. Explain. [Link]
University of California, Los Angeles. How to Monitor by TLC. [Link]
Quora. How to identify whether a reaction has been complete using TLC. [Link]
MDPI. (2022, April 21). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. [Link]
Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(4), 933-939. [Link]
Sciencemadness Discussion Board. (2007, January 7). Acyl chloride on TLC. [Link]
Royal Society of Chemistry. Supporting Information. [Link]
Thieme Chemistry. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
Isnaeni, et al. (2017). Validation of Thin-Layer Chromatography-Bioautographic Method for Determination of Streptomycin. International Journal of Pharmaceutical and Clinical Research, 9(7), 529-533. [Link]
Milojković-Opsenica, D., et al. (2012). Development and validation of a TLC method for the analysis of synthetic food-stuff dyes. Journal of the Serbian Chemical Society, 77(1), 15-27. [Link]
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Abraham, M. H., et al. (1991). Polarity and acidity of solvents. Part 3. Polarity of non-aromatic polychloro-substituted solvents. Journal of the Chemical Society, Perkin Transactions 2, (10), 1475-1481. [Link]
As laboratory professionals and drug development scientists, our operational protocols must be grounded in a deep mechanistic understanding of the chemicals we handle. We do not merely follow safety data sheets; we engin...
Author: BenchChem Technical Support Team. Date: March 2026
As laboratory professionals and drug development scientists, our operational protocols must be grounded in a deep mechanistic understanding of the chemicals we handle. We do not merely follow safety data sheets; we engineer workflows that anticipate molecular behavior.
4-Chloro-3-methylphenacyl chloride (CAS: 65610-03-9) is a highly reactive alpha-chloro ketone derivative[1]. Due to its structural profile, it acts as a potent alkylating agent and lachrymator, presenting significant inhalation, dermal, and environmental hazards[1][2]. This guide provides the authoritative, step-by-step operational and disposal protocols required to manage this compound safely, ensuring both personnel protection and regulatory compliance.
Mechanistic Toxicology: Understanding the Hazard
To effectively mitigate the risks associated with 4-chloro-3-methylphenacyl chloride, we must first understand the causality behind its toxicity. The molecule features an activated alpha-chloro ketone moiety. The electron-withdrawing nature of the carbonyl group significantly increases the electrophilicity of the adjacent methylene carbon, making it an ideal substrate for rapid SN2 nucleophilic substitution[2].
In a biological context, this electrophile aggressively targets nucleophilic sulfhydryl (thiol) groups on cysteine residues within the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels[3]. These channels are heavily expressed on peripheral sensory neurons. The covalent alkylation of these receptors forces an open-channel conformation, leading to a massive influx of calcium ions, nociceptor depolarization, and the subsequent severe pain, blepharospasm (involuntary eye closure), and respiratory distress characteristic of tear gas exposure[3].
Mechanism of phenacyl chloride-induced nociception via TRPA1 channel alkylation.
Quantitative Data & Operational Impact
All physical and toxicological properties directly dictate our engineering controls and disposal methods.
Property / Hazard
Value / Classification
Causality / Operational Impact
CAS Number
65610-03-9
Essential identifier for accurate hazardous waste manifesting[1].
Physical State
Solid (Dust/Aerosol hazard)
Prone to aerosolization. Mandates HEPA-filtered local exhaust ventilation[1].
Density
~1.32 g/cm³ (phenacyl analogs)
Heavier than water; settles in aqueous traps, strictly prohibiting drain disposal[2].
Toxicity Profile
Category 2 Irritant, Lachrymator
Triggers TRPA1 channels at low concentrations. Requires SCBA during major spills[3][4].
Thermal Stability
Decomposes upon heating
Combustion breaks the carbon-halogen bonds, generating toxic HCl gas[4].
Disposal Method
Controlled Incineration
Requires alkaline flue gas scrubbing to neutralize acidic emission byproducts[1].
Engineering Setup : Conduct all manipulations inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[1].
PPE Donning : Wear double nitrile gloves (ensure the outer layer is chemical-resistant), a Tyvek suit or impermeable lab coat, and tightly sealed safety goggles[1]. If ventilation is compromised, a NIOSH-approved respirator or Self-Contained Breathing Apparatus (SCBA) is mandatory[4][5].
Tool Selection : Use only non-sparking, anti-static spatulas and vessels. Suspended organic dusts carry an inherent deflagration risk; eliminating electrostatic discharge is critical[1].
Because phenacyl chlorides slowly react with moisture to form hydrogen chloride gas[5], water must never be used as a primary containment tool.
Evacuation & Isolation : Immediately evacuate personnel from the vicinity. For large spills, isolate the area in all directions for at least 50 meters[5].
Dry Containment : Cover the solid spill with a non-combustible absorbent material such as dry sand or vermiculite[5].
Collection : Using spark-proof tools, gently sweep the absorbent-chemical mixture into a sealable, high-density polyethylene (HDPE) hazardous waste container. Avoid generating dust[1].
Chemical Neutralization : Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to facilitate the hydrolysis of residual alpha-chloro ketones and neutralize acidic byproducts.
System Validation : Swab the decontaminated surface and test with a pH indicator strip. A stable pH of 7.0–7.5 confirms the absence of residual acidic byproducts or active alkaline neutralizing agents, validating that the area is safe for operational resumption.
Protocol C: Final Disposal & Waste Manifesting
4-Chloro-3-methylphenacyl chloride cannot be neutralized in-house for standard disposal; it must be manifested as hazardous waste.
Waste Segregation : Store collected waste in tightly closed containers in a dry, cool, and well-ventilated area. Keep strictly isolated from incompatible materials such as strong bases, amines, and alcohols, which can trigger uncontrolled exothermic reactions[4].
Controlled Incineration : Transfer the waste to a licensed chemical destruction plant. The material must be destroyed via controlled incineration[1].
Flue Gas Scrubbing : Because the molecule contains two chlorine atoms, its thermal decomposition will generate toxic hydrogen chloride (HCl) gas, carbon monoxide, and carbon dioxide[4]. The incineration facility must utilize alkaline flue gas scrubbing to neutralize these emissions[1].
System Validation: The facility's continuous emissions monitoring system (CEMS) must register HCl emissions below regulatory thresholds before a certificate of destruction is issued.
Contaminated Packaging : Empty containers must be triply rinsed with a compatible solvent (e.g., acetone). The rinsate is collected as hazardous liquid waste. The packaging must then be punctured to render it unusable before being sent to a sanitary landfill or incinerated alongside the chemical waste[1].
References
Ethanone, 2-chloro-1-(4-chloro-3-methylphenyl)- (9CI) Safety Data Sheets. Echemi.
TEAR GAS SUBSTANCE, LIQUID, N.O.S. | CAMEO Chemicals. NOAA.
7 - SAFETY DATA SHEET: 2-Chloro-1-phenylethanone. SafeCollegeSSDS.
Phenacyl group. Grokipedia.
Tear gas: an epidemiological and mechanistic reassessment. ResearchGate.
Essential Safety and Handling Guide: Personal Protective Equipment for 4-Chloro-3-methylphenacyl chloride
This guide provides essential, direct safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-3-methylphenacyl chloride. The focus is on the procedural implemen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, direct safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-3-methylphenacyl chloride. The focus is on the procedural implementation of personal protective equipment (PPE) and associated handling protocols to ensure maximal safety and operational integrity.
Hazard Assessment: The 'Why' Behind the 'What'
The primary hazards are:
Severe Eye Irritation and Damage : Phenacyl chlorides are potent lachrymators, meaning they are strong eye irritants that cause tearing and burning sensations.[1][2] Vapors and dust are extremely destructive to the mucous membranes and tissues of the eyes.[3]
Skin Corrosion and Irritation : As a solid, the compound's dust can react with skin moisture to cause chemical burns and irritation.[4] Prolonged contact can lead to significant tissue damage.[5]
Respiratory Tract Irritation : Inhalation of dust or vapors can cause irritation and potential damage to the respiratory system.[6][7]
Toxicity : By analogy to similar structures, it is considered harmful if swallowed or in contact with skin.[5][8] Upon thermal decomposition, it can release toxic and corrosive gases such as hydrogen chloride and carbon oxides.[2]
These properties necessitate a multi-layered approach to PPE, where each component is chosen to mitigate a specific risk.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. It should only be used after engineering and administrative controls are implemented.
Chemical Fume Hood : All manipulations of 4-Chloro-3-methylphenacyl chloride, including weighing, transfers, and solution preparation, must be performed inside a properly functioning and certified chemical fume hood.[9] This captures vapors and dust at the source, providing the most critical layer of protection.[10]
Emergency Equipment : An emergency safety shower and eyewash station must be readily accessible and tested regularly.[8] All personnel must be trained on their location and operation.
Restricted Access : When working with this compound, ensure the area is clearly marked and access is limited to trained personnel.[11]
Work Alone Policy : Do not work alone when handling highly hazardous materials like this one.[11]
Task-Based PPE Selection: A Multi-Barrier System
The selection of PPE must be tailored to the specific task being performed. A risk assessment should always precede any laboratory work.[9]
Eye and Face Protection: Non-Negotiable
Due to its lachrymatory and corrosive nature, eye protection is paramount.
Minimum Requirement : Tightly fitting chemical splash goggles are mandatory at all times.[4]
Recommended for All Operations : A combination of chemical splash goggles and a full-face shield is strongly recommended for all procedures, including handling the solid or its solutions.[3][4][12] A face shield alone does not provide adequate protection.[4]
Hand and Body Protection: Preventing Dermal Contact
Gloves : Double-gloving is recommended. Use chemical-resistant gloves such as nitrile or neoprene.[4][12] Always inspect gloves for tears or holes before use.[13] If contact with the chemical is suspected, remove gloves immediately using the proper technique to avoid skin contact, and wash hands thoroughly.[3] Dispose of contaminated gloves as hazardous waste.
Lab Coat/Apron : A standard lab coat is required at a minimum. For tasks with a higher splash risk, such as transfers of solutions or cleanup of spills, supplement with a chemical-resistant apron.[4][14]
Full Body Protection : For large-scale operations or significant spill cleanup, a complete chemical-protective suit may be necessary.[2]
Apparel : Always wear long pants and closed-toe shoes in the laboratory.[13]
Respiratory Protection: For Non-Routine and Emergency Situations
Work within a fume hood should preclude the need for respiratory protection during routine handling.[9] However, a respirator should be available for emergencies.
Requirement : A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used for spill cleanup outside of a fume hood or if there is a failure in ventilation.[2][12] All users must be properly fit-tested and trained.
Table 1: PPE Requirements by Laboratory Task
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection (If Applicable)
Weighing Solid (<10g)
Goggles & Face Shield
Double Nitrile/Neoprene Gloves
Lab Coat
Fume hood is primary control.
Solution Preparation
Goggles & Face Shield
Double Nitrile/Neoprene Gloves
Lab Coat & Chemical-Resistant Apron
Fume hood is primary control.
Reaction Workup/Transfer
Goggles & Face Shield
Double Nitrile/Neoprene Gloves
Lab Coat & Chemical-Resistant Apron
Fume hood is primary control.
Minor Spill Cleanup (in hood)
Goggles & Face Shield
Double Nitrile/Neoprene Gloves
Lab Coat & Chemical-Resistant Apron
Fume hood is primary control.
Major Spill Cleanup (outside hood)
Goggles & Face Shield
Heavy-duty gloves (e.g., Butyl)
Chemical-Resistant Suit
NIOSH-approved respirator
Procedural Guide: Safe Operations and Disposal
Donning and Doffing PPE
A strict protocol is necessary to prevent cross-contamination.
Donning (Putting On) :
Wash hands.
Put on lab coat and any required apron.
Put on inner gloves.
Put on goggles and face shield.
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) :
Remove outer gloves, peeling them off without touching the outside surface. Dispose of them.
Remove lab coat and apron, turning it inside out as you remove it.
Work Surfaces : At the end of the procedure, decontaminate the work surface in the fume hood with a suitable solvent (e.g., ethanol), followed by soap and water.
Solid Waste : All contaminated disposable items (gloves, paper towels, weigh boats) must be collected in a clearly labeled, sealed hazardous waste container.[15]
Chemical Waste : Unused 4-Chloro-3-methylphenacyl chloride and its solutions must be disposed of as hazardous waste through a licensed professional waste disposal service.[2][16] Do not pour down the drain.[2][13] Contaminated containers must be handled as hazardous waste.[3]
Emergency Response Protocols
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[17]
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[17]
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.
Visualization: PPE Decision Workflow
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with 4-Chloro-3-methylphenacyl chloride.
Caption: Decision workflow for selecting appropriate PPE.
References
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. [Link]
EnviroServe. (2021, February 24). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. [Link]